Adenosine 5'-monophosphate disodium
Descripción
Propiedades
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXLVXZRPRRCRP-IDIVVRGQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na2O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196617 | |
| Record name | Adenosine phosphate disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4578-31-8 | |
| Record name | Adenosine phosphate disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004578318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine phosphate disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium adenosine 5'-phosphate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENOSINE PHOSPHATE DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1WZ11DSRN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Function of AMP Disodium (B8443419) Salt as an ATP Precursor In Vitro
Introduction
Adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biological processes, including signal transduction, DNA and RNA synthesis, and muscle contraction.[1][2] Many in vitro biochemical and drug discovery assays rely on ATP-dependent enzymes, such as kinases, ligases, and polymerases. However, the ATP in these reactions is consumed and hydrolyzes to adenosine diphosphate (B83284) (ADP) or adenosine monophosphate (AMP), which can lead to product inhibition and a decrease in reaction rates.[1] To overcome this, robust in vitro ATP regeneration systems are essential for maintaining a constant supply of ATP, thereby improving reaction yields and enabling long-term kinetic studies.
Adenosine 5'-monophosphate (AMP) disodium salt is an excellent starting substrate for these regeneration systems. As a stable and highly soluble salt, it serves as a cost-effective precursor for the enzymatic synthesis of ATP.[3][4][5] This technical guide provides a comprehensive overview of the principles, methodologies, and applications of using AMP disodium salt to regenerate ATP in vitro.
Core Principles of AMP to ATP Conversion
The conversion of AMP to ATP is a two-step phosphorylation process. First, AMP is converted to ADP, which is then subsequently phosphorylated to ATP. Several enzymatic systems have been developed to catalyze this cascade efficiently in vitro.
-
AMP to ADP Conversion: The primary enzyme responsible for this step is Adenylate Kinase (ADK) , also known as myokinase.[6] ADK catalyzes the reversible reaction where a phosphate (B84403) group is transferred from an existing ATP molecule to AMP, yielding two molecules of ADP.[7][8]
-
Reaction: AMP + ATP ⇌ 2 ADP
-
-
ADP to ATP Conversion: The generated ADP is then phosphorylated to ATP using a high-energy phosphate donor. This step is catalyzed by various enzymes, with the choice depending on the desired reaction conditions and cost-effectiveness. Common enzymes include:
-
Pyruvate (B1213749) Kinase (PK): Uses phosphoenolpyruvate (B93156) (PEP) as the phosphate donor.[9]
-
Acetate Kinase (AK): Uses acetyl phosphate (AcP) as the phosphate donor.
-
Polyphosphate Kinase (PPK): Uses inorganic polyphosphate (polyP), a cost-effective donor, to phosphorylate ADP.[10][11]
-
Some advanced systems utilize single enzymes or streamlined pathways that can directly or indirectly convert AMP to ATP, simplifying the reaction setup.[12][13]
Caption: Core enzymatic pathway for ATP regeneration from AMP.
In Vitro ATP Regeneration Systems
Several distinct systems have been established for the efficient regeneration of ATP from AMP. The choice of system often depends on factors like cost, stability of reagents, and potential for product inhibition in the primary assay.
Polyphosphate-Based Systems
These systems are highly advantageous due to the low cost and high stability of the phosphate donor, inorganic polyphosphate (polyP).[3][14]
-
Polyphosphate:AMP Phosphotransferase (PPT) and Adenylate Kinase (AdK): This two-enzyme system first uses PPT to convert AMP to ADP, and then AdK (or PPK) converts the resulting ADP to ATP.[3] This system is specific for AMP and 2'-dAMP.[3]
-
Single-Enzyme Polyphosphate Kinase (PPK) Systems: Certain classes of PPK enzymes, particularly from the PPK2-III family, can directly phosphorylate AMP to ADP and subsequently to ATP.[10][12] This simplifies the system by requiring only a single enzyme for the entire regeneration cascade.[12]
Kinase-Coupled Systems
These are the more traditional systems for ATP regeneration from ADP and can be adapted for AMP by including adenylate kinase.
-
Adenylate Kinase (ADK) and Pyruvate Kinase (PK): In this coupled reaction, ADK first produces two molecules of ADP from one molecule of AMP and one of ATP.[8] Pyruvate kinase then uses the high-energy phosphate donor phosphoenolpyruvate (PEP) to convert these ADP molecules into ATP. A major drawback is the potential for product inhibition by pyruvate in some applications.
-
Adenylate Kinase (ADK) and Acetate Kinase (AK): This system functions similarly to the PK system, but uses acetyl phosphate (AcP) as the phosphate donor. Both AcP and PEP are less stable and more expensive than polyphosphate.
Pyruvate Phosphate Dikinase (PPDK) System
A highly efficient and innovative single-enzyme system utilizes pyruvate phosphate dikinase (PPDK).[13] PPDK uniquely catalyzes the conversion of AMP, pyrophosphate (PPi), and PEP directly into ATP, inorganic phosphate (Pi), and pyruvate.[13] This is particularly valuable for ATP-dependent reactions that release PPi (like those catalyzed by aminoacyl-tRNA synthetases or DNA/RNA polymerases), as the system simultaneously regenerates ATP and removes an inhibitory product (PPi).[13]
Caption: General experimental workflow for in vitro ATP regeneration.
Data Presentation
Table 1: Physicochemical Properties of AMP Disodium Salt
| Property | Value | Reference |
| Formula | C₁₀H₁₂N₅O₇PNa₂ | [5] |
| Molecular Weight | 391.18 g/mol | |
| CAS Number | 4578-31-8 | [5] |
| Appearance | White crystalline powder | [5] |
| Solubility in Water | Clear, colorless solution (50 mg/mL) | [5] |
| Stability (Solid) | Stable for 36 months at +15 to +25°C | [5] |
| Stability (Solution) | Stock solutions stable for up to 6 months at -20°C | [15] |
Table 2: Comparison of In Vitro ATP Regeneration Systems from AMP
| System | Key Enzymes | Phosphate Donor | Advantages | Disadvantages | Reported ATP Yield | Reference |
| PPT/AdK | Polyphosphate:AMP Phosphotransferase, Adenylate Kinase | Polyphosphate (polyP) | Uses stable, inexpensive substrates (AMP, polyP). | Requires two enzymes. | Sustained reaction >24h | [3] |
| Single PPK | Polyphosphate Kinase (PPK2-III) | Polyphosphate (polyP) | Single enzyme system, simple, cost-effective. | Enzyme availability might be limited. | High ATP formation rates | [10][12] |
| ADK/PK | Adenylate Kinase, Pyruvate Kinase | Phosphoenolpyruvate (PEP) | Well-established, commercially available enzymes. | PEP is expensive and unstable; potential pyruvate inhibition. | N/A | |
| ADK/AK | Adenylate Kinase, Acetate Kinase | Acetyl Phosphate (AcP) | Well-established system. | AcP is expensive and unstable. | N/A | |
| PPDK | Pyruvate Phosphate Dikinase | Phosphoenolpyruvate (PEP) | Single enzyme; removes inhibitory PPi. | Requires PEP; enzyme may be less common. | ~73% conversion (from AMP) | [13] |
Experimental Protocols
The following is a generalized protocol for setting up and monitoring an in vitro ATP regeneration reaction, based on methodologies described in the literature.[13][16] Researchers should optimize concentrations and conditions for their specific application.
Protocol: ATP Regeneration using a Polyphosphate-Based System
1. Reagent Preparation:
-
AMP Disodium Salt Stock: 100 mM solution in nuclease-free water.
-
MgCl₂ Stock: 1 M solution in nuclease-free water.
-
Polyphosphate Stock: Prepare a 100 mM solution (based on monophosphate units) of medium chain length sodium polyphosphate.[17]
-
Enzyme Stocks: Prepare stocks of purified Polyphosphate Kinase (PPK) and/or Adenylate Kinase (AdK) in an appropriate storage buffer. Determine the specific activity of the enzyme preparations.
-
ATP-Consuming System: Prepare the primary enzyme (e.g., a kinase) and its substrate at desired concentrations.
2. Reaction Assembly:
-
Assemble the reaction in a microcentrifuge tube on ice. For a final volume of 100 µL:
-
50 µL of 2x Buffer (to final 1x concentration)
-
10 µL of 1 M MgCl₂ (to final 10-20 mM)[16]
-
2 µL of 100 mM AMP (to final 2 mM)[17]
-
10 µL of 100 mM Polyphosphate (to final 10 mM)
-
X µL of regeneration enzymes (e.g., 10-20 µg/mL final concentration)[17]
-
Y µL of the ATP-consuming enzyme and its substrate.
-
Add nuclease-free water to 100 µL.
-
-
Include a negative control reaction without the regeneration enzymes.
3. Incubation and Monitoring:
-
Initiate the reaction by transferring the tubes to a thermoblock or water bath set to the optimal temperature (e.g., 37°C).[13]
-
Collect 5-10 µL aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately stop the reaction in the aliquot by adding an equal volume of 1 M HCl or by heating at 95°C for 5 minutes.[16] Place on ice.
4. ATP Quantification:
-
Luciferase-Based Assay: This is a highly sensitive method.
-
Dilute the stopped reaction samples appropriately.
-
Use a commercial firefly luciferase/luciferin ATP assay kit, following the manufacturer's instructions.
-
Measure bioluminescence using a luminometer.
-
Calculate ATP concentration based on a standard curve generated with known ATP concentrations.
-
-
High-Performance Liquid Chromatography (HPLC):
Application in Signaling Pathway Research
A constant supply of ATP is critical for studying ATP-dependent signaling cascades in vitro. Many cellular signals are transduced via protein kinases, which transfer the terminal phosphate group from ATP to their substrates.[1][2] An ATP regeneration system ensures that kinase activity does not diminish over time due to ATP depletion or ADP/AMP accumulation, allowing for accurate kinetic analysis and screening of inhibitors.
Caption: ATP regeneration fueling an in vitro kinase cascade.
Conclusion
AMP disodium salt is a versatile and economical precursor for in vitro ATP regeneration. By coupling its conversion to ATP with ATP-dependent enzymatic assays, researchers can significantly improve reaction efficiency, sustain reaction kinetics over longer periods, and obtain more reliable data. The choice of regeneration system—from traditional coupled-kinase assays to modern single-enzyme polyphosphate-based methods—can be tailored to the specific needs of the experiment. This guide provides the foundational knowledge for drug development professionals and scientists to effectively implement these powerful tools in their research endeavors.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro ATP regeneration from polyphosphate and AMP by polyphosphate:AMP phosphotransferase and adenylate kinase from Acinetobacter johnsonii 210A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine 5’-monophosphate Disodium Salt - Natural Micron Pharm Tech [nmpharmtech.com]
- 5. custombiotech.roche.com [custombiotech.roche.com]
- 6. Adenylate kinase - Wikipedia [en.wikipedia.org]
- 7. Role of water in the enzymatic catalysis: study of ATP + AMP → 2ADP conversion by adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
- 11. A novel ATP regeneration system using polyphosphate-AMP phosphotransferase and polyphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ATP regeneration by a single polyphosphate kinase powers multigram-scale aldehyde synthesis in vitro - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. alliedacademies.org [alliedacademies.org]
- 14. journals.asm.org [journals.asm.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. In vitro biosynthesis of ATP from adenosine and polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Function of AMP Disodium Salt as an ATP Precursor In Vitro
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biological processes, including signal transduction, DNA and RNA synthesis, and muscle contraction.[1][2] Many in vitro biochemical and drug discovery assays rely on ATP-dependent enzymes, such as kinases, ligases, and polymerases. However, the ATP in these reactions is consumed and hydrolyzes to adenosine diphosphate (ADP) or adenosine monophosphate (AMP), which can lead to product inhibition and a decrease in reaction rates.[1] To overcome this, robust in vitro ATP regeneration systems are essential for maintaining a constant supply of ATP, thereby improving reaction yields and enabling long-term kinetic studies.
Adenosine 5'-monophosphate (AMP) disodium salt is an excellent starting substrate for these regeneration systems. As a stable and highly soluble salt, it serves as a cost-effective precursor for the enzymatic synthesis of ATP.[3][4][5] This technical guide provides a comprehensive overview of the principles, methodologies, and applications of using AMP disodium salt to regenerate ATP in vitro.
Core Principles of AMP to ATP Conversion
The conversion of AMP to ATP is a two-step phosphorylation process. First, AMP is converted to ADP, which is then subsequently phosphorylated to ATP. Several enzymatic systems have been developed to catalyze this cascade efficiently in vitro.
-
AMP to ADP Conversion: The primary enzyme responsible for this step is Adenylate Kinase (ADK) , also known as myokinase.[6] ADK catalyzes the reversible reaction where a phosphate group is transferred from an existing ATP molecule to AMP, yielding two molecules of ADP.[7][8]
-
Reaction: AMP + ATP ⇌ 2 ADP
-
-
ADP to ATP Conversion: The generated ADP is then phosphorylated to ATP using a high-energy phosphate donor. This step is catalyzed by various enzymes, with the choice depending on the desired reaction conditions and cost-effectiveness. Common enzymes include:
Some advanced systems utilize single enzymes or streamlined pathways that can directly or indirectly convert AMP to ATP, simplifying the reaction setup.[12][13]
Caption: Core enzymatic pathway for ATP regeneration from AMP.
In Vitro ATP Regeneration Systems
Several distinct systems have been established for the efficient regeneration of ATP from AMP. The choice of system often depends on factors like cost, stability of reagents, and potential for product inhibition in the primary assay.
Polyphosphate-Based Systems
These systems are highly advantageous due to the low cost and high stability of the phosphate donor, inorganic polyphosphate (polyP).[3][14]
-
Polyphosphate:AMP Phosphotransferase (PPT) and Adenylate Kinase (AdK): This two-enzyme system first uses PPT to convert AMP to ADP, and then AdK (or PPK) converts the resulting ADP to ATP.[3] This system is specific for AMP and 2'-dAMP.[3]
-
Single-Enzyme Polyphosphate Kinase (PPK) Systems: Certain classes of PPK enzymes, particularly from the PPK2-III family, can directly phosphorylate AMP to ADP and subsequently to ATP.[10][12] This simplifies the system by requiring only a single enzyme for the entire regeneration cascade.[12]
Kinase-Coupled Systems
These are the more traditional systems for ATP regeneration from ADP and can be adapted for AMP by including adenylate kinase.
-
Adenylate Kinase (ADK) and Pyruvate Kinase (PK): In this coupled reaction, ADK first produces two molecules of ADP from one molecule of AMP and one of ATP.[8] Pyruvate kinase then uses the high-energy phosphate donor phosphoenolpyruvate (PEP) to convert these ADP molecules into ATP. A major drawback is the potential for product inhibition by pyruvate in some applications.
-
Adenylate Kinase (ADK) and Acetate Kinase (AK): This system functions similarly to the PK system, but uses acetyl phosphate (AcP) as the phosphate donor. Both AcP and PEP are less stable and more expensive than polyphosphate.
Pyruvate Phosphate Dikinase (PPDK) System
A highly efficient and innovative single-enzyme system utilizes pyruvate phosphate dikinase (PPDK).[13] PPDK uniquely catalyzes the conversion of AMP, pyrophosphate (PPi), and PEP directly into ATP, inorganic phosphate (Pi), and pyruvate.[13] This is particularly valuable for ATP-dependent reactions that release PPi (like those catalyzed by aminoacyl-tRNA synthetases or DNA/RNA polymerases), as the system simultaneously regenerates ATP and removes an inhibitory product (PPi).[13]
Caption: General experimental workflow for in vitro ATP regeneration.
Data Presentation
Table 1: Physicochemical Properties of AMP Disodium Salt
| Property | Value | Reference |
| Formula | C₁₀H₁₂N₅O₇PNa₂ | [5] |
| Molecular Weight | 391.18 g/mol | |
| CAS Number | 4578-31-8 | [5] |
| Appearance | White crystalline powder | [5] |
| Solubility in Water | Clear, colorless solution (50 mg/mL) | [5] |
| Stability (Solid) | Stable for 36 months at +15 to +25°C | [5] |
| Stability (Solution) | Stock solutions stable for up to 6 months at -20°C | [15] |
Table 2: Comparison of In Vitro ATP Regeneration Systems from AMP
| System | Key Enzymes | Phosphate Donor | Advantages | Disadvantages | Reported ATP Yield | Reference |
| PPT/AdK | Polyphosphate:AMP Phosphotransferase, Adenylate Kinase | Polyphosphate (polyP) | Uses stable, inexpensive substrates (AMP, polyP). | Requires two enzymes. | Sustained reaction >24h | [3] |
| Single PPK | Polyphosphate Kinase (PPK2-III) | Polyphosphate (polyP) | Single enzyme system, simple, cost-effective. | Enzyme availability might be limited. | High ATP formation rates | [10][12] |
| ADK/PK | Adenylate Kinase, Pyruvate Kinase | Phosphoenolpyruvate (PEP) | Well-established, commercially available enzymes. | PEP is expensive and unstable; potential pyruvate inhibition. | N/A | |
| ADK/AK | Adenylate Kinase, Acetate Kinase | Acetyl Phosphate (AcP) | Well-established system. | AcP is expensive and unstable. | N/A | |
| PPDK | Pyruvate Phosphate Dikinase | Phosphoenolpyruvate (PEP) | Single enzyme; removes inhibitory PPi. | Requires PEP; enzyme may be less common. | ~73% conversion (from AMP) | [13] |
Experimental Protocols
The following is a generalized protocol for setting up and monitoring an in vitro ATP regeneration reaction, based on methodologies described in the literature.[13][16] Researchers should optimize concentrations and conditions for their specific application.
Protocol: ATP Regeneration using a Polyphosphate-Based System
1. Reagent Preparation:
-
AMP Disodium Salt Stock: 100 mM solution in nuclease-free water.
-
MgCl₂ Stock: 1 M solution in nuclease-free water.
-
Polyphosphate Stock: Prepare a 100 mM solution (based on monophosphate units) of medium chain length sodium polyphosphate.[17]
-
Enzyme Stocks: Prepare stocks of purified Polyphosphate Kinase (PPK) and/or Adenylate Kinase (AdK) in an appropriate storage buffer. Determine the specific activity of the enzyme preparations.
-
ATP-Consuming System: Prepare the primary enzyme (e.g., a kinase) and its substrate at desired concentrations.
2. Reaction Assembly:
-
Assemble the reaction in a microcentrifuge tube on ice. For a final volume of 100 µL:
-
50 µL of 2x Buffer (to final 1x concentration)
-
10 µL of 1 M MgCl₂ (to final 10-20 mM)[16]
-
2 µL of 100 mM AMP (to final 2 mM)[17]
-
10 µL of 100 mM Polyphosphate (to final 10 mM)
-
X µL of regeneration enzymes (e.g., 10-20 µg/mL final concentration)[17]
-
Y µL of the ATP-consuming enzyme and its substrate.
-
Add nuclease-free water to 100 µL.
-
-
Include a negative control reaction without the regeneration enzymes.
3. Incubation and Monitoring:
-
Initiate the reaction by transferring the tubes to a thermoblock or water bath set to the optimal temperature (e.g., 37°C).[13]
-
Collect 5-10 µL aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately stop the reaction in the aliquot by adding an equal volume of 1 M HCl or by heating at 95°C for 5 minutes.[16] Place on ice.
4. ATP Quantification:
-
Luciferase-Based Assay: This is a highly sensitive method.
-
Dilute the stopped reaction samples appropriately.
-
Use a commercial firefly luciferase/luciferin ATP assay kit, following the manufacturer's instructions.
-
Measure bioluminescence using a luminometer.
-
Calculate ATP concentration based on a standard curve generated with known ATP concentrations.
-
-
High-Performance Liquid Chromatography (HPLC):
Application in Signaling Pathway Research
A constant supply of ATP is critical for studying ATP-dependent signaling cascades in vitro. Many cellular signals are transduced via protein kinases, which transfer the terminal phosphate group from ATP to their substrates.[1][2] An ATP regeneration system ensures that kinase activity does not diminish over time due to ATP depletion or ADP/AMP accumulation, allowing for accurate kinetic analysis and screening of inhibitors.
Caption: ATP regeneration fueling an in vitro kinase cascade.
Conclusion
AMP disodium salt is a versatile and economical precursor for in vitro ATP regeneration. By coupling its conversion to ATP with ATP-dependent enzymatic assays, researchers can significantly improve reaction efficiency, sustain reaction kinetics over longer periods, and obtain more reliable data. The choice of regeneration system—from traditional coupled-kinase assays to modern single-enzyme polyphosphate-based methods—can be tailored to the specific needs of the experiment. This guide provides the foundational knowledge for drug development professionals and scientists to effectively implement these powerful tools in their research endeavors.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro ATP regeneration from polyphosphate and AMP by polyphosphate:AMP phosphotransferase and adenylate kinase from Acinetobacter johnsonii 210A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine 5’-monophosphate Disodium Salt - Natural Micron Pharm Tech [nmpharmtech.com]
- 5. custombiotech.roche.com [custombiotech.roche.com]
- 6. Adenylate kinase - Wikipedia [en.wikipedia.org]
- 7. Role of water in the enzymatic catalysis: study of ATP + AMP → 2ADP conversion by adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
- 11. A novel ATP regeneration system using polyphosphate-AMP phosphotransferase and polyphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ATP regeneration by a single polyphosphate kinase powers multigram-scale aldehyde synthesis in vitro - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. alliedacademies.org [alliedacademies.org]
- 14. journals.asm.org [journals.asm.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. In vitro biosynthesis of ATP from adenosine and polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Adenosine 5'-monophosphate Disodium Salt in Purinergic Signaling: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine (B11128) 5'-monophosphate (AMP), traditionally viewed as an intracellular energy regulator and a metabolic precursor, plays a significant and nuanced role in extracellular purinergic signaling. While often considered an intermediate in the canonical degradation pathway of adenosine triphosphate (ATP) to adenosine, recent evidence has established AMP as a direct signaling molecule in its own right. This technical guide provides an in-depth exploration of the role of AMP disodium (B8443419) salt in purinergic signaling pathways, presenting quantitative data on receptor interactions, detailed experimental protocols for studying these interactions, and visual diagrams of the core signaling cascades. The focus is on its function as a direct agonist for the A1 adenosine receptor and its primary role as the substrate for ecto-5'-nucleotidase (CD73), the terminal enzyme in the generation of adenosine, a potent modulator of numerous physiological processes.
Introduction to Purinergic Signaling and the Role of AMP
Purinergic signaling is a fundamental form of extracellular communication mediated by purine (B94841) nucleotides (ATP, ADP, AMP) and nucleosides (adenosine).[1] This system is crucial for regulating a vast array of physiological functions, including neurotransmission, inflammation, platelet aggregation, and vascular tone.[2] Extracellular ATP, released from cells during metabolic stress, hypoxia, or mechanical stimulation, initiates a signaling cascade. This ATP is sequentially hydrolyzed by cell surface ectonucleotidases. Ectonucleoside triphosphate diphosphohydrolase-1 (CD39) metabolizes ATP and ADP into AMP.[3][4] The resulting AMP is then primarily hydrolyzed by ecto-5'-nucleotidase (CD73) to produce adenosine.[3][5]
Adenosine subsequently activates four G protein-coupled P1 receptors: A1, A2A, A2B, and A3, each with distinct signaling pathways and physiological outcomes.[6] While the conversion to adenosine is a critical function of extracellular AMP, compelling evidence demonstrates that AMP itself can act as a direct agonist at the A1 adenosine receptor (A1R), with a potency equivalent to that of adenosine.[7][8] This dual role—as a direct signaling molecule and as the immediate precursor to adenosine—positions AMP as a key regulatory checkpoint in the purinergic signaling cascade.
The Extracellular AMP Signaling Pathway
The generation and action of extracellular AMP involve a coordinated enzymatic and receptor-mediated process. Stressed or damaged cells release ATP into the extracellular space, which is then rapidly catabolized.
-
ATP/ADP to AMP Conversion: CD39 on the cell surface efficiently hydrolyzes ATP to ADP and then to AMP.
-
AMP's Dual Fate:
-
Conversion to Adenosine: The majority of extracellular AMP is dephosphorylated by CD73 to form adenosine.[5] This is considered the canonical pathway for adenosine generation.
-
Direct A1 Receptor Activation: AMP can directly bind to and activate A1 adenosine receptors (A1R), initiating downstream signaling.[7][9]
-
-
Adenosine-Mediated Signaling: The adenosine generated from AMP activates the full spectrum of adenosine receptors (A1, A2A, A2B, A3), leading to a wide range of cellular responses.
This cascade effectively translates signals of cellular stress (high extracellular ATP) into potent, localized immunomodulatory and cytoprotective responses mediated by AMP and adenosine.
References
- 1. Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. AMP Affects Intracellular Ca2+ Signaling, Migration, Cytokine Secretion and T Cell Priming Capacity of Dendritic Cells | PLOS One [journals.plos.org]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. AMP Is an Adenosine A1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Adenosine 5'-monophosphate Disodium Salt in Purinergic Signaling: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine 5'-monophosphate (AMP), traditionally viewed as an intracellular energy regulator and a metabolic precursor, plays a significant and nuanced role in extracellular purinergic signaling. While often considered an intermediate in the canonical degradation pathway of adenosine triphosphate (ATP) to adenosine, recent evidence has established AMP as a direct signaling molecule in its own right. This technical guide provides an in-depth exploration of the role of AMP disodium salt in purinergic signaling pathways, presenting quantitative data on receptor interactions, detailed experimental protocols for studying these interactions, and visual diagrams of the core signaling cascades. The focus is on its function as a direct agonist for the A1 adenosine receptor and its primary role as the substrate for ecto-5'-nucleotidase (CD73), the terminal enzyme in the generation of adenosine, a potent modulator of numerous physiological processes.
Introduction to Purinergic Signaling and the Role of AMP
Purinergic signaling is a fundamental form of extracellular communication mediated by purine nucleotides (ATP, ADP, AMP) and nucleosides (adenosine).[1] This system is crucial for regulating a vast array of physiological functions, including neurotransmission, inflammation, platelet aggregation, and vascular tone.[2] Extracellular ATP, released from cells during metabolic stress, hypoxia, or mechanical stimulation, initiates a signaling cascade. This ATP is sequentially hydrolyzed by cell surface ectonucleotidases. Ectonucleoside triphosphate diphosphohydrolase-1 (CD39) metabolizes ATP and ADP into AMP.[3][4] The resulting AMP is then primarily hydrolyzed by ecto-5'-nucleotidase (CD73) to produce adenosine.[3][5]
Adenosine subsequently activates four G protein-coupled P1 receptors: A1, A2A, A2B, and A3, each with distinct signaling pathways and physiological outcomes.[6] While the conversion to adenosine is a critical function of extracellular AMP, compelling evidence demonstrates that AMP itself can act as a direct agonist at the A1 adenosine receptor (A1R), with a potency equivalent to that of adenosine.[7][8] This dual role—as a direct signaling molecule and as the immediate precursor to adenosine—positions AMP as a key regulatory checkpoint in the purinergic signaling cascade.
The Extracellular AMP Signaling Pathway
The generation and action of extracellular AMP involve a coordinated enzymatic and receptor-mediated process. Stressed or damaged cells release ATP into the extracellular space, which is then rapidly catabolized.
-
ATP/ADP to AMP Conversion: CD39 on the cell surface efficiently hydrolyzes ATP to ADP and then to AMP.
-
AMP's Dual Fate:
-
Conversion to Adenosine: The majority of extracellular AMP is dephosphorylated by CD73 to form adenosine.[5] This is considered the canonical pathway for adenosine generation.
-
Direct A1 Receptor Activation: AMP can directly bind to and activate A1 adenosine receptors (A1R), initiating downstream signaling.[7][9]
-
-
Adenosine-Mediated Signaling: The adenosine generated from AMP activates the full spectrum of adenosine receptors (A1, A2A, A2B, A3), leading to a wide range of cellular responses.
This cascade effectively translates signals of cellular stress (high extracellular ATP) into potent, localized immunomodulatory and cytoprotective responses mediated by AMP and adenosine.
References
- 1. Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. AMP Affects Intracellular Ca2+ Signaling, Migration, Cytokine Secretion and T Cell Priming Capacity of Dendritic Cells | PLOS One [journals.plos.org]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. AMP Is an Adenosine A1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 9. researchgate.net [researchgate.net]
The Cornerstone of Cellular Energetics and Signaling: An In-depth Guide to Adenosine 5'-monophosphate
Abstract
Adenosine (B11128) 5'-monophosphate (AMP) is a fundamental nucleotide that plays a pivotal role in a myriad of biological processes. Far more than a simple structural component of RNA, AMP is a critical regulator of cellular energy homeostasis and a versatile signaling molecule. This technical guide provides a comprehensive overview of the discovery and significance of AMP in biological systems. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into AMP's function, quantitative data on its cellular dynamics, and methodologies for its study. The guide delves into the historical context of its discovery, its central role in the AMP-activated protein kinase (AMPK) pathway, and its function as the precursor to the second messenger cyclic AMP (cAMP). Detailed experimental protocols for AMP quantification and visualization of key signaling pathways are provided to facilitate further research in this critical area of cell biology.
Discovery and Historical Context
The journey to understanding the significance of Adenosine 5'-monophosphate is intrinsically linked to the discovery of its phosphorylated counterparts, ADP and ATP. The foundational work in this area was conducted by the German biochemist Karl Lohmann.
In 1929, Lohmann first isolated Adenosine Triphosphate (ATP) from muscle and liver extracts.[1][2][3][4] This seminal discovery laid the groundwork for understanding how cells store and transfer energy. Subsequent research by Lohmann and others in the following years elucidated the dynamic relationship between ATP, ADP (Adenosine Diphosphate), and AMP, revealing a cycle of phosphorylation and dephosphorylation central to cellular metabolism.[5] While Lohmann is primarily credited with the discovery of ATP, the identification of AMP was a direct consequence of these early studies on nucleotide phosphates.
A pivotal moment in recognizing the signaling capabilities of adenosine monophosphates came in 1958 when Earl W. Sutherland discovered cyclic AMP (cAMP), a cyclic derivative of AMP.[6][7] Sutherland's work, for which he was awarded the Nobel Prize in Physiology or Medicine in 1971, established the concept of second messengers in signal transduction, with cAMP being the first to be identified.[8][9] He demonstrated that hormones like epinephrine (B1671497) could stimulate the production of cAMP, which then mediates the hormone's effects within the cell.[7]
The Multifaceted Roles of AMP in Biological Systems
AMP's significance in biological systems is multifaceted, extending from its fundamental role as a building block of nucleic acids to its intricate functions in metabolic regulation and cell signaling.
A Building Block of Life
As a nucleotide, AMP is one of the four essential components required for the synthesis of Ribonucleic Acid (RNA).[5] The process, catalyzed by RNA polymerases, involves the incorporation of AMP from its triphosphate precursor, ATP.[5]
A Sentinel of Cellular Energy Status: The AMP-Activated Protein Kinase (AMPK) Pathway
Perhaps the most critical role of AMP is as a sensitive indicator of the cell's energy state. The enzyme 5' AMP-activated protein kinase (AMPK) functions as a cellular energy sensor.[10] Under conditions of metabolic stress, such as exercise or nutrient deprivation, cellular ATP levels decrease, leading to a corresponding increase in the levels of ADP and AMP.[10]
The activation of AMPK is intricately regulated by the relative concentrations of AMP, ADP, and ATP.[10] AMP and ADP allosterically activate AMPK by binding to its regulatory γ subunit, which contains four cystathionine-β-synthase (CBS) domains that form two AMP-binding sites known as Bateman domains.[10] The binding of AMP to these sites induces a conformational change that promotes the phosphorylation of a critical threonine residue (Thr-172) in the catalytic α subunit by an upstream kinase, such as LKB1.[10][11][12] This phosphorylation event leads to a substantial increase in AMPK activity. Conversely, high concentrations of ATP compete with AMP for binding to the γ subunit, leading to the dephosphorylation and inactivation of AMPK.[10]
Once activated, AMPK acts to restore cellular energy balance by stimulating catabolic pathways that generate ATP, such as fatty acid oxidation and glycolysis, while simultaneously inhibiting anabolic, ATP-consuming processes like protein and lipid synthesis.[10]
The Precursor to a Ubiquitous Second Messenger: The Cyclic AMP (cAMP) Signaling Pathway
AMP serves as the precursor for the synthesis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a vast array of signal transduction pathways.[8] Extracellular signals, such as hormones and neurotransmitters, bind to G protein-coupled receptors (GPCRs) on the cell surface. This binding activates the enzyme adenylyl cyclase, which is located on the inner side of the plasma membrane.[8] Adenylyl cyclase then catalyzes the conversion of ATP to cAMP.[8]
The primary effector of cAMP in most eukaryotic cells is Protein Kinase A (PKA), also known as cAMP-dependent protein kinase.[6] In its inactive state, PKA exists as a tetramer composed of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream substrate proteins, thereby modulating their activity and bringing about a cellular response. The cAMP signal is terminated by the action of phosphodiesterases, which hydrolyze cAMP back to AMP.[8]
Quantitative Data on AMP in Biological Systems
The cellular concentrations of AMP and its ratio to ATP are tightly regulated and serve as a critical indicator of the cell's energetic health.
| Parameter | Typical Value | Cell Type/Condition | Reference |
| Intracellular ATP Concentration | 1–10 µmol per gram of muscle tissue | Eukaryotes | [13] |
| Intracellular AMP Concentration | Increases 6- to 7-fold in response to berberine (B55584) treatment (from 42 ± 3 to 270 ± 50 μM) | G361 cells | [14] |
| Intracellular cAMP Concentration (Basal) | Approximately 10 picomol/mg protein | Chick embryo ventricle cells | [15] |
| Intracellular cAMP Concentration (Stimulated) | Approximately 500 picomol/mg protein | Chick embryo ventricle cells treated with dibutyryl cyclic AMP and theophylline | [15] |
| AMP Activation Constant for Phosphofructokinase | 93 µM | Ascaris suum | [16] |
| Fructose-2,6-bisphosphate Activation Constant for Phosphofructokinase | 92 nM | Ascaris suum | [16] |
| AMP Half-maximal Stimulation of Phosphofructokinase | ~200 µM | Yeast | [17] |
| Fructose-2,6-bisphosphate Half-maximal Stimulation of Phosphofructokinase | ~2 µM | Yeast | [17] |
| AMPK Binding Affinity for AMP (CBS3 site) | High affinity (µM range) | Mammalian | [18] |
| AMPK Binding Affinity for ATP (CBS3 site) | 10-100 times lower affinity than AMP | Mammalian | [19] |
Table 1: Quantitative Data on AMP and Related Molecules in Biological Systems
Experimental Protocols for the Study of AMP
The accurate quantification of intracellular AMP is crucial for studying its roles in metabolism and signaling. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.
Quantification of AMP, ADP, and ATP by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is adapted from established methods for the analysis of adenine (B156593) nucleotides in cultured cells.[20]
4.1.1. Materials and Reagents
-
Mobile Phase: 0.1 M Ammonium dihydrogen phosphate (B84403) (NH₄H₂PO₄), pH 6.0, with 1% methanol.
-
Extraction Buffer: 0.4 M Perchloric acid (HClO₄).
-
Neutralization Solution: 2 M Potassium hydroxide (B78521) (KOH).
-
Standards: Adenosine 5'-monophosphate (AMP), Adenosine 5'-diphosphate (ADP), Adenosine 5'-triphosphate (ATP).
-
HPLC System: A system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.
4.1.2. Experimental Workflow
4.1.3. Detailed Procedure
-
Cell Culture and Treatment: Culture cells to the desired confluency in appropriate multi-well plates. Apply experimental treatments as required.
-
Cell Lysis and Extraction:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 500 µL of ice-cold 0.4 M perchloric acid to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 10 minutes.
-
-
Neutralization:
-
Add 125 µL of 2 M KOH to each tube to neutralize the perchloric acid.
-
Vortex briefly and incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.
-
-
Sample Clarification:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the nucleotides, and transfer it to a new tube.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the supernatant onto the C18 column.
-
Elute the nucleotides isocratically with the mobile phase at a flow rate of 1.0 mL/min.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
-
Quantification:
-
Prepare standard curves for AMP, ADP, and ATP using known concentrations.
-
Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to the standards.
-
Luciferase-Based Assay for AMP Quantification
While direct luciferase assays for AMP are less common, AMP levels can be determined indirectly by converting AMP to ATP and then measuring ATP using a luciferase-based assay.
4.2.1. Principle
This method involves two enzymatic reactions. First, adenylate kinase (myokinase) is used to convert AMP and ATP into two molecules of ADP. Then, pyruvate (B1213749) kinase is used to convert ADP to ATP in the presence of phosphoenolpyruvate. The total ATP is then quantified using a luciferase/luciferin reaction, which produces light in proportion to the ATP concentration. By measuring the ATP concentration before and after the conversion of AMP, the initial AMP concentration can be calculated.
4.2.2. Materials and Reagents
-
ATP Bioluminescence Assay Kit (containing luciferase, luciferin, and assay buffer).
-
Adenylate Kinase.
-
Pyruvate Kinase.
-
Phosphoenolpyruvate (PEP).
-
Cell lysis buffer (compatible with the luciferase assay).
4.2.3. Experimental Workflow
4.2.4. Detailed Procedure
-
Cell Lysis: Lyse cells using a buffer that is compatible with the luciferase assay system.
-
Sample Preparation:
-
Centrifuge the cell lysate to pellet debris.
-
Transfer the supernatant to a new tube.
-
Divide the supernatant into two aliquots.
-
-
Basal ATP Measurement:
-
To the first aliquot, add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence to determine the basal ATP concentration.
-
-
AMP to ATP Conversion:
-
To the second aliquot, add adenylate kinase, pyruvate kinase, and phosphoenolpyruvate.
-
Incubate at room temperature for a sufficient time (e.g., 30 minutes) to ensure complete conversion of AMP and ADP to ATP.
-
-
Total ATP Measurement:
-
Add the luciferase assay reagent to the second aliquot.
-
Measure the luminescence to determine the total ATP concentration (initial ATP + ATP from AMP and ADP).
-
-
Calculation:
-
The concentration of AMP can be calculated by subtracting the basal ATP concentration from the total ATP concentration (after accounting for the initial ADP to ATP conversion).
-
Conclusion
Adenosine 5'-monophosphate is a molecule of profound biological significance. Its discovery, intertwined with that of ATP, revolutionized our understanding of cellular bioenergetics. Beyond its role as a fundamental building block of RNA, AMP's function as a critical sensor of cellular energy status through the AMPK pathway and as the precursor to the second messenger cAMP highlights its central role in maintaining cellular homeostasis and mediating signal transduction. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore the intricate roles of AMP in health and disease. A deeper understanding of AMP's multifaceted functions will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of metabolic and signaling disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Karl Lohmann [nndb.com]
- 3. nobelprize.org [nobelprize.org]
- 4. Karl Lohmann and the discovery of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 6. Biochemistry, cAMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cyclic adenosine monophosphate – the darling of the Nobel Prize | 康富世界官方網站 [hch.hk]
- 8. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 11. portlandpress.com [portlandpress.com]
- 12. AMP-activated protein kinase can be allosterically activated by ADP but AMP remains the key activating ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 14. AMP Is a True Physiological Regulator of AMP-Activated Protein Kinase by Both Allosteric Activation and Enhancing Net Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Control of cell mobility by cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fructose 2,6-bisphosphate and AMP increase the affinity of the Ascaris suum phosphofructokinase for fructose 6-phosphate in a process separate from the relief of ATP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Similarity of activation of yeast phosphofructokinase by AMP and fructose-2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Deconvoluting AMP-activated protein kinase (AMPK) adenine nucleotide binding and sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
The Cornerstone of Cellular Energetics and Signaling: An In-depth Guide to Adenosine 5'-monophosphate
Abstract
Adenosine 5'-monophosphate (AMP) is a fundamental nucleotide that plays a pivotal role in a myriad of biological processes. Far more than a simple structural component of RNA, AMP is a critical regulator of cellular energy homeostasis and a versatile signaling molecule. This technical guide provides a comprehensive overview of the discovery and significance of AMP in biological systems. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into AMP's function, quantitative data on its cellular dynamics, and methodologies for its study. The guide delves into the historical context of its discovery, its central role in the AMP-activated protein kinase (AMPK) pathway, and its function as the precursor to the second messenger cyclic AMP (cAMP). Detailed experimental protocols for AMP quantification and visualization of key signaling pathways are provided to facilitate further research in this critical area of cell biology.
Discovery and Historical Context
The journey to understanding the significance of Adenosine 5'-monophosphate is intrinsically linked to the discovery of its phosphorylated counterparts, ADP and ATP. The foundational work in this area was conducted by the German biochemist Karl Lohmann.
In 1929, Lohmann first isolated Adenosine Triphosphate (ATP) from muscle and liver extracts.[1][2][3][4] This seminal discovery laid the groundwork for understanding how cells store and transfer energy. Subsequent research by Lohmann and others in the following years elucidated the dynamic relationship between ATP, ADP (Adenosine Diphosphate), and AMP, revealing a cycle of phosphorylation and dephosphorylation central to cellular metabolism.[5] While Lohmann is primarily credited with the discovery of ATP, the identification of AMP was a direct consequence of these early studies on nucleotide phosphates.
A pivotal moment in recognizing the signaling capabilities of adenosine monophosphates came in 1958 when Earl W. Sutherland discovered cyclic AMP (cAMP), a cyclic derivative of AMP.[6][7] Sutherland's work, for which he was awarded the Nobel Prize in Physiology or Medicine in 1971, established the concept of second messengers in signal transduction, with cAMP being the first to be identified.[8][9] He demonstrated that hormones like epinephrine could stimulate the production of cAMP, which then mediates the hormone's effects within the cell.[7]
The Multifaceted Roles of AMP in Biological Systems
AMP's significance in biological systems is multifaceted, extending from its fundamental role as a building block of nucleic acids to its intricate functions in metabolic regulation and cell signaling.
A Building Block of Life
As a nucleotide, AMP is one of the four essential components required for the synthesis of Ribonucleic Acid (RNA).[5] The process, catalyzed by RNA polymerases, involves the incorporation of AMP from its triphosphate precursor, ATP.[5]
A Sentinel of Cellular Energy Status: The AMP-Activated Protein Kinase (AMPK) Pathway
Perhaps the most critical role of AMP is as a sensitive indicator of the cell's energy state. The enzyme 5' AMP-activated protein kinase (AMPK) functions as a cellular energy sensor.[10] Under conditions of metabolic stress, such as exercise or nutrient deprivation, cellular ATP levels decrease, leading to a corresponding increase in the levels of ADP and AMP.[10]
The activation of AMPK is intricately regulated by the relative concentrations of AMP, ADP, and ATP.[10] AMP and ADP allosterically activate AMPK by binding to its regulatory γ subunit, which contains four cystathionine-β-synthase (CBS) domains that form two AMP-binding sites known as Bateman domains.[10] The binding of AMP to these sites induces a conformational change that promotes the phosphorylation of a critical threonine residue (Thr-172) in the catalytic α subunit by an upstream kinase, such as LKB1.[10][11][12] This phosphorylation event leads to a substantial increase in AMPK activity. Conversely, high concentrations of ATP compete with AMP for binding to the γ subunit, leading to the dephosphorylation and inactivation of AMPK.[10]
Once activated, AMPK acts to restore cellular energy balance by stimulating catabolic pathways that generate ATP, such as fatty acid oxidation and glycolysis, while simultaneously inhibiting anabolic, ATP-consuming processes like protein and lipid synthesis.[10]
The Precursor to a Ubiquitous Second Messenger: The Cyclic AMP (cAMP) Signaling Pathway
AMP serves as the precursor for the synthesis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a vast array of signal transduction pathways.[8] Extracellular signals, such as hormones and neurotransmitters, bind to G protein-coupled receptors (GPCRs) on the cell surface. This binding activates the enzyme adenylyl cyclase, which is located on the inner side of the plasma membrane.[8] Adenylyl cyclase then catalyzes the conversion of ATP to cAMP.[8]
The primary effector of cAMP in most eukaryotic cells is Protein Kinase A (PKA), also known as cAMP-dependent protein kinase.[6] In its inactive state, PKA exists as a tetramer composed of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream substrate proteins, thereby modulating their activity and bringing about a cellular response. The cAMP signal is terminated by the action of phosphodiesterases, which hydrolyze cAMP back to AMP.[8]
Quantitative Data on AMP in Biological Systems
The cellular concentrations of AMP and its ratio to ATP are tightly regulated and serve as a critical indicator of the cell's energetic health.
| Parameter | Typical Value | Cell Type/Condition | Reference |
| Intracellular ATP Concentration | 1–10 µmol per gram of muscle tissue | Eukaryotes | [13] |
| Intracellular AMP Concentration | Increases 6- to 7-fold in response to berberine treatment (from 42 ± 3 to 270 ± 50 μM) | G361 cells | [14] |
| Intracellular cAMP Concentration (Basal) | Approximately 10 picomol/mg protein | Chick embryo ventricle cells | [15] |
| Intracellular cAMP Concentration (Stimulated) | Approximately 500 picomol/mg protein | Chick embryo ventricle cells treated with dibutyryl cyclic AMP and theophylline | [15] |
| AMP Activation Constant for Phosphofructokinase | 93 µM | Ascaris suum | [16] |
| Fructose-2,6-bisphosphate Activation Constant for Phosphofructokinase | 92 nM | Ascaris suum | [16] |
| AMP Half-maximal Stimulation of Phosphofructokinase | ~200 µM | Yeast | [17] |
| Fructose-2,6-bisphosphate Half-maximal Stimulation of Phosphofructokinase | ~2 µM | Yeast | [17] |
| AMPK Binding Affinity for AMP (CBS3 site) | High affinity (µM range) | Mammalian | [18] |
| AMPK Binding Affinity for ATP (CBS3 site) | 10-100 times lower affinity than AMP | Mammalian | [19] |
Table 1: Quantitative Data on AMP and Related Molecules in Biological Systems
Experimental Protocols for the Study of AMP
The accurate quantification of intracellular AMP is crucial for studying its roles in metabolism and signaling. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.
Quantification of AMP, ADP, and ATP by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is adapted from established methods for the analysis of adenine nucleotides in cultured cells.[20]
4.1.1. Materials and Reagents
-
Mobile Phase: 0.1 M Ammonium dihydrogen phosphate (NH₄H₂PO₄), pH 6.0, with 1% methanol.
-
Extraction Buffer: 0.4 M Perchloric acid (HClO₄).
-
Neutralization Solution: 2 M Potassium hydroxide (KOH).
-
Standards: Adenosine 5'-monophosphate (AMP), Adenosine 5'-diphosphate (ADP), Adenosine 5'-triphosphate (ATP).
-
HPLC System: A system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.
4.1.2. Experimental Workflow
4.1.3. Detailed Procedure
-
Cell Culture and Treatment: Culture cells to the desired confluency in appropriate multi-well plates. Apply experimental treatments as required.
-
Cell Lysis and Extraction:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 500 µL of ice-cold 0.4 M perchloric acid to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 10 minutes.
-
-
Neutralization:
-
Add 125 µL of 2 M KOH to each tube to neutralize the perchloric acid.
-
Vortex briefly and incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.
-
-
Sample Clarification:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the nucleotides, and transfer it to a new tube.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the supernatant onto the C18 column.
-
Elute the nucleotides isocratically with the mobile phase at a flow rate of 1.0 mL/min.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
-
Quantification:
-
Prepare standard curves for AMP, ADP, and ATP using known concentrations.
-
Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to the standards.
-
Luciferase-Based Assay for AMP Quantification
While direct luciferase assays for AMP are less common, AMP levels can be determined indirectly by converting AMP to ATP and then measuring ATP using a luciferase-based assay.
4.2.1. Principle
This method involves two enzymatic reactions. First, adenylate kinase (myokinase) is used to convert AMP and ATP into two molecules of ADP. Then, pyruvate kinase is used to convert ADP to ATP in the presence of phosphoenolpyruvate. The total ATP is then quantified using a luciferase/luciferin reaction, which produces light in proportion to the ATP concentration. By measuring the ATP concentration before and after the conversion of AMP, the initial AMP concentration can be calculated.
4.2.2. Materials and Reagents
-
ATP Bioluminescence Assay Kit (containing luciferase, luciferin, and assay buffer).
-
Adenylate Kinase.
-
Pyruvate Kinase.
-
Phosphoenolpyruvate (PEP).
-
Cell lysis buffer (compatible with the luciferase assay).
4.2.3. Experimental Workflow
4.2.4. Detailed Procedure
-
Cell Lysis: Lyse cells using a buffer that is compatible with the luciferase assay system.
-
Sample Preparation:
-
Centrifuge the cell lysate to pellet debris.
-
Transfer the supernatant to a new tube.
-
Divide the supernatant into two aliquots.
-
-
Basal ATP Measurement:
-
To the first aliquot, add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence to determine the basal ATP concentration.
-
-
AMP to ATP Conversion:
-
To the second aliquot, add adenylate kinase, pyruvate kinase, and phosphoenolpyruvate.
-
Incubate at room temperature for a sufficient time (e.g., 30 minutes) to ensure complete conversion of AMP and ADP to ATP.
-
-
Total ATP Measurement:
-
Add the luciferase assay reagent to the second aliquot.
-
Measure the luminescence to determine the total ATP concentration (initial ATP + ATP from AMP and ADP).
-
-
Calculation:
-
The concentration of AMP can be calculated by subtracting the basal ATP concentration from the total ATP concentration (after accounting for the initial ADP to ATP conversion).
-
Conclusion
Adenosine 5'-monophosphate is a molecule of profound biological significance. Its discovery, intertwined with that of ATP, revolutionized our understanding of cellular bioenergetics. Beyond its role as a fundamental building block of RNA, AMP's function as a critical sensor of cellular energy status through the AMPK pathway and as the precursor to the second messenger cAMP highlights its central role in maintaining cellular homeostasis and mediating signal transduction. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore the intricate roles of AMP in health and disease. A deeper understanding of AMP's multifaceted functions will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of metabolic and signaling disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Karl Lohmann [nndb.com]
- 3. nobelprize.org [nobelprize.org]
- 4. Karl Lohmann and the discovery of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 6. Biochemistry, cAMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cyclic adenosine monophosphate – the darling of the Nobel Prize | 康富世界官方網站 [hch.hk]
- 8. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 11. portlandpress.com [portlandpress.com]
- 12. AMP-activated protein kinase can be allosterically activated by ADP but AMP remains the key activating ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 14. AMP Is a True Physiological Regulator of AMP-Activated Protein Kinase by Both Allosteric Activation and Enhancing Net Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Control of cell mobility by cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fructose 2,6-bisphosphate and AMP increase the affinity of the Ascaris suum phosphofructokinase for fructose 6-phosphate in a process separate from the relief of ATP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Similarity of activation of yeast phosphofructokinase by AMP and fructose-2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Deconvoluting AMP-activated protein kinase (AMPK) adenine nucleotide binding and sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
The Sentinel of Cellular Energy: A Technical Guide to AMP Disodium Salt as a Key Regulator of Metabolic Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of cellular metabolism, maintaining energy homeostasis is paramount. Adenosine monophosphate (AMP), particularly in its stable disodium (B8443419) salt form, emerges as a critical allosteric regulator, acting as a sensitive gauge of the cell's energy status. When cellular ATP levels decline and AMP concentrations rise, this small molecule orchestrates a significant metabolic shift, activating catabolic pathways to generate ATP while simultaneously downregulating anabolic, energy-consuming processes. This technical guide delves into the core mechanisms by which AMP disodium salt modulates key metabolic enzymes, namely AMP-activated protein kinase (AMPK), phosphofructokinase-1 (PFK-1), and glycogen (B147801) phosphorylase. We provide a comprehensive overview of the signaling pathways, quantitative kinetic data, and detailed experimental protocols to facilitate further research and drug development in this critical area of metabolic regulation.
Introduction: AMP Disodium Salt - A Stable and Effective Tool for Metabolic Research
Adenosine 5'-monophosphate disodium salt (CAS Number: 4578-31-8) is a widely utilized nucleotide in biochemical and pharmaceutical research.[1][2][3][4] Its disodium salt form offers enhanced solubility and stability, making it an ideal reagent for in vitro and cell-based assays.[5] As a key intermediate in cellular energy transfer, AMP's role extends beyond being a mere building block of RNA; it is a potent signaling molecule that allosterically regulates the activity of several crucial metabolic enzymes.[3] This guide will explore its pivotal role in modulating three key players in cellular energy metabolism.
AMP-Activated Protein Kinase (AMPK): The Master Energy Sensor
AMPK is a heterotrimeric serine/threonine protein kinase that functions as a central hub in maintaining cellular energy balance.[6] Its activation is a critical response to metabolic stress, such as a decrease in the ATP:AMP ratio.
Mechanism of AMPK Activation by AMP
AMP activates AMPK through a multi-faceted mechanism:
-
Allosteric Activation: Direct binding of AMP to the γ-subunit of AMPK induces a conformational change that allosterically activates the kinase.[6]
-
Promotion of Phosphorylation: AMP binding promotes the phosphorylation of threonine 172 (Thr172) on the catalytic α-subunit by upstream kinases, most notably liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[7][8] This phosphorylation event is a hallmark of AMPK activation and leads to a significant increase in its kinase activity.[9]
-
Inhibition of Dephosphorylation: AMP binding also protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, thus sustaining the active state of AMPK.[7][8]
Quantitative Analysis of AMPK Activation
The activation of AMPK by AMP is a concentration-dependent process. The half-maximal effective concentration (EC50) for the allosteric activation of AMPK by AMP has been determined to be in the low micromolar range, highlighting its sensitivity to changes in cellular AMP levels.
| Parameter | Value | Conditions | Reference |
| EC50 for allosteric activation of AMPK by AMP | 4.4 ± 2.2 µM | Determined at 200 µM ATP | [10] |
| EC50 for inhibition of AMPK dephosphorylation by AMP | 3.1 ± 0.3 µM | - | [10] |
| EC50 for reactivation of dephosphorylated AMPK by CaMKK in the presence of AMP | 4.3 ± 0.6 µM | - | [10] |
| Km of AMPKK for AMPK | 5.4 ± 1.4 nM | - | [10] |
Table 1. Kinetic Parameters of AMPK Regulation by AMP.
Phosphofructokinase-1 (PFK-1): A Gatekeeper of Glycolysis
Phosphofructokinase-1 is a key regulatory enzyme in the glycolytic pathway, catalyzing the irreversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. This step commits glucose to glycolysis.
Allosteric Regulation of PFK-1 by AMP
PFK-1 activity is tightly regulated by the cell's energy state. High levels of ATP, a signal of energy abundance, allosterically inhibit PFK-1. Conversely, AMP acts as a potent allosteric activator, effectively reversing the inhibitory effect of ATP.[11] This allows for a rapid increase in glycolytic flux when energy is in demand.
Glycogen Phosphorylase: Mobilizing Glycogen Stores
Glycogen phosphorylase is the rate-limiting enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate, thereby making glucose available for energy production.
AMP as an Allosteric Activator of Glycogen Phosphorylase
Glycogen phosphorylase exists in two forms: a less active 'b' form and a more active 'a' form, which is regulated by phosphorylation. In muscle, the 'b' form can be allosterically activated by AMP.[12] During strenuous exercise, when ATP is consumed and AMP levels rise, AMP binds to and activates glycogen phosphorylase b, leading to rapid glycogen breakdown to provide fuel for muscle contraction.
Quantitative Effects of AMP on Glycogen Phosphorylase a
While AMP is a primary activator of the 'b' form, it also enhances the activity of the already active 'a' form.
| Effector | Vmax (U/mg) | Km for Pi (mM) | Reference |
| None | 221 ± 2 | 5.6 ± 0.3 | [13] |
| 1 µM AMP | 354 ± 2 | 2.3 ± 0.1 | [13] |
Table 2. Kinetic Parameters of Skeletal Muscle Glycogen Phosphorylase a in the Absence and Presence of AMP.
Experimental Protocols
Western Blot Analysis of AMPK Phosphorylation
This protocol is designed to assess the phosphorylation status of AMPK at Thr172, a key indicator of its activation.[14][15][16][17][18]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with AMP disodium salt or other compounds of interest. Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer at 95°C for 5 minutes. Separate proteins by SDS-PAGE.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) (typically 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total AMPKα.
Phosphofructokinase-1 (PFK-1) Activity Assay (Colorimetric)
This assay measures PFK activity by a coupled enzyme reaction that results in a colorimetric product.[19][20]
Materials:
-
PFK Assay Buffer
-
PFK Substrate (Fructose-6-Phosphate)
-
ATP solution
-
PFK Enzyme Mix (containing enzymes for the coupled reaction)
-
PFK Developer (containing a probe)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold Assay Buffer. Centrifuge to collect the supernatant.
-
Reaction Setup: Add sample, assay buffer, and a positive control to separate wells of a 96-well plate. Prepare a sample background control well for each sample.
-
Reaction Mix Preparation: Prepare a Reaction Mix containing Assay Buffer, PFK Enzyme Mix, PFK Developer, and ATP. For the background control, prepare a mix without the PFK Substrate.
-
Initiate Reaction: Add the Reaction Mix to the sample wells and the Background Control Mix to the background control wells.
-
Measurement: Incubate the plate at 37°C and measure the absorbance at 450 nm in a kinetic mode for 20-60 minutes.
-
Calculation: Subtract the background control reading from the sample readings. Calculate the PFK activity based on the change in absorbance over time, using a standard curve if necessary.
Glycogen Phosphorylase Activity Assay (Colorimetric)
This assay determines glycogen phosphorylase activity by measuring the amount of glucose-1-phosphate (G1P) produced.[21][22][23][24]
Materials:
-
Assay Buffer
-
Glycogen solution
-
Enzyme Mix
-
Developer
-
Substrate Mix
-
G1P Standard
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold Assay Buffer and collect the supernatant after centrifugation.
-
Standard Curve Preparation: Prepare a G1P standard curve.
-
Reaction Setup: Add samples, standards, and a positive control to a 96-well plate. Prepare sample background controls.
-
Reaction Mix Preparation: Prepare a Reaction Mix containing Assay Buffer, Glycogen, Enzyme Mix, Developer, and Substrate Mix. For background controls, omit the Glycogen.
-
Initiate Reaction: Add the Reaction Mix to the wells.
-
Measurement: Measure the absorbance at 450 nm in kinetic mode at 30°C for 60 minutes.
-
Calculation: Determine the glycogen phosphorylase activity from the G1P standard curve based on the change in absorbance over time.
Conclusion and Future Directions
AMP disodium salt is an indispensable tool for elucidating the intricate mechanisms of metabolic regulation. Its ability to potently and specifically activate key enzymes like AMPK, PFK-1, and glycogen phosphorylase underscores its central role in maintaining cellular energy homeostasis. The detailed understanding of these pathways, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutic strategies for metabolic diseases such as type 2 diabetes, obesity, and cancer. Future research should continue to explore the complex interplay between these AMP-regulated pathways and other signaling networks, paving the way for targeted and effective therapeutic interventions.
References
- 1. AMP·Na2 CAS 4578 31 8, Adenosine 5 Monophosphate Disodium Salt C10H12N5Na2O7P | Huaren [huarenscience.com]
- 2. CAS-4578-31-8, Adenosine-5-Mono Phosphate Disodium Salt (AMP-Na2) Manufacturers, Suppliers & Exporters in India | 042066 [cdhfinechemical.com]
- 3. scbt.com [scbt.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. custombiotech.roche.com [custombiotech.roche.com]
- 6. researchgate.net [researchgate.net]
- 7. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterisation of kinetics, substrate inhibition and product activation by AMP of bifunctional ADP‐dependent glucokinase/phosphofructokinase from Methanococcus maripaludis | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Skeletal muscle glycogen phosphorylase a kinetics: effects of adenine nucleotides and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. cohesionbio.com [cohesionbio.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. An automated assay of glycogen phosphorylase in the direction of phosphorolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. mdpi.com [mdpi.com]
- 24. Phosphorylase [neuromuscular.wustl.edu]
The Sentinel of Cellular Energy: A Technical Guide to AMP Disodium Salt as a Key Regulator of Metabolic Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of cellular metabolism, maintaining energy homeostasis is paramount. Adenosine monophosphate (AMP), particularly in its stable disodium salt form, emerges as a critical allosteric regulator, acting as a sensitive gauge of the cell's energy status. When cellular ATP levels decline and AMP concentrations rise, this small molecule orchestrates a significant metabolic shift, activating catabolic pathways to generate ATP while simultaneously downregulating anabolic, energy-consuming processes. This technical guide delves into the core mechanisms by which AMP disodium salt modulates key metabolic enzymes, namely AMP-activated protein kinase (AMPK), phosphofructokinase-1 (PFK-1), and glycogen phosphorylase. We provide a comprehensive overview of the signaling pathways, quantitative kinetic data, and detailed experimental protocols to facilitate further research and drug development in this critical area of metabolic regulation.
Introduction: AMP Disodium Salt - A Stable and Effective Tool for Metabolic Research
Adenosine 5'-monophosphate disodium salt (CAS Number: 4578-31-8) is a widely utilized nucleotide in biochemical and pharmaceutical research.[1][2][3][4] Its disodium salt form offers enhanced solubility and stability, making it an ideal reagent for in vitro and cell-based assays.[5] As a key intermediate in cellular energy transfer, AMP's role extends beyond being a mere building block of RNA; it is a potent signaling molecule that allosterically regulates the activity of several crucial metabolic enzymes.[3] This guide will explore its pivotal role in modulating three key players in cellular energy metabolism.
AMP-Activated Protein Kinase (AMPK): The Master Energy Sensor
AMPK is a heterotrimeric serine/threonine protein kinase that functions as a central hub in maintaining cellular energy balance.[6] Its activation is a critical response to metabolic stress, such as a decrease in the ATP:AMP ratio.
Mechanism of AMPK Activation by AMP
AMP activates AMPK through a multi-faceted mechanism:
-
Allosteric Activation: Direct binding of AMP to the γ-subunit of AMPK induces a conformational change that allosterically activates the kinase.[6]
-
Promotion of Phosphorylation: AMP binding promotes the phosphorylation of threonine 172 (Thr172) on the catalytic α-subunit by upstream kinases, most notably liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[7][8] This phosphorylation event is a hallmark of AMPK activation and leads to a significant increase in its kinase activity.[9]
-
Inhibition of Dephosphorylation: AMP binding also protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, thus sustaining the active state of AMPK.[7][8]
Quantitative Analysis of AMPK Activation
The activation of AMPK by AMP is a concentration-dependent process. The half-maximal effective concentration (EC50) for the allosteric activation of AMPK by AMP has been determined to be in the low micromolar range, highlighting its sensitivity to changes in cellular AMP levels.
| Parameter | Value | Conditions | Reference |
| EC50 for allosteric activation of AMPK by AMP | 4.4 ± 2.2 µM | Determined at 200 µM ATP | [10] |
| EC50 for inhibition of AMPK dephosphorylation by AMP | 3.1 ± 0.3 µM | - | [10] |
| EC50 for reactivation of dephosphorylated AMPK by CaMKK in the presence of AMP | 4.3 ± 0.6 µM | - | [10] |
| Km of AMPKK for AMPK | 5.4 ± 1.4 nM | - | [10] |
Table 1. Kinetic Parameters of AMPK Regulation by AMP.
Phosphofructokinase-1 (PFK-1): A Gatekeeper of Glycolysis
Phosphofructokinase-1 is a key regulatory enzyme in the glycolytic pathway, catalyzing the irreversible phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. This step commits glucose to glycolysis.
Allosteric Regulation of PFK-1 by AMP
PFK-1 activity is tightly regulated by the cell's energy state. High levels of ATP, a signal of energy abundance, allosterically inhibit PFK-1. Conversely, AMP acts as a potent allosteric activator, effectively reversing the inhibitory effect of ATP.[11] This allows for a rapid increase in glycolytic flux when energy is in demand.
Glycogen Phosphorylase: Mobilizing Glycogen Stores
Glycogen phosphorylase is the rate-limiting enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate, thereby making glucose available for energy production.
AMP as an Allosteric Activator of Glycogen Phosphorylase
Glycogen phosphorylase exists in two forms: a less active 'b' form and a more active 'a' form, which is regulated by phosphorylation. In muscle, the 'b' form can be allosterically activated by AMP.[12] During strenuous exercise, when ATP is consumed and AMP levels rise, AMP binds to and activates glycogen phosphorylase b, leading to rapid glycogen breakdown to provide fuel for muscle contraction.
Quantitative Effects of AMP on Glycogen Phosphorylase a
While AMP is a primary activator of the 'b' form, it also enhances the activity of the already active 'a' form.
| Effector | Vmax (U/mg) | Km for Pi (mM) | Reference |
| None | 221 ± 2 | 5.6 ± 0.3 | [13] |
| 1 µM AMP | 354 ± 2 | 2.3 ± 0.1 | [13] |
Table 2. Kinetic Parameters of Skeletal Muscle Glycogen Phosphorylase a in the Absence and Presence of AMP.
Experimental Protocols
Western Blot Analysis of AMPK Phosphorylation
This protocol is designed to assess the phosphorylation status of AMPK at Thr172, a key indicator of its activation.[14][15][16][17][18]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with AMP disodium salt or other compounds of interest. Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer at 95°C for 5 minutes. Separate proteins by SDS-PAGE.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) (typically 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total AMPKα.
Phosphofructokinase-1 (PFK-1) Activity Assay (Colorimetric)
This assay measures PFK activity by a coupled enzyme reaction that results in a colorimetric product.[19][20]
Materials:
-
PFK Assay Buffer
-
PFK Substrate (Fructose-6-Phosphate)
-
ATP solution
-
PFK Enzyme Mix (containing enzymes for the coupled reaction)
-
PFK Developer (containing a probe)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold Assay Buffer. Centrifuge to collect the supernatant.
-
Reaction Setup: Add sample, assay buffer, and a positive control to separate wells of a 96-well plate. Prepare a sample background control well for each sample.
-
Reaction Mix Preparation: Prepare a Reaction Mix containing Assay Buffer, PFK Enzyme Mix, PFK Developer, and ATP. For the background control, prepare a mix without the PFK Substrate.
-
Initiate Reaction: Add the Reaction Mix to the sample wells and the Background Control Mix to the background control wells.
-
Measurement: Incubate the plate at 37°C and measure the absorbance at 450 nm in a kinetic mode for 20-60 minutes.
-
Calculation: Subtract the background control reading from the sample readings. Calculate the PFK activity based on the change in absorbance over time, using a standard curve if necessary.
Glycogen Phosphorylase Activity Assay (Colorimetric)
This assay determines glycogen phosphorylase activity by measuring the amount of glucose-1-phosphate (G1P) produced.[21][22][23][24]
Materials:
-
Assay Buffer
-
Glycogen solution
-
Enzyme Mix
-
Developer
-
Substrate Mix
-
G1P Standard
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold Assay Buffer and collect the supernatant after centrifugation.
-
Standard Curve Preparation: Prepare a G1P standard curve.
-
Reaction Setup: Add samples, standards, and a positive control to a 96-well plate. Prepare sample background controls.
-
Reaction Mix Preparation: Prepare a Reaction Mix containing Assay Buffer, Glycogen, Enzyme Mix, Developer, and Substrate Mix. For background controls, omit the Glycogen.
-
Initiate Reaction: Add the Reaction Mix to the wells.
-
Measurement: Measure the absorbance at 450 nm in kinetic mode at 30°C for 60 minutes.
-
Calculation: Determine the glycogen phosphorylase activity from the G1P standard curve based on the change in absorbance over time.
Conclusion and Future Directions
AMP disodium salt is an indispensable tool for elucidating the intricate mechanisms of metabolic regulation. Its ability to potently and specifically activate key enzymes like AMPK, PFK-1, and glycogen phosphorylase underscores its central role in maintaining cellular energy homeostasis. The detailed understanding of these pathways, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutic strategies for metabolic diseases such as type 2 diabetes, obesity, and cancer. Future research should continue to explore the complex interplay between these AMP-regulated pathways and other signaling networks, paving the way for targeted and effective therapeutic interventions.
References
- 1. AMP·Na2 CAS 4578 31 8, Adenosine 5 Monophosphate Disodium Salt C10H12N5Na2O7P | Huaren [huarenscience.com]
- 2. CAS-4578-31-8, Adenosine-5-Mono Phosphate Disodium Salt (AMP-Na2) Manufacturers, Suppliers & Exporters in India | 042066 [cdhfinechemical.com]
- 3. scbt.com [scbt.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. custombiotech.roche.com [custombiotech.roche.com]
- 6. researchgate.net [researchgate.net]
- 7. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterisation of kinetics, substrate inhibition and product activation by AMP of bifunctional ADP‐dependent glucokinase/phosphofructokinase from Methanococcus maripaludis | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Skeletal muscle glycogen phosphorylase a kinetics: effects of adenine nucleotides and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. cohesionbio.com [cohesionbio.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. An automated assay of glycogen phosphorylase in the direction of phosphorolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. mdpi.com [mdpi.com]
- 24. Phosphorylase [neuromuscular.wustl.edu]
An In-depth Technical Guide on the Intracellular Concentration and Homeostasis of Adenosine 5'-monophosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine 5'-monophosphate (AMP) is a central molecule in cellular bioenergetics, acting as a critical sensor of the cell's energy status.[1][2] Its intracellular concentration is tightly regulated and serves as a key allosteric regulator of metabolic pathways, most notably through the activation of AMP-activated protein kinase (AMPK).[1][3][4] Under conditions of metabolic stress, such as nutrient deprivation or hypoxia, a decrease in the ATP:ADP ratio leads to a more pronounced increase in the relative concentration of AMP. This amplified signal robustly activates AMPK, which in turn orchestrates a global metabolic reprogramming to restore energy homeostasis. This guide provides a comprehensive overview of intracellular AMP concentration, the mechanisms governing its homeostasis, and its critical role in cellular signaling, with a focus on quantitative data and detailed experimental methodologies.
Intracellular AMP Concentration: A Sensitive Indicator of Cellular Energy Status
The intracellular concentration of AMP is maintained at a much lower level than that of ATP and ADP under normal physiological conditions. This low basal concentration allows for a high signal-to-noise ratio, making AMP a highly sensitive indicator of cellular energy depletion. Even small decreases in ATP levels lead to significant fold-changes in AMP concentration.
Quantitative Data on Intracellular AMP Concentrations
The following tables summarize the typical intracellular concentrations of AMP and the AMP:ATP ratio in various cell types under both basal and stressed conditions. These values can vary depending on the specific cell line, culture conditions, and the nature of the metabolic stress.
| Cell Type | Condition | Intracellular AMP Concentration (µM) | AMP:ATP Ratio | Reference |
| Mammalian Cells (general) | Basal | 0.5 - 5 | ~0.001 | |
| G361 Human Melanoma Cells | Basal | 42 ± 3 | ~0.009 | [5] |
| G361 Human Melanoma Cells | Berberine (100 µM) | 270 ± 50 | ~0.071 | [5] |
| Mouse Embryonic Fibroblasts (MEFs) | Glucose (25 mM) | ~30 | 0.006 | [6] |
| Mouse Embryonic Fibroblasts (MEFs) | Glucose Starvation (early phase) | ~60 | 0.015 | [6] |
| Rat Heart (perfused) | Basal | ~50 | ~0.005 | [7] |
| Rat Heart (perfused) | Metabolic Inhibition | ~200-400 | ~0.04-0.08 | [7] |
| Human Skeletal Muscle | Resting | ~20 | ~0.002 | [7] |
| Human Skeletal Muscle | High-Intensity Exercise | ~150 | ~0.03 | [7] |
| Cardiomyocytes | Normoxia | - | - | |
| Cardiomyocytes | Ischemia | Increased | Increased | [8][9][10][11] |
| Primary Neurons | Basal | - | - | |
| Primary Neurons | Excitotoxicity | Increased | Increased | [12][13][14][15][16] |
| Cancer Cells | Normoxia | - | - | [17][18][19] |
| Cancer Cells | Hypoxia/Glucose Deprivation | Increased | Increased | [17][18][19] |
Note: The values presented are approximate and can vary based on experimental conditions. The references provide context for the presented data.
Mechanisms of AMP Homeostasis
The intracellular concentration of AMP is primarily regulated by the interplay of ATP-consuming and ATP-producing pathways, with two key enzymes, adenylate kinase and AMP deaminase, playing direct roles in its interconversion.
Adenylate Kinase: The Cellular Energy Equilibrium
Adenylate kinase (AK), also known as myokinase, is a crucial enzyme that maintains the equilibrium between adenine (B156593) nucleotides through the reversible reaction:
2 ADP ⇌ ATP + AMP
This reaction allows the cell to salvage a high-energy phosphate (B84403) bond from two molecules of ADP to generate one molecule of ATP, while producing one molecule of AMP.[20] The near-equilibrium nature of this reaction means that small changes in ATP and ADP concentrations are amplified into larger relative changes in AMP concentration, making AMP a sensitive sensor of the cellular energy state.
AMP Deaminase: A Key Regulator of the Adenine Nucleotide Pool
AMP deaminase (AMPD) catalyzes the irreversible deamination of AMP to inosine (B1671953) monophosphate (IMP) and ammonia:
AMP + H₂O → IMP + NH₃
This enzyme plays a critical role in regulating the size of the adenine nucleotide pool and is particularly important in skeletal muscle during intense exercise.[21] By removing AMP, AMPD helps to maintain a high ATP/ADP ratio, thereby sustaining cellular function under high energy demand.
AMP as a Signaling Molecule: The AMPK Pathway
The primary mechanism by which AMP exerts its regulatory effects is through the allosteric activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[1][2][3][4]
Activation of AMPK by AMP
AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. The γ subunit contains binding sites for AMP, ADP, and ATP.[22] When the cellular AMP:ATP ratio increases, AMP binds to the γ subunit, leading to a conformational change that:
-
Allosterically activates the kinase. [22]
-
Promotes phosphorylation of Thr172 on the α subunit by upstream kinases such as LKB1 and CaMKKβ. [22][23]
-
Inhibits dephosphorylation of Thr172 by protein phosphatases. [22]
This multi-level activation mechanism ensures a robust response to even minor fluctuations in cellular energy levels.
Downstream Effects of AMPK Activation
Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance. This involves:
-
Inhibiting anabolic pathways that consume ATP, such as fatty acid, cholesterol, and protein synthesis.[2][4]
-
Activating catabolic pathways that generate ATP, such as fatty acid oxidation and glycolysis.[2][4]
-
Promoting autophagy to recycle cellular components and provide substrates for energy production.[23]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Measurement of Intracellular AMP Concentration by High-Performance Liquid Chromatography (HPLC)
This protocol describes the extraction and quantification of intracellular AMP from cultured cells.
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
0.6 M Perchloric Acid (PCA), ice-cold
-
3 M Potassium Carbonate (K₂CO₃), ice-cold
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1 M Potassium Phosphate buffer (pH 6.0)
-
Mobile Phase B: 100% Methanol
-
AMP standard solution
Procedure:
-
Cell Culture and Treatment: Grow cells to the desired confluency and apply experimental treatments as required.
-
Cell Harvesting and Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 0.6 M PCA to the culture dish and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (acid extract).
-
-
Neutralization:
-
Add 3 M K₂CO₃ to the acid extract to neutralize the PCA (monitor pH with pH paper until it reaches ~6.0-7.0).
-
Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the nucleotides.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume (e.g., 20 µL) onto the C18 column.
-
Elute the nucleotides using a gradient of Mobile Phase B in Mobile Phase A. A typical gradient might be: 0-5 min, 0% B; 5-15 min, 0-15% B; 15-20 min, 15% B; 20-22 min, 15-0% B; 22-30 min, 0% B.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of AMP standard.
-
Determine the concentration of AMP in the samples by comparing their peak areas to the standard curve.
-
Normalize the AMP concentration to the total protein content or cell number of the initial sample.
-
Adenylate Kinase (AK) Activity Assay
This protocol describes a colorimetric assay to measure AK activity in cell lysates.[24][25]
Materials:
-
Cell lysate
-
AK Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
ADP solution (substrate)
-
ATP detection reagent (e.g., a luciferase-based kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates by homogenizing cells in ice-cold AK Assay Buffer. Centrifuge to remove cell debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Assay Setup:
-
In a 96-well plate, add a specific amount of cell lysate (e.g., 10-50 µg of protein) to each well.
-
Prepare a blank well containing only the AK Assay Buffer.
-
Bring the final volume in each well to 50 µL with AK Assay Buffer.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing AK Assay Buffer and ADP (final concentration, e.g., 1 mM).
-
Add 50 µL of the reaction mix to each well to start the reaction.
-
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes).
-
ATP Detection:
-
Stop the reaction (e.g., by adding a stop solution if provided with the ATP detection kit).
-
Add the ATP detection reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
-
Calculation:
-
Generate a standard curve using known concentrations of ATP.
-
Determine the amount of ATP produced in each sample by comparing the luminescence readings to the standard curve.
-
Calculate the AK activity as nmol of ATP produced per minute per mg of protein.
-
AMP Deaminase (AMPD) Activity Assay
This protocol describes a spectrophotometric assay to measure AMPD activity in cell or tissue lysates.[21][26][27][28][29]
Materials:
-
Cell or tissue lysate
-
AMPD Assay Buffer (e.g., 50 mM Imidazole-HCl, pH 6.5, 150 mM KCl)
-
AMP solution (substrate)
-
IMP Dehydrogenase (IMPDH)
-
NAD⁺ solution
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenizing in ice-cold AMPD Assay Buffer. Centrifuge to remove debris and collect the supernatant. Determine the protein concentration.
-
Assay Setup:
-
Prepare a reaction mixture containing AMPD Assay Buffer, IMPDH (e.g., 0.1 U/mL), and NAD⁺ (e.g., 1 mM).
-
In a 96-well plate, add a specific amount of lysate (e.g., 20-100 µg of protein) to each well.
-
Add the reaction mixture to each well.
-
-
Reaction Initiation:
-
Add AMP solution to each well to a final concentration of, for example, 10 mM to start the reaction.
-
For a blank, add assay buffer without AMP.
-
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm over time (e.g., every minute for 30 minutes). The increase in absorbance corresponds to the production of NADH, which is stoichiometric to the production of IMP by AMPD.
-
Calculation:
-
Determine the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the rate of IMP production.
-
Express the AMPD activity as µmol of IMP produced per minute per mg of protein.
-
In Vitro AMPK Activity Assay using Radiolabeled ATP
This protocol describes a classic and highly sensitive method to measure the activity of immunoprecipitated or purified AMPK.[30][31][32]
Materials:
-
Immunoprecipitated or purified AMPK
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Brij-35)
-
SAMS peptide (HMRSAMSGLHLVKRR) or other specific AMPK substrate
-
[γ-³²P]ATP
-
10 mM ATP solution
-
75 mM Phosphoric Acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Immunoprecipitation (if applicable):
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Incubate the lysate with an anti-AMPK antibody overnight at 4°C.
-
Add protein A/G-agarose beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer and then with Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Prepare a reaction mix containing Kinase Assay Buffer, SAMS peptide (e.g., 200 µM), and a mix of cold ATP (final concentration, e.g., 200 µM) and [γ-³²P]ATP (e.g., 10 µCi).
-
Start the reaction by adding the reaction mix to the immunoprecipitated AMPK beads or purified enzyme.
-
Incubate at 30°C for 10-20 minutes with gentle agitation.
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding 75 mM phosphoric acid.
-
Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
-
Washing:
-
Wash the P81 papers three times for 15 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) and let the papers air dry.
-
-
Quantification:
-
Place the dry P81 papers in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Calculation:
-
Determine the specific activity of the [γ-³²P]ATP stock.
-
Calculate the amount of ³²P incorporated into the substrate and express the AMPK activity as pmol of phosphate transferred per minute per mg of protein.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to AMP homeostasis and measurement.
Caption: The central role of Adenylate Kinase and AMP Deaminase in maintaining adenine nucleotide homeostasis.
Caption: The activation of AMPK by an increased AMP:ATP ratio, leading to metabolic reprogramming.
Caption: A typical experimental workflow for the measurement of intracellular AMP by HPLC.
Conclusion
The intracellular concentration of Adenosine 5'-monophosphate is a finely tuned and highly sensitive indicator of cellular energy homeostasis. Its regulation through the coordinated actions of adenylate kinase and AMP deaminase, and its profound impact on cellular metabolism via the AMPK signaling pathway, underscore its importance in both normal physiology and disease states. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to investigate and modulate this critical cellular signaling node. A thorough understanding of AMP dynamics is essential for the development of novel therapeutic strategies targeting metabolic disorders, cancer, and other diseases characterized by dysregulated energy metabolism.
References
- 1. cusabio.com [cusabio.com]
- 2. raybiotech.com [raybiotech.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. AMP Is a True Physiological Regulator of AMP-Activated Protein Kinase by Both Allosteric Activation and Enhancing Net Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. AMPK: energy sensor and survival mechanism in the ischemic heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMP-activated protein kinase control of energy metabolism in the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AMP-activated protein kinase mediates ischemic glucose uptake and prevents postischemic cardiac dysfunction, apoptosis, and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Mechanism of Zinc Excitotoxicity: A Focus on AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 16. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment [frontiersin.org]
- 18. AMP‐activated protein kinase regulates cancer cell growth and metabolism via nuclear and mitochondria events - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AMPK is a negative regulator of the Warburg Effect and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effect of isolated AMP deaminase deficiency on skeletal muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. assaygenie.com [assaygenie.com]
- 26. novocib.com [novocib.com]
- 27. Continuous AMP Deaminase Assay Kit - Creative BioMart [creativebiomart.net]
- 28. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 29. AMP Deaminase Assay Kit | Non-radioactive AMPDA Activity Test [novocib.com]
- 30. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 32. Assay of protein kinases using radiolabeled ATP: a protocol | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Intracellular Concentration and Homeostasis of Adenosine 5'-monophosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine 5'-monophosphate (AMP) is a central molecule in cellular bioenergetics, acting as a critical sensor of the cell's energy status.[1][2] Its intracellular concentration is tightly regulated and serves as a key allosteric regulator of metabolic pathways, most notably through the activation of AMP-activated protein kinase (AMPK).[1][3][4] Under conditions of metabolic stress, such as nutrient deprivation or hypoxia, a decrease in the ATP:ADP ratio leads to a more pronounced increase in the relative concentration of AMP. This amplified signal robustly activates AMPK, which in turn orchestrates a global metabolic reprogramming to restore energy homeostasis. This guide provides a comprehensive overview of intracellular AMP concentration, the mechanisms governing its homeostasis, and its critical role in cellular signaling, with a focus on quantitative data and detailed experimental methodologies.
Intracellular AMP Concentration: A Sensitive Indicator of Cellular Energy Status
The intracellular concentration of AMP is maintained at a much lower level than that of ATP and ADP under normal physiological conditions. This low basal concentration allows for a high signal-to-noise ratio, making AMP a highly sensitive indicator of cellular energy depletion. Even small decreases in ATP levels lead to significant fold-changes in AMP concentration.
Quantitative Data on Intracellular AMP Concentrations
The following tables summarize the typical intracellular concentrations of AMP and the AMP:ATP ratio in various cell types under both basal and stressed conditions. These values can vary depending on the specific cell line, culture conditions, and the nature of the metabolic stress.
| Cell Type | Condition | Intracellular AMP Concentration (µM) | AMP:ATP Ratio | Reference |
| Mammalian Cells (general) | Basal | 0.5 - 5 | ~0.001 | |
| G361 Human Melanoma Cells | Basal | 42 ± 3 | ~0.009 | [5] |
| G361 Human Melanoma Cells | Berberine (100 µM) | 270 ± 50 | ~0.071 | [5] |
| Mouse Embryonic Fibroblasts (MEFs) | Glucose (25 mM) | ~30 | 0.006 | [6] |
| Mouse Embryonic Fibroblasts (MEFs) | Glucose Starvation (early phase) | ~60 | 0.015 | [6] |
| Rat Heart (perfused) | Basal | ~50 | ~0.005 | [7] |
| Rat Heart (perfused) | Metabolic Inhibition | ~200-400 | ~0.04-0.08 | [7] |
| Human Skeletal Muscle | Resting | ~20 | ~0.002 | [7] |
| Human Skeletal Muscle | High-Intensity Exercise | ~150 | ~0.03 | [7] |
| Cardiomyocytes | Normoxia | - | - | |
| Cardiomyocytes | Ischemia | Increased | Increased | [8][9][10][11] |
| Primary Neurons | Basal | - | - | |
| Primary Neurons | Excitotoxicity | Increased | Increased | [12][13][14][15][16] |
| Cancer Cells | Normoxia | - | - | [17][18][19] |
| Cancer Cells | Hypoxia/Glucose Deprivation | Increased | Increased | [17][18][19] |
Note: The values presented are approximate and can vary based on experimental conditions. The references provide context for the presented data.
Mechanisms of AMP Homeostasis
The intracellular concentration of AMP is primarily regulated by the interplay of ATP-consuming and ATP-producing pathways, with two key enzymes, adenylate kinase and AMP deaminase, playing direct roles in its interconversion.
Adenylate Kinase: The Cellular Energy Equilibrium
Adenylate kinase (AK), also known as myokinase, is a crucial enzyme that maintains the equilibrium between adenine nucleotides through the reversible reaction:
2 ADP ⇌ ATP + AMP
This reaction allows the cell to salvage a high-energy phosphate bond from two molecules of ADP to generate one molecule of ATP, while producing one molecule of AMP.[20] The near-equilibrium nature of this reaction means that small changes in ATP and ADP concentrations are amplified into larger relative changes in AMP concentration, making AMP a sensitive sensor of the cellular energy state.
AMP Deaminase: A Key Regulator of the Adenine Nucleotide Pool
AMP deaminase (AMPD) catalyzes the irreversible deamination of AMP to inosine monophosphate (IMP) and ammonia:
AMP + H₂O → IMP + NH₃
This enzyme plays a critical role in regulating the size of the adenine nucleotide pool and is particularly important in skeletal muscle during intense exercise.[21] By removing AMP, AMPD helps to maintain a high ATP/ADP ratio, thereby sustaining cellular function under high energy demand.
AMP as a Signaling Molecule: The AMPK Pathway
The primary mechanism by which AMP exerts its regulatory effects is through the allosteric activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[1][2][3][4]
Activation of AMPK by AMP
AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. The γ subunit contains binding sites for AMP, ADP, and ATP.[22] When the cellular AMP:ATP ratio increases, AMP binds to the γ subunit, leading to a conformational change that:
-
Allosterically activates the kinase. [22]
-
Promotes phosphorylation of Thr172 on the α subunit by upstream kinases such as LKB1 and CaMKKβ. [22][23]
-
Inhibits dephosphorylation of Thr172 by protein phosphatases. [22]
This multi-level activation mechanism ensures a robust response to even minor fluctuations in cellular energy levels.
Downstream Effects of AMPK Activation
Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance. This involves:
-
Inhibiting anabolic pathways that consume ATP, such as fatty acid, cholesterol, and protein synthesis.[2][4]
-
Activating catabolic pathways that generate ATP, such as fatty acid oxidation and glycolysis.[2][4]
-
Promoting autophagy to recycle cellular components and provide substrates for energy production.[23]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Measurement of Intracellular AMP Concentration by High-Performance Liquid Chromatography (HPLC)
This protocol describes the extraction and quantification of intracellular AMP from cultured cells.
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
0.6 M Perchloric Acid (PCA), ice-cold
-
3 M Potassium Carbonate (K₂CO₃), ice-cold
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1 M Potassium Phosphate buffer (pH 6.0)
-
Mobile Phase B: 100% Methanol
-
AMP standard solution
Procedure:
-
Cell Culture and Treatment: Grow cells to the desired confluency and apply experimental treatments as required.
-
Cell Harvesting and Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 0.6 M PCA to the culture dish and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (acid extract).
-
-
Neutralization:
-
Add 3 M K₂CO₃ to the acid extract to neutralize the PCA (monitor pH with pH paper until it reaches ~6.0-7.0).
-
Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the nucleotides.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume (e.g., 20 µL) onto the C18 column.
-
Elute the nucleotides using a gradient of Mobile Phase B in Mobile Phase A. A typical gradient might be: 0-5 min, 0% B; 5-15 min, 0-15% B; 15-20 min, 15% B; 20-22 min, 15-0% B; 22-30 min, 0% B.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of AMP standard.
-
Determine the concentration of AMP in the samples by comparing their peak areas to the standard curve.
-
Normalize the AMP concentration to the total protein content or cell number of the initial sample.
-
Adenylate Kinase (AK) Activity Assay
This protocol describes a colorimetric assay to measure AK activity in cell lysates.[24][25]
Materials:
-
Cell lysate
-
AK Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
ADP solution (substrate)
-
ATP detection reagent (e.g., a luciferase-based kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates by homogenizing cells in ice-cold AK Assay Buffer. Centrifuge to remove cell debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Assay Setup:
-
In a 96-well plate, add a specific amount of cell lysate (e.g., 10-50 µg of protein) to each well.
-
Prepare a blank well containing only the AK Assay Buffer.
-
Bring the final volume in each well to 50 µL with AK Assay Buffer.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing AK Assay Buffer and ADP (final concentration, e.g., 1 mM).
-
Add 50 µL of the reaction mix to each well to start the reaction.
-
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes).
-
ATP Detection:
-
Stop the reaction (e.g., by adding a stop solution if provided with the ATP detection kit).
-
Add the ATP detection reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
-
Calculation:
-
Generate a standard curve using known concentrations of ATP.
-
Determine the amount of ATP produced in each sample by comparing the luminescence readings to the standard curve.
-
Calculate the AK activity as nmol of ATP produced per minute per mg of protein.
-
AMP Deaminase (AMPD) Activity Assay
This protocol describes a spectrophotometric assay to measure AMPD activity in cell or tissue lysates.[21][26][27][28][29]
Materials:
-
Cell or tissue lysate
-
AMPD Assay Buffer (e.g., 50 mM Imidazole-HCl, pH 6.5, 150 mM KCl)
-
AMP solution (substrate)
-
IMP Dehydrogenase (IMPDH)
-
NAD⁺ solution
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenizing in ice-cold AMPD Assay Buffer. Centrifuge to remove debris and collect the supernatant. Determine the protein concentration.
-
Assay Setup:
-
Prepare a reaction mixture containing AMPD Assay Buffer, IMPDH (e.g., 0.1 U/mL), and NAD⁺ (e.g., 1 mM).
-
In a 96-well plate, add a specific amount of lysate (e.g., 20-100 µg of protein) to each well.
-
Add the reaction mixture to each well.
-
-
Reaction Initiation:
-
Add AMP solution to each well to a final concentration of, for example, 10 mM to start the reaction.
-
For a blank, add assay buffer without AMP.
-
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm over time (e.g., every minute for 30 minutes). The increase in absorbance corresponds to the production of NADH, which is stoichiometric to the production of IMP by AMPD.
-
Calculation:
-
Determine the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the rate of IMP production.
-
Express the AMPD activity as µmol of IMP produced per minute per mg of protein.
-
In Vitro AMPK Activity Assay using Radiolabeled ATP
This protocol describes a classic and highly sensitive method to measure the activity of immunoprecipitated or purified AMPK.[30][31][32]
Materials:
-
Immunoprecipitated or purified AMPK
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Brij-35)
-
SAMS peptide (HMRSAMSGLHLVKRR) or other specific AMPK substrate
-
[γ-³²P]ATP
-
10 mM ATP solution
-
75 mM Phosphoric Acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Immunoprecipitation (if applicable):
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Incubate the lysate with an anti-AMPK antibody overnight at 4°C.
-
Add protein A/G-agarose beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer and then with Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Prepare a reaction mix containing Kinase Assay Buffer, SAMS peptide (e.g., 200 µM), and a mix of cold ATP (final concentration, e.g., 200 µM) and [γ-³²P]ATP (e.g., 10 µCi).
-
Start the reaction by adding the reaction mix to the immunoprecipitated AMPK beads or purified enzyme.
-
Incubate at 30°C for 10-20 minutes with gentle agitation.
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding 75 mM phosphoric acid.
-
Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
-
Washing:
-
Wash the P81 papers three times for 15 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and let the papers air dry.
-
-
Quantification:
-
Place the dry P81 papers in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Calculation:
-
Determine the specific activity of the [γ-³²P]ATP stock.
-
Calculate the amount of ³²P incorporated into the substrate and express the AMPK activity as pmol of phosphate transferred per minute per mg of protein.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to AMP homeostasis and measurement.
Caption: The central role of Adenylate Kinase and AMP Deaminase in maintaining adenine nucleotide homeostasis.
Caption: The activation of AMPK by an increased AMP:ATP ratio, leading to metabolic reprogramming.
Caption: A typical experimental workflow for the measurement of intracellular AMP by HPLC.
Conclusion
The intracellular concentration of Adenosine 5'-monophosphate is a finely tuned and highly sensitive indicator of cellular energy homeostasis. Its regulation through the coordinated actions of adenylate kinase and AMP deaminase, and its profound impact on cellular metabolism via the AMPK signaling pathway, underscore its importance in both normal physiology and disease states. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to investigate and modulate this critical cellular signaling node. A thorough understanding of AMP dynamics is essential for the development of novel therapeutic strategies targeting metabolic disorders, cancer, and other diseases characterized by dysregulated energy metabolism.
References
- 1. cusabio.com [cusabio.com]
- 2. raybiotech.com [raybiotech.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. AMP Is a True Physiological Regulator of AMP-Activated Protein Kinase by Both Allosteric Activation and Enhancing Net Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. AMPK: energy sensor and survival mechanism in the ischemic heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMP-activated protein kinase control of energy metabolism in the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AMP-activated protein kinase mediates ischemic glucose uptake and prevents postischemic cardiac dysfunction, apoptosis, and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Mechanism of Zinc Excitotoxicity: A Focus on AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 16. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment [frontiersin.org]
- 18. AMP‐activated protein kinase regulates cancer cell growth and metabolism via nuclear and mitochondria events - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AMPK is a negative regulator of the Warburg Effect and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effect of isolated AMP deaminase deficiency on skeletal muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. assaygenie.com [assaygenie.com]
- 26. novocib.com [novocib.com]
- 27. Continuous AMP Deaminase Assay Kit - Creative BioMart [creativebiomart.net]
- 28. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 29. AMP Deaminase Assay Kit | Non-radioactive AMPDA Activity Test [novocib.com]
- 30. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 32. Assay of protein kinases using radiolabeled ATP: a protocol | Semantic Scholar [semanticscholar.org]
Unraveling the Intricacies of Allosteric Enzyme Regulation by AMP Disodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine monophosphate (AMP), particularly in its stable disodium (B8443419) salt form, serves as a critical allosteric regulator of cellular metabolism. As a sensitive indicator of the cell's energy status, fluctuations in AMP concentration orchestrate profound changes in enzymatic activity, thereby redirecting metabolic pathways to restore energy homeostasis. This technical guide provides an in-depth exploration of the allosteric regulation of key enzymes by AMP, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and mechanisms. Understanding these regulatory networks is paramount for researchers in metabolic diseases and for professionals engaged in the development of novel therapeutics targeting these pathways.
Key Enzymes Under AMP's Allosteric Control
AMP exerts its regulatory influence over a cadre of enzymes central to metabolic control. This guide will focus on four well-characterized examples: AMP-activated protein kinase (AMPK), phosphofructokinase-1 (PFK-1), glycogen (B147801) phosphorylase, and fructose-1,6-bisphosphatase (FBPase-1).
AMP-Activated Protein Kinase (AMPK): The Master Energy Sensor
AMPK is a heterotrimeric serine/threonine kinase that acts as a central hub in metabolic regulation.[1] Its activation by AMP triggers a cascade of events aimed at conserving ATP and promoting ATP-generating processes.
Mechanism of Allosteric Regulation:
AMP binding to the γ-subunit of AMPK induces a conformational change that leads to a more compact structure.[2][3] This allosteric activation is multifaceted:
-
Direct Allosteric Activation: AMP binding directly enhances the kinase activity of AMPK, in some cases by more than 10-fold.[4][5]
-
Promotion of Phosphorylation: The conformational shift induced by AMP makes the threonine residue at position 172 (Thr172) on the catalytic α-subunit a better substrate for upstream kinases like LKB1 and CaMKK2.[6][7]
-
Inhibition of Dephosphorylation: AMP binding protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, thus locking AMPK in an active state.[7][8]
Quantitative Data on AMPK Regulation by AMP:
| Parameter | Value | Enzyme/Conditions | Reference |
| AMP EC50 (Allosteric Activation) | < 2 µM | Purified recombinant AMPK | [1][8] |
| Fold Activation by AMP | > 10-fold | Purified rat liver AMPK | [5][9] |
| Overall Activation (Upstream Kinase + AMP) | ~1000-fold | Purified recombinant AMPK | [1][8] |
| Specific Activity (α1β1γ1 and α2β2γ1) | ~6 µmol/min/mg | Purified recombinant AMPK | [1] |
Signaling Pathway:
Phosphofructokinase-1 (PFK-1): The Gatekeeper of Glycolysis
PFK-1 catalyzes the committed step of glycolysis, the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate.[10] It is a key regulatory point, tightly controlled by the energy status of the cell.
Mechanism of Allosteric Regulation:
ATP is both a substrate and an allosteric inhibitor of PFK-1. High levels of ATP signal energy abundance and inhibit PFK-1 activity. AMP acts as a potent allosteric activator by counteracting the inhibitory effect of ATP.[11][12] AMP binds to a regulatory site on the enzyme, inducing a conformational change that favors the active R-state, thereby increasing the enzyme's affinity for its substrate, fructose-6-phosphate.[12][13]
Quantitative Data on PFK-1 Regulation by AMP:
| Parameter | Value | Enzyme/Conditions | Reference |
| AMP Activation | Reverses ATP inhibition | Eukaryotic and prokaryotic PFK-1 | [10][11] |
| Effect on Km for Fructose-6-Phosphate | Decreases | T. circumcincta PFK-1 | [14] |
| Physiological AMP Concentration for Activation | 50-150 µM | Postmortem porcine skeletal muscle | [7] |
Experimental Workflow for PFK-1 Activity Assay:
Glycogen Phosphorylase: Mobilizing Glycogen Stores
Glycogen phosphorylase catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate.[15] This process is crucial for providing a rapid source of glucose for energy metabolism, particularly in muscle during exercise.
Mechanism of Allosteric Regulation:
Glycogen phosphorylase exists in two interconvertible forms: the generally active phosphorylase a and the generally inactive phosphorylase b. AMP allosterically activates phosphorylase b by binding to a nucleotide-binding site, causing a conformational change that stabilizes the active R-state of the enzyme.[15] This activation allows for glycogen breakdown in response to low energy levels, even in the absence of hormonal signals that lead to the phosphorylation of the enzyme to the 'a' form. ATP acts as a competitive inhibitor of AMP binding, ensuring that glycogenolysis is suppressed when energy levels are high.[15]
Quantitative Data on Glycogen Phosphorylase b Regulation by AMP:
| Parameter | Value | Enzyme/Conditions | Reference |
| AMP Activation | Activates the inactive 'b' form | Muscle glycogen phosphorylase | [15] |
| Thermodynamics of AMP Binding | Positive cooperativity for nucleotide sites | Rabbit muscle glycogen phosphorylase b | [16] |
Fructose-1,6-bisphosphatase (FBPase-1): A Key Enzyme in Gluconeogenesis
FBPase-1 is a critical regulatory enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. This reaction is the reverse of the step catalyzed by PFK-1 in glycolysis.
Mechanism of Allosteric Regulation:
AMP is a potent allosteric inhibitor of FBPase-1.[12] When cellular AMP levels are high, indicating a low energy state, AMP binds to a specific allosteric site on FBPase-1. This binding induces a conformational change that decreases the enzyme's affinity for its substrate, thereby inhibiting gluconeogenesis.[17] This reciprocal regulation of PFK-1 and FBPase-1 by AMP is a classic example of how a single signaling molecule can prevent futile cycling between opposing metabolic pathways.
Quantitative Data on FBPase-1 Regulation by AMP:
| Parameter | Value | Enzyme/Conditions | Reference |
| I50 for AMP | 8.3 - 11.8 µM | Red-eared slider liver FBPase | [18] |
| [AMP]0.5 for Inhibition | Increased >1000-fold in mutants | Pig kidney FBPase | [19] |
| Inhibition Type vs. Fructose-1,6-bisphosphate | Uncompetitive (without F-2,6-BP)Non-competitive (with F-2,6-BP) | Rat liver FBPase | [6][10] |
Detailed Experimental Protocols
AMPK Activity Assay (Radiometric)
This protocol is adapted from established methods for measuring AMPK activity using a radiolabeled substrate.[3][4][15]
Materials:
-
Purified AMPK heterotrimers
-
FLAG agarose (B213101) beads (for immunoprecipitation if using cell lysates)
-
Wash Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 10% glycerol, 1 mM DTT, 0.1% Tween-20
-
Kinase Reaction Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM DTT
-
SAMS peptide (synthetic substrate, e.g., HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP
-
AMP disodium salt solutions (various concentrations)
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation fluid and counter
Procedure:
-
Enzyme Preparation: If using purified enzyme, dilute to the desired concentration in kinase reaction buffer. If immunoprecipitating from cell lysates, incubate the lysate with anti-FLAG agarose beads, wash extensively with wash buffer, and resuspend the beads in kinase reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, SAMS peptide (to a final concentration of 100-200 µM), and the desired concentration of AMP disodium salt.
-
Initiate Reaction: Add the prepared AMPK enzyme and [γ-³²P]ATP (to a final concentration of ~200 µM) to the reaction tube.
-
Incubation: Incubate the reaction at 30°C for 10-20 minutes with gentle agitation.
-
Stop Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Immediately place the P81 paper into a beaker of 1% phosphoric acid. Wash the paper several times with fresh 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed and dried P81 paper into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
PFK-1 Activity Assay (Coupled Spectrophotometric)
This protocol utilizes a coupled enzyme system to measure PFK-1 activity by monitoring the oxidation of NADH.[20][21]
Materials:
-
Sample containing PFK-1 (e.g., tissue homogenate)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT
-
Fructose-6-phosphate
-
ATP
-
AMP disodium salt solutions
-
Coupling enzymes: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase
-
NADH
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge to remove insoluble material and collect the supernatant.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, fructose-6-phosphate, ATP, NADH, and the coupling enzymes.
-
Background Reading: Add the sample supernatant to the cuvette and monitor the absorbance at 340 nm for a few minutes to establish a baseline rate of NADH oxidation in the absence of PFK-1 activity (or in the presence of inhibitors).
-
Initiate Reaction: Add the desired concentration of AMP disodium salt to the cuvette and immediately start monitoring the decrease in absorbance at 340 nm.
-
Data Analysis: The rate of decrease in absorbance at 340 nm is proportional to the rate of PFK-1 activity.
Glycogen Phosphorylase Activity Assay (Colorimetric)
This protocol is based on a commercially available kit that measures the amount of glucose-1-phosphate (G1P) produced.[13][22]
Materials:
-
Sample containing glycogen phosphorylase
-
Assay Buffer
-
Glycogen (substrate)
-
Inorganic phosphate (B84403)
-
AMP disodium salt
-
Enzyme mix and developer (for detecting G1P)
-
G1P standard
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to obtain the supernatant.
-
Standard Curve: Prepare a standard curve using the provided G1P standard.
-
Reaction Setup: In a 96-well plate, add the sample supernatant to wells containing assay buffer, glycogen, inorganic phosphate, and the desired concentration of AMP disodium salt.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Add the enzyme mix and developer to each well. These reagents will react with the G1P produced to generate a colored product.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Determine the concentration of G1P produced in the samples by comparing the absorbance values to the standard curve.
Conclusion
The allosteric regulation of enzymes by AMP disodium salt is a fundamental mechanism for maintaining cellular energy balance. The intricate interplay between AMP and key metabolic enzymes such as AMPK, PFK-1, glycogen phosphorylase, and FBPase-1 highlights the elegance and efficiency of metabolic control. A thorough understanding of these regulatory networks, supported by robust quantitative data and detailed experimental protocols, is essential for advancing our knowledge of metabolic diseases and for the rational design of therapeutic interventions. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this critical area of cellular biochemistry.
References
- 1. Dissecting the role of 5'-AMP for allosteric stimulation, activation, and deactivation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on allosteric phenomena in glycogen phosphorylase b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diacomp.org [diacomp.org]
- 4. AMPK activity assay [bio-protocol.org]
- 5. AMP is a true physiological regulator of AMP-activated protein kinase by both allosteric activation and enhancing net phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The allosteric properties of rat liver fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. At physiological concentrations, AMP increases phosphofructokinase-1 activity compared to fructose 2, 6-bisphosphate in postmortem porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric Regulation in Phosphofructokinase from the Extreme Thermophile Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The allosteric properties of rat liver fructose-1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric interactions of glycogen phosphorylase b. A crystallographic study of glucose 6-phosphate and inorganic phosphate binding to di-imidate-cross-linked phosphorylase b - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. The kinetics and regulation of phosphofructokinase from Teladorsagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermodynamic analysis of the activation of glycogen phosphorylase b over a range of temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phosphorylase [neuromuscular.wustl.edu]
- 18. mdpi.com [mdpi.com]
- 19. AMP inhibition of pig kidney fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Capillary Electrophoresis-Based Assay of Phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phosphofructokinase kinetics assays [bio-protocol.org]
- 22. abcam.com [abcam.com]
Unraveling the Intricacies of Allosteric Enzyme Regulation by AMP Disodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine monophosphate (AMP), particularly in its stable disodium salt form, serves as a critical allosteric regulator of cellular metabolism. As a sensitive indicator of the cell's energy status, fluctuations in AMP concentration orchestrate profound changes in enzymatic activity, thereby redirecting metabolic pathways to restore energy homeostasis. This technical guide provides an in-depth exploration of the allosteric regulation of key enzymes by AMP, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and mechanisms. Understanding these regulatory networks is paramount for researchers in metabolic diseases and for professionals engaged in the development of novel therapeutics targeting these pathways.
Key Enzymes Under AMP's Allosteric Control
AMP exerts its regulatory influence over a cadre of enzymes central to metabolic control. This guide will focus on four well-characterized examples: AMP-activated protein kinase (AMPK), phosphofructokinase-1 (PFK-1), glycogen phosphorylase, and fructose-1,6-bisphosphatase (FBPase-1).
AMP-Activated Protein Kinase (AMPK): The Master Energy Sensor
AMPK is a heterotrimeric serine/threonine kinase that acts as a central hub in metabolic regulation.[1] Its activation by AMP triggers a cascade of events aimed at conserving ATP and promoting ATP-generating processes.
Mechanism of Allosteric Regulation:
AMP binding to the γ-subunit of AMPK induces a conformational change that leads to a more compact structure.[2][3] This allosteric activation is multifaceted:
-
Direct Allosteric Activation: AMP binding directly enhances the kinase activity of AMPK, in some cases by more than 10-fold.[4][5]
-
Promotion of Phosphorylation: The conformational shift induced by AMP makes the threonine residue at position 172 (Thr172) on the catalytic α-subunit a better substrate for upstream kinases like LKB1 and CaMKK2.[6][7]
-
Inhibition of Dephosphorylation: AMP binding protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, thus locking AMPK in an active state.[7][8]
Quantitative Data on AMPK Regulation by AMP:
| Parameter | Value | Enzyme/Conditions | Reference |
| AMP EC50 (Allosteric Activation) | < 2 µM | Purified recombinant AMPK | [1][8] |
| Fold Activation by AMP | > 10-fold | Purified rat liver AMPK | [5][9] |
| Overall Activation (Upstream Kinase + AMP) | ~1000-fold | Purified recombinant AMPK | [1][8] |
| Specific Activity (α1β1γ1 and α2β2γ1) | ~6 µmol/min/mg | Purified recombinant AMPK | [1] |
Signaling Pathway:
Phosphofructokinase-1 (PFK-1): The Gatekeeper of Glycolysis
PFK-1 catalyzes the committed step of glycolysis, the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate.[10] It is a key regulatory point, tightly controlled by the energy status of the cell.
Mechanism of Allosteric Regulation:
ATP is both a substrate and an allosteric inhibitor of PFK-1. High levels of ATP signal energy abundance and inhibit PFK-1 activity. AMP acts as a potent allosteric activator by counteracting the inhibitory effect of ATP.[11][12] AMP binds to a regulatory site on the enzyme, inducing a conformational change that favors the active R-state, thereby increasing the enzyme's affinity for its substrate, fructose-6-phosphate.[12][13]
Quantitative Data on PFK-1 Regulation by AMP:
| Parameter | Value | Enzyme/Conditions | Reference |
| AMP Activation | Reverses ATP inhibition | Eukaryotic and prokaryotic PFK-1 | [10][11] |
| Effect on Km for Fructose-6-Phosphate | Decreases | T. circumcincta PFK-1 | [14] |
| Physiological AMP Concentration for Activation | 50-150 µM | Postmortem porcine skeletal muscle | [7] |
Experimental Workflow for PFK-1 Activity Assay:
Glycogen Phosphorylase: Mobilizing Glycogen Stores
Glycogen phosphorylase catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate.[15] This process is crucial for providing a rapid source of glucose for energy metabolism, particularly in muscle during exercise.
Mechanism of Allosteric Regulation:
Glycogen phosphorylase exists in two interconvertible forms: the generally active phosphorylase a and the generally inactive phosphorylase b. AMP allosterically activates phosphorylase b by binding to a nucleotide-binding site, causing a conformational change that stabilizes the active R-state of the enzyme.[15] This activation allows for glycogen breakdown in response to low energy levels, even in the absence of hormonal signals that lead to the phosphorylation of the enzyme to the 'a' form. ATP acts as a competitive inhibitor of AMP binding, ensuring that glycogenolysis is suppressed when energy levels are high.[15]
Quantitative Data on Glycogen Phosphorylase b Regulation by AMP:
| Parameter | Value | Enzyme/Conditions | Reference |
| AMP Activation | Activates the inactive 'b' form | Muscle glycogen phosphorylase | [15] |
| Thermodynamics of AMP Binding | Positive cooperativity for nucleotide sites | Rabbit muscle glycogen phosphorylase b | [16] |
Fructose-1,6-bisphosphatase (FBPase-1): A Key Enzyme in Gluconeogenesis
FBPase-1 is a critical regulatory enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. This reaction is the reverse of the step catalyzed by PFK-1 in glycolysis.
Mechanism of Allosteric Regulation:
AMP is a potent allosteric inhibitor of FBPase-1.[12] When cellular AMP levels are high, indicating a low energy state, AMP binds to a specific allosteric site on FBPase-1. This binding induces a conformational change that decreases the enzyme's affinity for its substrate, thereby inhibiting gluconeogenesis.[17] This reciprocal regulation of PFK-1 and FBPase-1 by AMP is a classic example of how a single signaling molecule can prevent futile cycling between opposing metabolic pathways.
Quantitative Data on FBPase-1 Regulation by AMP:
| Parameter | Value | Enzyme/Conditions | Reference |
| I50 for AMP | 8.3 - 11.8 µM | Red-eared slider liver FBPase | [18] |
| [AMP]0.5 for Inhibition | Increased >1000-fold in mutants | Pig kidney FBPase | [19] |
| Inhibition Type vs. Fructose-1,6-bisphosphate | Uncompetitive (without F-2,6-BP)Non-competitive (with F-2,6-BP) | Rat liver FBPase | [6][10] |
Detailed Experimental Protocols
AMPK Activity Assay (Radiometric)
This protocol is adapted from established methods for measuring AMPK activity using a radiolabeled substrate.[3][4][15]
Materials:
-
Purified AMPK heterotrimers
-
FLAG agarose beads (for immunoprecipitation if using cell lysates)
-
Wash Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 10% glycerol, 1 mM DTT, 0.1% Tween-20
-
Kinase Reaction Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM DTT
-
SAMS peptide (synthetic substrate, e.g., HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP
-
AMP disodium salt solutions (various concentrations)
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation fluid and counter
Procedure:
-
Enzyme Preparation: If using purified enzyme, dilute to the desired concentration in kinase reaction buffer. If immunoprecipitating from cell lysates, incubate the lysate with anti-FLAG agarose beads, wash extensively with wash buffer, and resuspend the beads in kinase reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, SAMS peptide (to a final concentration of 100-200 µM), and the desired concentration of AMP disodium salt.
-
Initiate Reaction: Add the prepared AMPK enzyme and [γ-³²P]ATP (to a final concentration of ~200 µM) to the reaction tube.
-
Incubation: Incubate the reaction at 30°C for 10-20 minutes with gentle agitation.
-
Stop Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Immediately place the P81 paper into a beaker of 1% phosphoric acid. Wash the paper several times with fresh 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed and dried P81 paper into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
PFK-1 Activity Assay (Coupled Spectrophotometric)
This protocol utilizes a coupled enzyme system to measure PFK-1 activity by monitoring the oxidation of NADH.[20][21]
Materials:
-
Sample containing PFK-1 (e.g., tissue homogenate)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT
-
Fructose-6-phosphate
-
ATP
-
AMP disodium salt solutions
-
Coupling enzymes: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase
-
NADH
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge to remove insoluble material and collect the supernatant.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, fructose-6-phosphate, ATP, NADH, and the coupling enzymes.
-
Background Reading: Add the sample supernatant to the cuvette and monitor the absorbance at 340 nm for a few minutes to establish a baseline rate of NADH oxidation in the absence of PFK-1 activity (or in the presence of inhibitors).
-
Initiate Reaction: Add the desired concentration of AMP disodium salt to the cuvette and immediately start monitoring the decrease in absorbance at 340 nm.
-
Data Analysis: The rate of decrease in absorbance at 340 nm is proportional to the rate of PFK-1 activity.
Glycogen Phosphorylase Activity Assay (Colorimetric)
This protocol is based on a commercially available kit that measures the amount of glucose-1-phosphate (G1P) produced.[13][22]
Materials:
-
Sample containing glycogen phosphorylase
-
Assay Buffer
-
Glycogen (substrate)
-
Inorganic phosphate
-
AMP disodium salt
-
Enzyme mix and developer (for detecting G1P)
-
G1P standard
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to obtain the supernatant.
-
Standard Curve: Prepare a standard curve using the provided G1P standard.
-
Reaction Setup: In a 96-well plate, add the sample supernatant to wells containing assay buffer, glycogen, inorganic phosphate, and the desired concentration of AMP disodium salt.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Add the enzyme mix and developer to each well. These reagents will react with the G1P produced to generate a colored product.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Determine the concentration of G1P produced in the samples by comparing the absorbance values to the standard curve.
Conclusion
The allosteric regulation of enzymes by AMP disodium salt is a fundamental mechanism for maintaining cellular energy balance. The intricate interplay between AMP and key metabolic enzymes such as AMPK, PFK-1, glycogen phosphorylase, and FBPase-1 highlights the elegance and efficiency of metabolic control. A thorough understanding of these regulatory networks, supported by robust quantitative data and detailed experimental protocols, is essential for advancing our knowledge of metabolic diseases and for the rational design of therapeutic interventions. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this critical area of cellular biochemistry.
References
- 1. Dissecting the role of 5'-AMP for allosteric stimulation, activation, and deactivation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on allosteric phenomena in glycogen phosphorylase b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diacomp.org [diacomp.org]
- 4. AMPK activity assay [bio-protocol.org]
- 5. AMP is a true physiological regulator of AMP-activated protein kinase by both allosteric activation and enhancing net phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The allosteric properties of rat liver fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. At physiological concentrations, AMP increases phosphofructokinase-1 activity compared to fructose 2, 6-bisphosphate in postmortem porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric Regulation in Phosphofructokinase from the Extreme Thermophile Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The allosteric properties of rat liver fructose-1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric interactions of glycogen phosphorylase b. A crystallographic study of glucose 6-phosphate and inorganic phosphate binding to di-imidate-cross-linked phosphorylase b - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. The kinetics and regulation of phosphofructokinase from Teladorsagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermodynamic analysis of the activation of glycogen phosphorylase b over a range of temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phosphorylase [neuromuscular.wustl.edu]
- 18. mdpi.com [mdpi.com]
- 19. AMP inhibition of pig kidney fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Capillary Electrophoresis-Based Assay of Phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phosphofructokinase kinetics assays [bio-protocol.org]
- 22. abcam.com [abcam.com]
The Physiological Relevance of the AMP:ATP Ratio: A Sentinel of Cellular Health
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
November 2025
Abstract
Cellular energy homeostasis is fundamental to the viability and function of all eukaryotic organisms. The ratio of adenosine (B11128) monophosphate (AMP) to adenosine triphosphate (ATP) has emerged as a critical barometer of the cell's energetic state. A high AMP:ATP ratio signifies energy deficit, triggering a cascade of metabolic adaptations orchestrated primarily by the AMP-activated protein kinase (AMPK). This technical guide provides a comprehensive overview of the physiological relevance of the AMP:ATP ratio, detailing the molecular mechanisms of AMPK activation, its downstream signaling pathways, and its profound implications in health and disease. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering insights into targeting this crucial cellular pathway for therapeutic intervention.
Introduction: The Currency of Life and Its Guardian
Adenosine triphosphate (ATP) is the principal energy currency of the cell, driving a vast array of biological processes. The maintenance of a stable ATP pool is paramount for cellular function and survival.[1] Consequently, cells have evolved sophisticated mechanisms to sense and respond to fluctuations in energy availability. The ratio of AMP to ATP serves as a highly sensitive indicator of cellular energy status.[2][3]
Under conditions of energy surplus, ATP levels are high, and AMP levels are low. Conversely, during metabolic stress—such as glucose deprivation, hypoxia, or strenuous exercise—ATP is consumed, leading to a relative increase in the concentrations of ADP and AMP.[2] The enzyme adenylate kinase plays a crucial role in amplifying this signal by catalyzing the reaction 2 ADP ⇌ ATP + AMP. This enzymatic equilibrium ensures that a small decrease in ATP and a corresponding increase in ADP lead to a much larger proportional increase in AMP, making the AMP:ATP ratio a sensitive rheostat of cellular energy charge.[3]
AMP-Activated Protein Kinase (AMPK): The Master Energy Sensor
The primary effector that translates the AMP:ATP ratio into a physiological response is the AMP-activated protein kinase (AMPK).[4][5] AMPK is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits.[6][7] The γ subunit contains binding sites for AMP, ADP, and ATP.[8]
Mechanism of AMPK Activation
Activation of AMPK is a multi-step process triggered by an elevated AMP:ATP ratio and involves:
-
Allosteric Activation: The binding of AMP to the γ subunit induces a conformational change that allosterically activates the kinase.[7][9]
-
Promotion of Phosphorylation: AMP binding promotes the phosphorylation of a critical threonine residue (Thr172) on the catalytic α subunit by upstream kinases, most notably liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[9][10][11][12] This phosphorylation event is a prerequisite for full AMPK activation.[10]
-
Inhibition of Dephosphorylation: The binding of AMP also protects Thr172 from dephosphorylation by protein phosphatases, thereby sustaining the active state of the kinase.[9][11]
While ADP can also promote the phosphorylation and inhibit the dephosphorylation of Thr172, AMP is considered the primary activating ligand due to its additional potent allosteric activation effect.[11][13] Conversely, high concentrations of ATP competitively inhibit the binding of AMP and ADP to the γ subunit, thus keeping AMPK in an inactive state during times of energy sufficiency.[3]
Downstream Signaling: Restoring Energy Homeostasis
Once activated, AMPK phosphorylates a multitude of downstream targets to orchestrate a cellular response aimed at restoring energy balance.[9] The overarching strategy is to switch off ATP-consuming anabolic pathways while simultaneously activating ATP-producing catabolic pathways.[14][15]
Inhibition of Anabolic Pathways
-
Protein Synthesis: AMPK inhibits protein synthesis, a highly energy-intensive process, by phosphorylating and inhibiting key components of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, such as TSC2 and Raptor.[6][16]
-
Lipid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[6][14] It also inhibits cholesterol synthesis.[6]
-
Gluconeogenesis: In the liver, AMPK suppresses the production of glucose by inhibiting key gluconeogenic enzymes and transcription factors.[6][14]
Activation of Catabolic Pathways
-
Glucose Uptake and Glycolysis: AMPK promotes glucose uptake in muscle and other tissues by stimulating the translocation of GLUT4 glucose transporters to the plasma membrane.[6][14] It also activates phosphofructokinase 2 (PFK2), a key glycolytic enzyme.[17]
-
Fatty Acid Oxidation: By inhibiting ACC, AMPK reduces the levels of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased fatty acid uptake into mitochondria and subsequent oxidation.[4][14]
-
Autophagy: AMPK can initiate autophagy, a cellular recycling process that degrades damaged organelles and protein aggregates to generate substrates for energy production, through the phosphorylation of ULK1.[6][18]
-
Mitochondrial Biogenesis: Chronic activation of AMPK can stimulate the production of new mitochondria by regulating the transcriptional coactivator PGC-1α.[6]
Physiological and Pathological Relevance
The role of the AMP:ATP ratio and AMPK signaling extends beyond the single cell, influencing whole-body energy metabolism and playing a significant role in various physiological and pathological states.
-
Exercise: During physical activity, ATP consumption in muscle cells leads to an increased AMP:ATP ratio and subsequent AMPK activation, which mediates many of the beneficial metabolic adaptations to exercise.[2]
-
Metabolic Disorders: Dysregulation of AMPK signaling is implicated in the pathogenesis of type 2 diabetes and obesity.[4][14] Pharmacological activators of AMPK, such as metformin, are used as first-line therapies for type 2 diabetes.[2][19]
-
Cancer: The role of AMPK in cancer is complex. In some contexts, it acts as a tumor suppressor by inhibiting cell growth and proliferation.[4][5] However, in established tumors, AMPK can also promote cell survival under metabolic stress.[20]
-
Aging: Cellular senescence is associated with an increased AMP:ATP ratio and elevated AMPK activity.[21] The role of AMPK in aging is an active area of research, with some studies suggesting it may have both pro- and anti-aging effects depending on the context.[21][22]
Quantitative Data Summary
The following tables summarize key quantitative data related to adenine (B156593) nucleotide concentrations and AMPK signaling.
| Parameter | Condition | Value | Cell/Tissue Type | Reference |
| ATP Concentration | Resting | ~1-10 mM | Muscle | [23] |
| Resting | ~2.14 µmol/g-dry cell weight | Synechocystis | [24] | |
| AMP:ATP Ratio | Resting/Young | Baseline | Fibroblasts | [21] |
| Stressed/Senescent | 2-3 fold increase | Fibroblasts | [21] | |
| Adenylate Energy Charge | Normal | 0.92 ± 0.02 | Primary Astrocytes | [25][26] |
Table 1: Cellular Adenine Nucleotide Concentrations and Ratios.
| Target Protein | Effect of AMPK Phosphorylation | Pathway | Physiological Outcome |
| Acetyl-CoA Carboxylase (ACC) | Inhibition | Fatty Acid Synthesis | ↓ Lipogenesis, ↑ Fatty Acid Oxidation |
| TSC2 | Activation | mTORC1 Signaling | ↓ Protein Synthesis, ↓ Cell Growth |
| ULK1 | Activation | Autophagy | ↑ Cellular Recycling |
| CRTC2 | Inhibition | Gluconeogenesis | ↓ Hepatic Glucose Production |
Table 2: Key Downstream Targets of AMPK.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: AMPK signaling pathway activated by an increased AMP:ATP ratio.
Caption: Experimental workflow for measuring the AMP:ATP ratio.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. AMP-activated protein kinase: maintaining energy homeostasis at the cellular and whole body levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of protein kinase activators: AMPK as a target in metabolic disorders and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 7. AMPK: A regulator of ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Physiological Regulation of AMPK [mdpi.com]
- 9. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AMP-activated protein kinase can be allosterically activated by ADP but AMP remains the key activating ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. AMP Is a True Physiological Regulator of AMP-Activated Protein Kinase by Both Allosteric Activation and Enhancing Net Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. researchgate.net [researchgate.net]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. biochemistry - What is the concentration of ATP in an average cell? - Biology Stack Exchange [biology.stackexchange.com]
- 24. researchgate.net [researchgate.net]
- 25. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Physiological Relevance of the AMP:ATP Ratio: A Sentinel of Cellular Health
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
November 2025
Abstract
Cellular energy homeostasis is fundamental to the viability and function of all eukaryotic organisms. The ratio of adenosine monophosphate (AMP) to adenosine triphosphate (ATP) has emerged as a critical barometer of the cell's energetic state. A high AMP:ATP ratio signifies energy deficit, triggering a cascade of metabolic adaptations orchestrated primarily by the AMP-activated protein kinase (AMPK). This technical guide provides a comprehensive overview of the physiological relevance of the AMP:ATP ratio, detailing the molecular mechanisms of AMPK activation, its downstream signaling pathways, and its profound implications in health and disease. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering insights into targeting this crucial cellular pathway for therapeutic intervention.
Introduction: The Currency of Life and Its Guardian
Adenosine triphosphate (ATP) is the principal energy currency of the cell, driving a vast array of biological processes. The maintenance of a stable ATP pool is paramount for cellular function and survival.[1] Consequently, cells have evolved sophisticated mechanisms to sense and respond to fluctuations in energy availability. The ratio of AMP to ATP serves as a highly sensitive indicator of cellular energy status.[2][3]
Under conditions of energy surplus, ATP levels are high, and AMP levels are low. Conversely, during metabolic stress—such as glucose deprivation, hypoxia, or strenuous exercise—ATP is consumed, leading to a relative increase in the concentrations of ADP and AMP.[2] The enzyme adenylate kinase plays a crucial role in amplifying this signal by catalyzing the reaction 2 ADP ⇌ ATP + AMP. This enzymatic equilibrium ensures that a small decrease in ATP and a corresponding increase in ADP lead to a much larger proportional increase in AMP, making the AMP:ATP ratio a sensitive rheostat of cellular energy charge.[3]
AMP-Activated Protein Kinase (AMPK): The Master Energy Sensor
The primary effector that translates the AMP:ATP ratio into a physiological response is the AMP-activated protein kinase (AMPK).[4][5] AMPK is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits.[6][7] The γ subunit contains binding sites for AMP, ADP, and ATP.[8]
Mechanism of AMPK Activation
Activation of AMPK is a multi-step process triggered by an elevated AMP:ATP ratio and involves:
-
Allosteric Activation: The binding of AMP to the γ subunit induces a conformational change that allosterically activates the kinase.[7][9]
-
Promotion of Phosphorylation: AMP binding promotes the phosphorylation of a critical threonine residue (Thr172) on the catalytic α subunit by upstream kinases, most notably liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[9][10][11][12] This phosphorylation event is a prerequisite for full AMPK activation.[10]
-
Inhibition of Dephosphorylation: The binding of AMP also protects Thr172 from dephosphorylation by protein phosphatases, thereby sustaining the active state of the kinase.[9][11]
While ADP can also promote the phosphorylation and inhibit the dephosphorylation of Thr172, AMP is considered the primary activating ligand due to its additional potent allosteric activation effect.[11][13] Conversely, high concentrations of ATP competitively inhibit the binding of AMP and ADP to the γ subunit, thus keeping AMPK in an inactive state during times of energy sufficiency.[3]
Downstream Signaling: Restoring Energy Homeostasis
Once activated, AMPK phosphorylates a multitude of downstream targets to orchestrate a cellular response aimed at restoring energy balance.[9] The overarching strategy is to switch off ATP-consuming anabolic pathways while simultaneously activating ATP-producing catabolic pathways.[14][15]
Inhibition of Anabolic Pathways
-
Protein Synthesis: AMPK inhibits protein synthesis, a highly energy-intensive process, by phosphorylating and inhibiting key components of the mammalian target of rapamycin complex 1 (mTORC1) pathway, such as TSC2 and Raptor.[6][16]
-
Lipid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[6][14] It also inhibits cholesterol synthesis.[6]
-
Gluconeogenesis: In the liver, AMPK suppresses the production of glucose by inhibiting key gluconeogenic enzymes and transcription factors.[6][14]
Activation of Catabolic Pathways
-
Glucose Uptake and Glycolysis: AMPK promotes glucose uptake in muscle and other tissues by stimulating the translocation of GLUT4 glucose transporters to the plasma membrane.[6][14] It also activates phosphofructokinase 2 (PFK2), a key glycolytic enzyme.[17]
-
Fatty Acid Oxidation: By inhibiting ACC, AMPK reduces the levels of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased fatty acid uptake into mitochondria and subsequent oxidation.[4][14]
-
Autophagy: AMPK can initiate autophagy, a cellular recycling process that degrades damaged organelles and protein aggregates to generate substrates for energy production, through the phosphorylation of ULK1.[6][18]
-
Mitochondrial Biogenesis: Chronic activation of AMPK can stimulate the production of new mitochondria by regulating the transcriptional coactivator PGC-1α.[6]
Physiological and Pathological Relevance
The role of the AMP:ATP ratio and AMPK signaling extends beyond the single cell, influencing whole-body energy metabolism and playing a significant role in various physiological and pathological states.
-
Exercise: During physical activity, ATP consumption in muscle cells leads to an increased AMP:ATP ratio and subsequent AMPK activation, which mediates many of the beneficial metabolic adaptations to exercise.[2]
-
Metabolic Disorders: Dysregulation of AMPK signaling is implicated in the pathogenesis of type 2 diabetes and obesity.[4][14] Pharmacological activators of AMPK, such as metformin, are used as first-line therapies for type 2 diabetes.[2][19]
-
Cancer: The role of AMPK in cancer is complex. In some contexts, it acts as a tumor suppressor by inhibiting cell growth and proliferation.[4][5] However, in established tumors, AMPK can also promote cell survival under metabolic stress.[20]
-
Aging: Cellular senescence is associated with an increased AMP:ATP ratio and elevated AMPK activity.[21] The role of AMPK in aging is an active area of research, with some studies suggesting it may have both pro- and anti-aging effects depending on the context.[21][22]
Quantitative Data Summary
The following tables summarize key quantitative data related to adenine nucleotide concentrations and AMPK signaling.
| Parameter | Condition | Value | Cell/Tissue Type | Reference |
| ATP Concentration | Resting | ~1-10 mM | Muscle | [23] |
| Resting | ~2.14 µmol/g-dry cell weight | Synechocystis | [24] | |
| AMP:ATP Ratio | Resting/Young | Baseline | Fibroblasts | [21] |
| Stressed/Senescent | 2-3 fold increase | Fibroblasts | [21] | |
| Adenylate Energy Charge | Normal | 0.92 ± 0.02 | Primary Astrocytes | [25][26] |
Table 1: Cellular Adenine Nucleotide Concentrations and Ratios.
| Target Protein | Effect of AMPK Phosphorylation | Pathway | Physiological Outcome |
| Acetyl-CoA Carboxylase (ACC) | Inhibition | Fatty Acid Synthesis | ↓ Lipogenesis, ↑ Fatty Acid Oxidation |
| TSC2 | Activation | mTORC1 Signaling | ↓ Protein Synthesis, ↓ Cell Growth |
| ULK1 | Activation | Autophagy | ↑ Cellular Recycling |
| CRTC2 | Inhibition | Gluconeogenesis | ↓ Hepatic Glucose Production |
Table 2: Key Downstream Targets of AMPK.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: AMPK signaling pathway activated by an increased AMP:ATP ratio.
Caption: Experimental workflow for measuring the AMP:ATP ratio.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. AMP-activated protein kinase: maintaining energy homeostasis at the cellular and whole body levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of protein kinase activators: AMPK as a target in metabolic disorders and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 7. AMPK: A regulator of ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Physiological Regulation of AMPK [mdpi.com]
- 9. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AMP-activated protein kinase can be allosterically activated by ADP but AMP remains the key activating ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. AMP Is a True Physiological Regulator of AMP-Activated Protein Kinase by Both Allosteric Activation and Enhancing Net Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. researchgate.net [researchgate.net]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. biochemistry - What is the concentration of ATP in an average cell? - Biology Stack Exchange [biology.stackexchange.com]
- 24. researchgate.net [researchgate.net]
- 25. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Role of Adenosine 5'-Monophosphate (AMP) in Nucleotide Salvage Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Adenosine (B11128) 5'-monophosphate (AMP) is a pivotal molecule situated at the crossroads of cellular energy metabolism and nucleotide biosynthesis. While de novo synthesis establishes the foundational purine (B94841) structures, the nucleotide salvage pathways provide an energetically efficient mechanism to recycle purine bases and nucleosides, with AMP as a central product. This technical guide provides an in-depth exploration of the role of AMP, and by extension its disodium (B8443419) salt form used in research, within these salvage pathways. We will detail the enzymatic reactions responsible for AMP synthesis from various precursors, its subsequent metabolic fates, and its critical function as a cellular energy sensor through the activation of AMP-activated protein kinase (AMPK). This document summarizes key quantitative data, presents detailed experimental protocols for studying these pathways, and uses visualizations to clarify complex molecular interactions, offering a comprehensive resource for professionals in biomedical research and drug development.
Introduction
Cellular viability and function are fundamentally dependent on a steady supply of purine nucleotides, which serve as monomeric units for nucleic acid synthesis, carriers of chemical energy (ATP, GTP), and components of essential coenzymes.[1][2] Organisms utilize two primary strategies for purine nucleotide production: the de novo synthesis pathway and the salvage pathways. The de novo pathway constructs purine rings from simpler precursors, an energy-intensive process. In contrast, salvage pathways recycle pre-existing purine bases and nucleosides generated from metabolic turnover or dietary sources, offering a more energetically conservative alternative.[3][4][5]
Adenosine 5'-monophosphate (AMP) is a key intermediate in purine metabolism, linking the salvage of adenine (B156593) and adenosine directly to the cellular adenylate pool. The efficient conversion of these precursors to AMP and subsequently to ATP is vital, particularly in tissues with high energy demands or during periods of rapid cell proliferation or metabolic stress.[3][6] Understanding the enzymes and regulatory mechanisms that govern AMP levels is therefore crucial for developing therapeutic strategies for metabolic diseases, cancer, and ischemic injuries.
Core Pathways of AMP Salvage and Metabolism
The salvage of purines is not a single pathway but a collection of enzymatic reactions that converge on the synthesis of key nucleotide monophosphates. AMP is a primary product, formed through several distinct routes.
Synthesis of AMP via Salvage
-
From Adenine: The most direct route for adenine salvage is catalyzed by adenine phosphoribosyltransferase (APRT) . This enzyme facilitates the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to adenine, yielding AMP and pyrophosphate (PPi).[2][3][4][5][6][7][8] This reaction is a cornerstone of adenine recycling and is critical for maintaining the adenylate pool.[4][6]
-
From Adenosine: Extracellular or intracellular adenosine is salvaged through phosphorylation by adenosine kinase (AK) . This reaction utilizes ATP as a phosphate (B84403) donor to convert adenosine into AMP.[8][9][10][11]
-
From Hypoxanthine (B114508) (Indirect Route): While not a direct precursor, the salvage of hypoxanthine contributes to the AMP pool. Hypoxanthine is converted to inosine (B1671953) monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[12][13][14] IMP then serves as a branch-point intermediate and can be converted to AMP through a two-step process catalyzed by adenylosuccinate synthetase and adenylosuccinate lyase.[2][8][12][15]
Metabolic Fates of Salvaged AMP
Once formed, AMP can be directed toward anabolic, catabolic, or cyclic pathways, depending on the cell's energetic and metabolic state.
-
Anabolic Fate (Energy Regeneration): The primary anabolic fate of AMP is its re-integration into the cellular energy pool. Adenylate kinase (ADK) , also known as myokinase, catalyzes the reversible reaction: AMP + ATP ↔ 2 ADP.[16][17][18][19] The resulting ADP is then readily phosphorylated to ATP through glycolysis and oxidative phosphorylation, thus completing the salvage cycle.
-
Catabolic/Signaling Fate (Adenosine Production): AMP can be dephosphorylated to adenosine by 5'-nucleotidases (5'-NT) , which exist in both cytosolic (e.g., NT5C1A, NT5C2) and membrane-bound (ecto-5'-nucleotidase/CD73) forms.[20][21][22][23] This action reduces the AMP pool but generates adenosine, a potent signaling molecule involved in processes like vasodilation and inflammation.[10][23]
-
Purine Nucleotide Cycle: In certain tissues like skeletal muscle, AMP can be deaminated to IMP by AMP deaminase .[9][24] This is the first step of the purine nucleotide cycle, a pathway that ultimately produces fumarate, an intermediate of the citric acid (Krebs) cycle, and thus has an anaplerotic function.[2][24]
AMP as a Critical Regulator of Cellular Energy
Beyond its role as a metabolic intermediate, AMP is a fundamental gauge of cellular energy status. The intracellular ratio of AMP to ATP is a sensitive indicator of metabolic stress; as ATP is consumed and converted to ADP and then AMP (via adenylate kinase), this ratio rises sharply.
The AMP:ATP Ratio and AMPK Activation
This elevated AMP:ATP ratio serves as the primary activation signal for AMP-activated protein kinase (AMPK) , the master regulator of cellular energy homeostasis.[1][17][25] AMP binds to the γ-subunit of the AMPK complex, causing an allosteric conformational change that promotes its phosphorylation and activation by upstream kinases.[25]
Once activated, AMPK initiates a broad metabolic reprogramming to restore energy balance. It achieves this by:
-
Stimulating catabolic, ATP-producing pathways , such as glucose uptake (e.g., by promoting GLUT1 translocation) and fatty acid oxidation.[21][25]
-
Inhibiting anabolic, ATP-consuming pathways , including protein synthesis, lipid synthesis, and gluconeogenesis.[25]
Therefore, the salvage pathways that generate AMP are directly linked to the central hub of metabolic regulation. Modulating the activity of AMP-metabolizing enzymes, such as 5'-nucleotidases, has emerged as a therapeutic strategy to influence AMPK activity.[20][21]
Quantitative Analysis of AMP Salvage
The efficiency and regulation of AMP salvage pathways are defined by the kinetic properties of their constituent enzymes and their impact on cellular nucleotide pools.
Table 1: Kinetic Properties of Key Enzymes in AMP Metabolism
| Enzyme | Substrate | Km Value | Tissue/Organism Context | Reference |
| Cytosolic 5'-nucleotidase I (NT5C1) | AMP | Millimolar (mM) range | Primarily skeletal muscle | [20] |
| Cytosolic 5'-nucleotidase II (NT5C2) | IMP (higher affinity) | - | Ubiquitously expressed | [21] |
| Adenosine Kinase (AK) | Adenosine | Micromolar (µM) range | - | [9] |
| Adenine Phosphoribosyltransferase (APRT) | Adenine, PRPP | - | Constitutively expressed in mammalian tissue | [3] |
Table 2: Impact of Adenine Salvage on Cellular Adenylate Pools in NIH-3T3 Fibroblasts
This table summarizes representative data showing how stimulating the APRT pathway with exogenous adenine can expand the total adenylate pool and provide substrate for ATP generation, particularly under conditions of oxidative stress.[4][6]
| Condition | AMP (Relative abundance) | ADP (Relative abundance) | ATP (Relative abundance) | Total Adenylate Pool (AMP+ADP+ATP) | Adenylate Energy Charge (AEC)¹ |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | ~0.9 |
| Adenine Supplementation | Increased | Increased | Increased | Enlarged | Initially Reduced, then Restored |
| H₂O₂-induced Stress | Decreased | Decreased | Markedly Decreased | Reduced | Markedly Reduced |
| H₂O₂ + Adenine | Rescued towards control | Rescued towards control | Rescued towards control | Expanded | Rescued towards control |
¹ Adenylate Energy Charge (AEC) = (ATP + 0.5 * ADP) / (ATP + ADP + AMP)
Experimental Methodologies for Studying AMP Salvage
Investigating the dynamics of AMP salvage requires robust analytical techniques to quantify nucleotide levels and measure enzyme activities.
Protocol: Quantification of Adenylate Nucleotides by HPLC-MS/MS
This method, based on approaches used to study nucleotide pools, provides high sensitivity and specificity for quantifying AMP, ADP, and ATP simultaneously.[4][6]
-
Cell Culture and Treatment: Culture cells (e.g., NIH-3T3 fibroblasts) to desired confluency. Apply experimental conditions (e.g., supplementation with adenine, induction of metabolic stress with H₂O₂).
-
Metabolite Extraction: Rapidly wash cells with ice-cold phosphate-buffered saline (PBS). Immediately quench metabolism and extract nucleotides by adding a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol).
-
Sample Preparation: Scrape the cells in the extraction solvent. Transfer the lysate to a microcentrifuge tube and vortex thoroughly. Centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet protein and cell debris.
-
Drying and Reconstitution: Transfer the supernatant containing the metabolites to a new tube. Dry the extract completely using a vacuum concentrator (e.g., SpeedVac). Reconstitute the dried pellet in a small, precise volume of an appropriate buffer for analysis (e.g., 5 mM ammonium (B1175870) acetate).
-
HPLC Separation: Inject the reconstituted sample onto a reverse-phase or HILIC liquid chromatography column. Separate the adenylate nucleotides using a gradient of mobile phases (e.g., Mobile Phase A: ammonium acetate (B1210297) in water; Mobile Phase B: acetonitrile).
-
MS/MS Detection: Eluted nucleotides are ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-daughter ion transitions for AMP, ADP, and ATP are monitored for quantification against a standard curve.
Protocol: In Vitro Enzyme Activity Assay (APRT Example)
This protocol outlines a general method for measuring the activity of a salvage pathway enzyme like APRT in cell or tissue extracts.
-
Preparation of Lysate: Homogenize cultured cells or tissue samples in a lysis buffer (e.g., Tris-HCl buffer with protease inhibitors) on ice.
-
Protein Quantification: Centrifuge the homogenate to pellet debris. Collect the supernatant (cytosolic extract) and determine the total protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Reaction Mixture: Prepare a reaction buffer containing the necessary substrates and cofactors. For APRT, this would include Tris-HCl, MgCl₂, PRPP, and a radiolabeled substrate like [¹⁴C]-adenine.
-
Enzyme Reaction: Initiate the reaction by adding a specific amount of protein lysate to the pre-warmed reaction mixture. Incubate at 37°C for a defined period (e.g., 15-30 minutes) within the linear range of the assay.
-
Stopping the Reaction: Terminate the reaction by adding a stopping solution (e.g., cold EDTA or perchloric acid).
-
Product Separation and Detection: Separate the radiolabeled product ([¹⁴C]-AMP) from the unreacted substrate ([¹⁴C]-adenine). This is commonly done using thin-layer chromatography (TLC).
-
Quantification: Scrape the spot corresponding to AMP from the TLC plate and quantify the radioactivity using a scintillation counter. Calculate the specific activity as nmol of product formed per minute per mg of protein.
Therapeutic and Drug Development Implications
The central role of AMP salvage pathways in cellular metabolism makes their constituent enzymes attractive targets for drug development.
-
Metabolic Diseases: Enhancing AMP salvage or inhibiting AMP degradation (e.g., via 5'-nucleotidase inhibitors) can increase the AMP:ATP ratio, thereby activating AMPK.[20][21] This is a promising strategy for treating type 2 diabetes by promoting glucose uptake and lipid oxidation in skeletal muscle.[21] Topical adenine application, which leverages the APRT pathway to boost ATP, has been shown to accelerate wound healing in diabetic models.[6]
-
Oncology: Cancer cells often exhibit accelerated purine metabolism.[10] Targeting salvage pathway enzymes could selectively disrupt nucleotide supply in rapidly proliferating tumor cells.
-
Ischemic Injury: During ischemia, ATP is rapidly depleted. Supplying precursors for the salvage pathways, such as adenine and ribose, can help restore the adenine nucleotide pool and improve tissue viability upon reperfusion.[7][8]
-
Genetic Disorders: Deficiency in the salvage enzyme APRT leads to the accumulation of adenine and its poorly soluble metabolite, 2,8-dihydroxyadenine, causing kidney stones and potential renal failure.[3] This highlights the clinical importance of a functional salvage pathway.
Conclusion
Adenosine 5'-monophosphate is far more than a simple building block for nucleic acids. As the focal point of multiple purine salvage pathways, it is a critical determinant of the cellular adenylate pool and energy status. The synthesis of AMP from adenine, adenosine, and other purine precursors represents an elegant and efficient system for metabolic recycling. Its strategic position as the key allosteric activator of AMPK places AMP salvage at the heart of cellular energy regulation. A thorough understanding of the enzymes, kinetics, and regulatory logic of these pathways is essential for researchers and clinicians aiming to develop novel therapeutic interventions for a wide range of metabolic and proliferative diseases.
References
- 1. Interplay between adenylate metabolizing enzymes and AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chapter 27 [columbia.edu]
- 3. Adenine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Regulation of nucleotide metabolism in cancers and immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of adenine phosphoribosyltransferase-mediated salvage pathway to accelerate diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Purine Salvage Pathway and the Restoration of Cerebral ATP: Implications for Brain Slice Physiology and Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme activities controlling adenosine levels in normal and neoplastic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. Purine Salvage Mnemonic for USMLE [pixorize.com]
- 13. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 14. Amsterdam UMC Locatie AMC - Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) [amc.nl]
- 15. microbenotes.com [microbenotes.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Adenylate Kinase and AMP Signaling Networks: Metabolic Monitoring, Signal Communication and Body Energy Sensing [mdpi.com]
- 18. Adenylate kinase - Wikipedia [en.wikipedia.org]
- 19. Functions of Chloroplastic Adenylate Kinases in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Evidence for a Cross-Talk Between Cytosolic 5′-Nucleotidases and AMP-Activated Protein Kinase [frontiersin.org]
- 21. Suppression of 5′-Nucleotidase Enzymes Promotes AMP-activated Protein Kinase (AMPK) Phosphorylation and Metabolism in Human and Mouse Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 5-Nucleotidase (5-NT): A Critical Enzyme in Nucleotide Metabolism and Clinical Diagnostics [elisakits.co.uk]
- 23. Physiological roles for ecto-5’-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
The Role of Adenosine 5'-Monophosphate (AMP) in Nucleotide Salvage Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Adenosine 5'-monophosphate (AMP) is a pivotal molecule situated at the crossroads of cellular energy metabolism and nucleotide biosynthesis. While de novo synthesis establishes the foundational purine structures, the nucleotide salvage pathways provide an energetically efficient mechanism to recycle purine bases and nucleosides, with AMP as a central product. This technical guide provides an in-depth exploration of the role of AMP, and by extension its disodium salt form used in research, within these salvage pathways. We will detail the enzymatic reactions responsible for AMP synthesis from various precursors, its subsequent metabolic fates, and its critical function as a cellular energy sensor through the activation of AMP-activated protein kinase (AMPK). This document summarizes key quantitative data, presents detailed experimental protocols for studying these pathways, and uses visualizations to clarify complex molecular interactions, offering a comprehensive resource for professionals in biomedical research and drug development.
Introduction
Cellular viability and function are fundamentally dependent on a steady supply of purine nucleotides, which serve as monomeric units for nucleic acid synthesis, carriers of chemical energy (ATP, GTP), and components of essential coenzymes.[1][2] Organisms utilize two primary strategies for purine nucleotide production: the de novo synthesis pathway and the salvage pathways. The de novo pathway constructs purine rings from simpler precursors, an energy-intensive process. In contrast, salvage pathways recycle pre-existing purine bases and nucleosides generated from metabolic turnover or dietary sources, offering a more energetically conservative alternative.[3][4][5]
Adenosine 5'-monophosphate (AMP) is a key intermediate in purine metabolism, linking the salvage of adenine and adenosine directly to the cellular adenylate pool. The efficient conversion of these precursors to AMP and subsequently to ATP is vital, particularly in tissues with high energy demands or during periods of rapid cell proliferation or metabolic stress.[3][6] Understanding the enzymes and regulatory mechanisms that govern AMP levels is therefore crucial for developing therapeutic strategies for metabolic diseases, cancer, and ischemic injuries.
Core Pathways of AMP Salvage and Metabolism
The salvage of purines is not a single pathway but a collection of enzymatic reactions that converge on the synthesis of key nucleotide monophosphates. AMP is a primary product, formed through several distinct routes.
Synthesis of AMP via Salvage
-
From Adenine: The most direct route for adenine salvage is catalyzed by adenine phosphoribosyltransferase (APRT) . This enzyme facilitates the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to adenine, yielding AMP and pyrophosphate (PPi).[2][3][4][5][6][7][8] This reaction is a cornerstone of adenine recycling and is critical for maintaining the adenylate pool.[4][6]
-
From Adenosine: Extracellular or intracellular adenosine is salvaged through phosphorylation by adenosine kinase (AK) . This reaction utilizes ATP as a phosphate donor to convert adenosine into AMP.[8][9][10][11]
-
From Hypoxanthine (Indirect Route): While not a direct precursor, the salvage of hypoxanthine contributes to the AMP pool. Hypoxanthine is converted to inosine monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[12][13][14] IMP then serves as a branch-point intermediate and can be converted to AMP through a two-step process catalyzed by adenylosuccinate synthetase and adenylosuccinate lyase.[2][8][12][15]
Metabolic Fates of Salvaged AMP
Once formed, AMP can be directed toward anabolic, catabolic, or cyclic pathways, depending on the cell's energetic and metabolic state.
-
Anabolic Fate (Energy Regeneration): The primary anabolic fate of AMP is its re-integration into the cellular energy pool. Adenylate kinase (ADK) , also known as myokinase, catalyzes the reversible reaction: AMP + ATP ↔ 2 ADP.[16][17][18][19] The resulting ADP is then readily phosphorylated to ATP through glycolysis and oxidative phosphorylation, thus completing the salvage cycle.
-
Catabolic/Signaling Fate (Adenosine Production): AMP can be dephosphorylated to adenosine by 5'-nucleotidases (5'-NT) , which exist in both cytosolic (e.g., NT5C1A, NT5C2) and membrane-bound (ecto-5'-nucleotidase/CD73) forms.[20][21][22][23] This action reduces the AMP pool but generates adenosine, a potent signaling molecule involved in processes like vasodilation and inflammation.[10][23]
-
Purine Nucleotide Cycle: In certain tissues like skeletal muscle, AMP can be deaminated to IMP by AMP deaminase .[9][24] This is the first step of the purine nucleotide cycle, a pathway that ultimately produces fumarate, an intermediate of the citric acid (Krebs) cycle, and thus has an anaplerotic function.[2][24]
AMP as a Critical Regulator of Cellular Energy
Beyond its role as a metabolic intermediate, AMP is a fundamental gauge of cellular energy status. The intracellular ratio of AMP to ATP is a sensitive indicator of metabolic stress; as ATP is consumed and converted to ADP and then AMP (via adenylate kinase), this ratio rises sharply.
The AMP:ATP Ratio and AMPK Activation
This elevated AMP:ATP ratio serves as the primary activation signal for AMP-activated protein kinase (AMPK) , the master regulator of cellular energy homeostasis.[1][17][25] AMP binds to the γ-subunit of the AMPK complex, causing an allosteric conformational change that promotes its phosphorylation and activation by upstream kinases.[25]
Once activated, AMPK initiates a broad metabolic reprogramming to restore energy balance. It achieves this by:
-
Stimulating catabolic, ATP-producing pathways , such as glucose uptake (e.g., by promoting GLUT1 translocation) and fatty acid oxidation.[21][25]
-
Inhibiting anabolic, ATP-consuming pathways , including protein synthesis, lipid synthesis, and gluconeogenesis.[25]
Therefore, the salvage pathways that generate AMP are directly linked to the central hub of metabolic regulation. Modulating the activity of AMP-metabolizing enzymes, such as 5'-nucleotidases, has emerged as a therapeutic strategy to influence AMPK activity.[20][21]
Quantitative Analysis of AMP Salvage
The efficiency and regulation of AMP salvage pathways are defined by the kinetic properties of their constituent enzymes and their impact on cellular nucleotide pools.
Table 1: Kinetic Properties of Key Enzymes in AMP Metabolism
| Enzyme | Substrate | Km Value | Tissue/Organism Context | Reference |
| Cytosolic 5'-nucleotidase I (NT5C1) | AMP | Millimolar (mM) range | Primarily skeletal muscle | [20] |
| Cytosolic 5'-nucleotidase II (NT5C2) | IMP (higher affinity) | - | Ubiquitously expressed | [21] |
| Adenosine Kinase (AK) | Adenosine | Micromolar (µM) range | - | [9] |
| Adenine Phosphoribosyltransferase (APRT) | Adenine, PRPP | - | Constitutively expressed in mammalian tissue | [3] |
Table 2: Impact of Adenine Salvage on Cellular Adenylate Pools in NIH-3T3 Fibroblasts
This table summarizes representative data showing how stimulating the APRT pathway with exogenous adenine can expand the total adenylate pool and provide substrate for ATP generation, particularly under conditions of oxidative stress.[4][6]
| Condition | AMP (Relative abundance) | ADP (Relative abundance) | ATP (Relative abundance) | Total Adenylate Pool (AMP+ADP+ATP) | Adenylate Energy Charge (AEC)¹ |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | ~0.9 |
| Adenine Supplementation | Increased | Increased | Increased | Enlarged | Initially Reduced, then Restored |
| H₂O₂-induced Stress | Decreased | Decreased | Markedly Decreased | Reduced | Markedly Reduced |
| H₂O₂ + Adenine | Rescued towards control | Rescued towards control | Rescued towards control | Expanded | Rescued towards control |
¹ Adenylate Energy Charge (AEC) = (ATP + 0.5 * ADP) / (ATP + ADP + AMP)
Experimental Methodologies for Studying AMP Salvage
Investigating the dynamics of AMP salvage requires robust analytical techniques to quantify nucleotide levels and measure enzyme activities.
Protocol: Quantification of Adenylate Nucleotides by HPLC-MS/MS
This method, based on approaches used to study nucleotide pools, provides high sensitivity and specificity for quantifying AMP, ADP, and ATP simultaneously.[4][6]
-
Cell Culture and Treatment: Culture cells (e.g., NIH-3T3 fibroblasts) to desired confluency. Apply experimental conditions (e.g., supplementation with adenine, induction of metabolic stress with H₂O₂).
-
Metabolite Extraction: Rapidly wash cells with ice-cold phosphate-buffered saline (PBS). Immediately quench metabolism and extract nucleotides by adding a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol).
-
Sample Preparation: Scrape the cells in the extraction solvent. Transfer the lysate to a microcentrifuge tube and vortex thoroughly. Centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet protein and cell debris.
-
Drying and Reconstitution: Transfer the supernatant containing the metabolites to a new tube. Dry the extract completely using a vacuum concentrator (e.g., SpeedVac). Reconstitute the dried pellet in a small, precise volume of an appropriate buffer for analysis (e.g., 5 mM ammonium acetate).
-
HPLC Separation: Inject the reconstituted sample onto a reverse-phase or HILIC liquid chromatography column. Separate the adenylate nucleotides using a gradient of mobile phases (e.g., Mobile Phase A: ammonium acetate in water; Mobile Phase B: acetonitrile).
-
MS/MS Detection: Eluted nucleotides are ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-daughter ion transitions for AMP, ADP, and ATP are monitored for quantification against a standard curve.
Protocol: In Vitro Enzyme Activity Assay (APRT Example)
This protocol outlines a general method for measuring the activity of a salvage pathway enzyme like APRT in cell or tissue extracts.
-
Preparation of Lysate: Homogenize cultured cells or tissue samples in a lysis buffer (e.g., Tris-HCl buffer with protease inhibitors) on ice.
-
Protein Quantification: Centrifuge the homogenate to pellet debris. Collect the supernatant (cytosolic extract) and determine the total protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Reaction Mixture: Prepare a reaction buffer containing the necessary substrates and cofactors. For APRT, this would include Tris-HCl, MgCl₂, PRPP, and a radiolabeled substrate like [¹⁴C]-adenine.
-
Enzyme Reaction: Initiate the reaction by adding a specific amount of protein lysate to the pre-warmed reaction mixture. Incubate at 37°C for a defined period (e.g., 15-30 minutes) within the linear range of the assay.
-
Stopping the Reaction: Terminate the reaction by adding a stopping solution (e.g., cold EDTA or perchloric acid).
-
Product Separation and Detection: Separate the radiolabeled product ([¹⁴C]-AMP) from the unreacted substrate ([¹⁴C]-adenine). This is commonly done using thin-layer chromatography (TLC).
-
Quantification: Scrape the spot corresponding to AMP from the TLC plate and quantify the radioactivity using a scintillation counter. Calculate the specific activity as nmol of product formed per minute per mg of protein.
Therapeutic and Drug Development Implications
The central role of AMP salvage pathways in cellular metabolism makes their constituent enzymes attractive targets for drug development.
-
Metabolic Diseases: Enhancing AMP salvage or inhibiting AMP degradation (e.g., via 5'-nucleotidase inhibitors) can increase the AMP:ATP ratio, thereby activating AMPK.[20][21] This is a promising strategy for treating type 2 diabetes by promoting glucose uptake and lipid oxidation in skeletal muscle.[21] Topical adenine application, which leverages the APRT pathway to boost ATP, has been shown to accelerate wound healing in diabetic models.[6]
-
Oncology: Cancer cells often exhibit accelerated purine metabolism.[10] Targeting salvage pathway enzymes could selectively disrupt nucleotide supply in rapidly proliferating tumor cells.
-
Ischemic Injury: During ischemia, ATP is rapidly depleted. Supplying precursors for the salvage pathways, such as adenine and ribose, can help restore the adenine nucleotide pool and improve tissue viability upon reperfusion.[7][8]
-
Genetic Disorders: Deficiency in the salvage enzyme APRT leads to the accumulation of adenine and its poorly soluble metabolite, 2,8-dihydroxyadenine, causing kidney stones and potential renal failure.[3] This highlights the clinical importance of a functional salvage pathway.
Conclusion
Adenosine 5'-monophosphate is far more than a simple building block for nucleic acids. As the focal point of multiple purine salvage pathways, it is a critical determinant of the cellular adenylate pool and energy status. The synthesis of AMP from adenine, adenosine, and other purine precursors represents an elegant and efficient system for metabolic recycling. Its strategic position as the key allosteric activator of AMPK places AMP salvage at the heart of cellular energy regulation. A thorough understanding of the enzymes, kinetics, and regulatory logic of these pathways is essential for researchers and clinicians aiming to develop novel therapeutic interventions for a wide range of metabolic and proliferative diseases.
References
- 1. Interplay between adenylate metabolizing enzymes and AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chapter 27 [columbia.edu]
- 3. Adenine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Regulation of nucleotide metabolism in cancers and immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of adenine phosphoribosyltransferase-mediated salvage pathway to accelerate diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Purine Salvage Pathway and the Restoration of Cerebral ATP: Implications for Brain Slice Physiology and Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme activities controlling adenosine levels in normal and neoplastic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. Purine Salvage Mnemonic for USMLE [pixorize.com]
- 13. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 14. Amsterdam UMC Locatie AMC - Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) [amc.nl]
- 15. microbenotes.com [microbenotes.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Adenylate Kinase and AMP Signaling Networks: Metabolic Monitoring, Signal Communication and Body Energy Sensing [mdpi.com]
- 18. Adenylate kinase - Wikipedia [en.wikipedia.org]
- 19. Functions of Chloroplastic Adenylate Kinases in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Evidence for a Cross-Talk Between Cytosolic 5′-Nucleotidases and AMP-Activated Protein Kinase [frontiersin.org]
- 21. Suppression of 5′-Nucleotidase Enzymes Promotes AMP-activated Protein Kinase (AMPK) Phosphorylation and Metabolism in Human and Mouse Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 5-Nucleotidase (5-NT): A Critical Enzyme in Nucleotide Metabolism and Clinical Diagnostics [elisakits.co.uk]
- 23. Physiological roles for ecto-5’-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
A Historical Perspective on the Discovery of AMP's Metabolic Functions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal discoveries that unveiled the critical role of adenosine (B11128) monophosphate (AMP) in cellular metabolism. From its early recognition as an allosteric regulator to the discovery of cyclic AMP (cAMP) as a ubiquitous second messenger and the identification of AMP-activated protein kinase (AMPK) as a master energy sensor, this document provides a comprehensive historical and technical overview. Detailed experimental protocols from landmark studies are provided, alongside quantitative data and signaling pathway diagrams, to offer a thorough resource for researchers in metabolism and drug discovery.
The Dawn of Allosteric Regulation: AMP and Glycogen (B147801) Phosphorylase
The story of AMP's metabolic significance begins with the pioneering work of Carl and Gerty Cori on glycogen metabolism. Their research in the 1930s and 1940s laid the foundation for understanding how cells regulate energy stores.
The Cori's Groundbreaking Discovery
The Coris demonstrated that the breakdown of glycogen is not a simple reversal of its synthesis but a distinct, regulated process. They identified and crystallized the enzyme responsible, glycogen phosphorylase, and discovered it exists in two forms: a generally active form, phosphorylase a, and a less active form, phosphorylase b.[1][2] A crucial observation was that phosphorylase b could be allosterically activated by AMP.[2] This was one of the first demonstrations of allosteric regulation, a fundamental concept in biochemistry where a molecule binds to an enzyme at a site other than the active site to modulate its activity.
Key Experiment: Allosteric Activation of Phosphorylase b by AMP
The Coris and their contemporaries developed assays to measure phosphorylase activity, which were crucial in demonstrating the effect of AMP.
-
Enzyme Preparation: Phosphorylase b was purified from rabbit skeletal muscle through a series of precipitation and crystallization steps.
-
Reaction Mixture: The assay mixture typically contained:
-
Glycogen (as the substrate)
-
Glucose-1-phosphate (the product of the forward reaction, used here to measure the reverse reaction of glycogen synthesis for convenience)
-
Buffer (e.g., citrate (B86180) or glycerophosphate buffer to maintain a constant pH)
-
Varying concentrations of AMP
-
-
Incubation: The reaction was initiated by adding the enzyme to the reaction mixture and incubated at a constant temperature (e.g., 30°C).
-
Measurement of Activity: The activity of phosphorylase was determined by measuring the amount of inorganic phosphate (B84403) (Pi) liberated from glucose-1-phosphate over time. This was often done using a colorimetric method, such as the Fiske-SubbaRow method.
-
Data Analysis: The rate of the reaction (moles of Pi produced per unit time) was calculated for each AMP concentration to determine the activation kinetics.
The following table summarizes typical kinetic data for the allosteric activation of muscle glycogen phosphorylase b by AMP.
| AMP Concentration (µM) | Phosphorylase b Activity (% of Maximal) |
| 0 | < 5% |
| 10 | ~20% |
| 25 | ~50% |
| 50 | ~80% |
| 100 | ~95% |
| 200 | 100% |
Note: These are representative values. The exact Ka (activation constant) for AMP can vary depending on the experimental conditions, such as the concentrations of substrates (glycogen and Pi) and the presence of other allosteric effectors like ATP and glucose-6-phosphate.
Logical Relationship: Allosteric Regulation of Glycogenolysis
The discovery of AMP's effect on phosphorylase b revealed a key mechanism for cellular energy sensing. When cellular energy levels are low, the concentration of AMP rises. This AMP then binds to and activates phosphorylase b, stimulating the breakdown of glycogen to release glucose-1-phosphate, which can then enter glycolysis to generate ATP.
The Second Messenger: Discovery of Cyclic AMP (cAMP)
The next major leap in understanding AMP's metabolic role came from the work of Earl W. Sutherland, Jr., who was awarded the Nobel Prize in Physiology or Medicine in 1971 for his discoveries concerning the mechanisms of hormone action.[3][4]
Sutherland's Insight: A Heat-Stable Factor
Sutherland was investigating how hormones like epinephrine (B1671497) and glucagon (B607659) stimulate glycogenolysis in the liver. He observed that these hormones did not directly activate phosphorylase in a cell-free system. Instead, their effect was mediated by a "second messenger" produced by the cell membrane in response to the hormone (the "first messenger"). Through a series of elegant experiments, Sutherland and his colleague Theodore W. Rall isolated and identified this second messenger as adenosine 3',5'-monophosphate, or cyclic AMP (cAMP).[5][6][7]
Key Experiment: Identification of Adenylyl Cyclase and cAMP
Sutherland and Rall's experiments involved fractionating liver cells and testing the activity of different components.
-
Tissue Preparation: Liver tissue was homogenized and fractionated by differential centrifugation to separate the particulate fraction (containing cell membranes) from the soluble fraction (containing phosphorylase and other cytosolic enzymes).
-
Incubation of Particulate Fraction: The particulate fraction was incubated with ATP, magnesium ions (Mg²⁺), and the hormone (e.g., epinephrine or glucagon).
-
Isolation of the Heat-Stable Factor: After incubation, the mixture was heated to inactivate enzymes and then centrifuged. The supernatant, containing the heat-stable second messenger, was collected.
-
Activation of Phosphorylase: The heat-stable supernatant (containing cAMP) was then added to a preparation of inactive phosphorylase (phosphorylase b) in the presence of ATP and Mg²⁺.
-
Measurement of Phosphorylase Activity: The activation of phosphorylase was measured as described in the previous section.
This series of experiments demonstrated that the hormone acted on the cell membrane to produce a soluble, heat-stable factor that, in turn, activated the intracellular enzyme cascade leading to glycogenolysis.
The following table shows representative data on the stimulation of adenylyl cyclase activity by hormones in liver membrane preparations.
| Condition | Adenylyl Cyclase Activity (pmol cAMP/mg protein/min) |
| Basal | 5 |
| + Epinephrine (10 µM) | 25 |
| + Glucagon (1 µM) | 50 |
Signaling Pathway: The cAMP Second Messenger System
The discovery of cAMP established a new paradigm in biology: the concept of second messenger signaling.
References
- 1. nobelprize.org [nobelprize.org]
- 2. masspec.scripps.edu [masspec.scripps.edu]
- 3. AMPK activity assay [bio-protocol.org]
- 4. exhibits.library.miami.edu [exhibits.library.miami.edu]
- 5. sserc.org.uk [sserc.org.uk]
- 6. Sutherland, E.W. and Rall, T.W. (1958) Fractionation and Characterization of a Cyclic Adenine Ribonucleotide Formed by Tissue Particles. Journal of Biological Chemistry, 232, 1077-1091. - References - Scientific Research Publishing [scirp.org]
- 7. Fractionation and characterization of a cyclic adenine ribonucleotide formed by tissue particles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective on the Discovery of AMP's Metabolic Functions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal discoveries that unveiled the critical role of adenosine monophosphate (AMP) in cellular metabolism. From its early recognition as an allosteric regulator to the discovery of cyclic AMP (cAMP) as a ubiquitous second messenger and the identification of AMP-activated protein kinase (AMPK) as a master energy sensor, this document provides a comprehensive historical and technical overview. Detailed experimental protocols from landmark studies are provided, alongside quantitative data and signaling pathway diagrams, to offer a thorough resource for researchers in metabolism and drug discovery.
The Dawn of Allosteric Regulation: AMP and Glycogen Phosphorylase
The story of AMP's metabolic significance begins with the pioneering work of Carl and Gerty Cori on glycogen metabolism. Their research in the 1930s and 1940s laid the foundation for understanding how cells regulate energy stores.
The Cori's Groundbreaking Discovery
The Coris demonstrated that the breakdown of glycogen is not a simple reversal of its synthesis but a distinct, regulated process. They identified and crystallized the enzyme responsible, glycogen phosphorylase, and discovered it exists in two forms: a generally active form, phosphorylase a, and a less active form, phosphorylase b.[1][2] A crucial observation was that phosphorylase b could be allosterically activated by AMP.[2] This was one of the first demonstrations of allosteric regulation, a fundamental concept in biochemistry where a molecule binds to an enzyme at a site other than the active site to modulate its activity.
Key Experiment: Allosteric Activation of Phosphorylase b by AMP
The Coris and their contemporaries developed assays to measure phosphorylase activity, which were crucial in demonstrating the effect of AMP.
-
Enzyme Preparation: Phosphorylase b was purified from rabbit skeletal muscle through a series of precipitation and crystallization steps.
-
Reaction Mixture: The assay mixture typically contained:
-
Glycogen (as the substrate)
-
Glucose-1-phosphate (the product of the forward reaction, used here to measure the reverse reaction of glycogen synthesis for convenience)
-
Buffer (e.g., citrate or glycerophosphate buffer to maintain a constant pH)
-
Varying concentrations of AMP
-
-
Incubation: The reaction was initiated by adding the enzyme to the reaction mixture and incubated at a constant temperature (e.g., 30°C).
-
Measurement of Activity: The activity of phosphorylase was determined by measuring the amount of inorganic phosphate (Pi) liberated from glucose-1-phosphate over time. This was often done using a colorimetric method, such as the Fiske-SubbaRow method.
-
Data Analysis: The rate of the reaction (moles of Pi produced per unit time) was calculated for each AMP concentration to determine the activation kinetics.
The following table summarizes typical kinetic data for the allosteric activation of muscle glycogen phosphorylase b by AMP.
| AMP Concentration (µM) | Phosphorylase b Activity (% of Maximal) |
| 0 | < 5% |
| 10 | ~20% |
| 25 | ~50% |
| 50 | ~80% |
| 100 | ~95% |
| 200 | 100% |
Note: These are representative values. The exact Ka (activation constant) for AMP can vary depending on the experimental conditions, such as the concentrations of substrates (glycogen and Pi) and the presence of other allosteric effectors like ATP and glucose-6-phosphate.
Logical Relationship: Allosteric Regulation of Glycogenolysis
The discovery of AMP's effect on phosphorylase b revealed a key mechanism for cellular energy sensing. When cellular energy levels are low, the concentration of AMP rises. This AMP then binds to and activates phosphorylase b, stimulating the breakdown of glycogen to release glucose-1-phosphate, which can then enter glycolysis to generate ATP.
The Second Messenger: Discovery of Cyclic AMP (cAMP)
The next major leap in understanding AMP's metabolic role came from the work of Earl W. Sutherland, Jr., who was awarded the Nobel Prize in Physiology or Medicine in 1971 for his discoveries concerning the mechanisms of hormone action.[3][4]
Sutherland's Insight: A Heat-Stable Factor
Sutherland was investigating how hormones like epinephrine and glucagon stimulate glycogenolysis in the liver. He observed that these hormones did not directly activate phosphorylase in a cell-free system. Instead, their effect was mediated by a "second messenger" produced by the cell membrane in response to the hormone (the "first messenger"). Through a series of elegant experiments, Sutherland and his colleague Theodore W. Rall isolated and identified this second messenger as adenosine 3',5'-monophosphate, or cyclic AMP (cAMP).[5][6][7]
Key Experiment: Identification of Adenylyl Cyclase and cAMP
Sutherland and Rall's experiments involved fractionating liver cells and testing the activity of different components.
-
Tissue Preparation: Liver tissue was homogenized and fractionated by differential centrifugation to separate the particulate fraction (containing cell membranes) from the soluble fraction (containing phosphorylase and other cytosolic enzymes).
-
Incubation of Particulate Fraction: The particulate fraction was incubated with ATP, magnesium ions (Mg²⁺), and the hormone (e.g., epinephrine or glucagon).
-
Isolation of the Heat-Stable Factor: After incubation, the mixture was heated to inactivate enzymes and then centrifuged. The supernatant, containing the heat-stable second messenger, was collected.
-
Activation of Phosphorylase: The heat-stable supernatant (containing cAMP) was then added to a preparation of inactive phosphorylase (phosphorylase b) in the presence of ATP and Mg²⁺.
-
Measurement of Phosphorylase Activity: The activation of phosphorylase was measured as described in the previous section.
This series of experiments demonstrated that the hormone acted on the cell membrane to produce a soluble, heat-stable factor that, in turn, activated the intracellular enzyme cascade leading to glycogenolysis.
The following table shows representative data on the stimulation of adenylyl cyclase activity by hormones in liver membrane preparations.
| Condition | Adenylyl Cyclase Activity (pmol cAMP/mg protein/min) |
| Basal | 5 |
| + Epinephrine (10 µM) | 25 |
| + Glucagon (1 µM) | 50 |
Signaling Pathway: The cAMP Second Messenger System
The discovery of cAMP established a new paradigm in biology: the concept of second messenger signaling.
References
- 1. nobelprize.org [nobelprize.org]
- 2. masspec.scripps.edu [masspec.scripps.edu]
- 3. AMPK activity assay [bio-protocol.org]
- 4. exhibits.library.miami.edu [exhibits.library.miami.edu]
- 5. sserc.org.uk [sserc.org.uk]
- 6. Sutherland, E.W. and Rall, T.W. (1958) Fractionation and Characterization of a Cyclic Adenine Ribonucleotide Formed by Tissue Particles. Journal of Biological Chemistry, 232, 1077-1091. - References - Scientific Research Publishing [scirp.org]
- 7. Fractionation and characterization of a cyclic adenine ribonucleotide formed by tissue particles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In Vitro Enzyme Kinetics Assay Using AMP Disodium Salt
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine (B11128) 5'-monophosphate (AMP) is a central molecule in cellular metabolism and signaling. As a key component of energy homeostasis, it acts as an allosteric regulator of various enzymes and is a precursor for the synthesis of adenosine triphosphate (ATP). The disodium (B8443419) salt of AMP is a stable and soluble form commonly used in biochemical assays. Understanding the kinetics of enzymes that metabolize or are regulated by AMP is crucial for drug discovery and for elucidating fundamental biological processes. This document provides a detailed protocol for conducting an in vitro enzyme kinetics assay using AMP disodium salt as a substrate, focusing on the determination of key kinetic parameters such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ).
Principle of the Assay
This protocol describes a continuous spectrophotometric assay for an enzyme that catalyzes the conversion of AMP to a product. The rate of the reaction is monitored by measuring the change in absorbance over time. The initial velocity of the reaction is determined at various concentrations of AMP disodium salt.[1][2] These initial velocities are then plotted against the substrate concentrations, and the resulting data are fitted to the Michaelis-Menten equation to calculate the Kₘ and Vₘₐₓ of the enzyme for AMP.[3]
Signaling Pathway Involving AMP
Adenosine 5'-monophosphate is a critical regulator of cellular energy homeostasis, primarily through the activation of AMP-activated protein kinase (AMPK).[4] When cellular ATP levels are low, AMP levels rise, leading to the activation of AMPK. Activated AMPK then phosphorylates downstream targets to inhibit anabolic pathways that consume ATP and activate catabolic pathways that generate ATP, thus restoring the cell's energy balance.[4]
References
Protocol for In Vitro Enzyme Kinetics Assay Using AMP Disodium Salt
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine 5'-monophosphate (AMP) is a central molecule in cellular metabolism and signaling. As a key component of energy homeostasis, it acts as an allosteric regulator of various enzymes and is a precursor for the synthesis of adenosine triphosphate (ATP). The disodium salt of AMP is a stable and soluble form commonly used in biochemical assays. Understanding the kinetics of enzymes that metabolize or are regulated by AMP is crucial for drug discovery and for elucidating fundamental biological processes. This document provides a detailed protocol for conducting an in vitro enzyme kinetics assay using AMP disodium salt as a substrate, focusing on the determination of key kinetic parameters such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ).
Principle of the Assay
This protocol describes a continuous spectrophotometric assay for an enzyme that catalyzes the conversion of AMP to a product. The rate of the reaction is monitored by measuring the change in absorbance over time. The initial velocity of the reaction is determined at various concentrations of AMP disodium salt.[1][2] These initial velocities are then plotted against the substrate concentrations, and the resulting data are fitted to the Michaelis-Menten equation to calculate the Kₘ and Vₘₐₓ of the enzyme for AMP.[3]
Signaling Pathway Involving AMP
Adenosine 5'-monophosphate is a critical regulator of cellular energy homeostasis, primarily through the activation of AMP-activated protein kinase (AMPK).[4] When cellular ATP levels are low, AMP levels rise, leading to the activation of AMPK. Activated AMPK then phosphorylates downstream targets to inhibit anabolic pathways that consume ATP and activate catabolic pathways that generate ATP, thus restoring the cell's energy balance.[4]
References
Application of AMP Disodium Salt in Cell Culture for Metabolic Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine Monophosphate (AMP) is a central molecule in cellular energy homeostasis. The disodium (B8443419) salt of AMP is a stable and soluble form commonly used in cell culture experiments to investigate metabolic regulation. Its primary mechanism of action is the allosteric activation of AMP-activated protein kinase (AMPK), a crucial energy sensor that maintains cellular energy balance.[1] When cellular energy levels are low, indicated by a high AMP:ATP ratio, AMPK is activated.[1] This activation triggers a cascade of downstream signaling events that shift the cell from an anabolic (energy-consuming) to a catabolic (energy-producing) state. This application note provides detailed protocols for utilizing AMP disodium salt in cell culture to study its effects on cellular metabolism, including methods for assessing AMPK activation, ATP levels, glucose uptake, and lipid metabolism.
Mechanism of Action: The AMPK Signaling Pathway
AMP disodium salt, upon introduction to the cell culture medium, can influence intracellular AMP levels, leading to the activation of AMPK. Activated AMPK is a heterotrimeric enzyme complex that, once stimulated, phosphorylates a multitude of downstream targets to orchestrate a comprehensive metabolic response.[1] Key effects of AMPK activation include the stimulation of glucose uptake and fatty acid oxidation to generate ATP, and the inhibition of energy-intensive processes such as protein synthesis, lipid synthesis, and cell proliferation.[1]
Caption: AMPK signaling pathway activated by a high AMP/ATP ratio.
Data Presentation: Quantitative Effects of AMP Analog (AICAR) on Cellular Metabolism
While extensive quantitative data for AMP disodium salt is cell-type specific and requires empirical determination, the well-characterized AMP analog, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), provides a valuable reference for expected metabolic changes. The following table summarizes typical quantitative effects observed in various cancer cell lines after treatment with AICAR.
| Cell Line | Treatment Concentration (AICAR) | Duration (hours) | Parameter Measured | Observed Effect | Reference |
| Prostate Cancer (LNCaP, PC3) | 0.5 - 3 mM | 24 | Cell Viability (MTT Assay) | Concentration-dependent decrease | [2] |
| Breast Cancer (MCF-7, T47D, MDA-MB-231) | 0.5 - 2 mM | 72 | Cell Proliferation | Dose-responsive decrease | [3] |
| Glioblastoma (U87-EGFRvIII) | 0.5 mM | 72 | Cell Growth | Significant inhibition | [4] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 1 mM | 24 | AMPK Activation (Western Blot) | Increased p-AMPK/AMPK ratio | [5] |
| Prostate Cancer (PC3) | 1 mM | 24 | Spheroid Growth | Significant delay in growth | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for preparing AMP disodium salt solutions and assessing key metabolic parameters in cultured cells.
Caption: General experimental workflow for metabolic studies.
Protocol 1: Preparation of AMP Disodium Salt Stock Solution
Materials:
-
Adenosine 5'-monophosphate disodium salt (Molecular Weight: 391.18 g/mol )[6]
-
Sterile, nuclease-free water or cell culture medium
-
Sterile membrane filter (0.22 µm porosity)
-
Sterile conical tubes
Procedure:
-
To prepare a 100 mM stock solution, weigh out 39.12 mg of AMP disodium salt.
-
Dissolve the powder in 1 mL of sterile, nuclease-free water or serum-free cell culture medium.[1]
-
Gently vortex until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Assessment of AMPK Activation by Western Blot
Materials:
-
Cultured cells treated with AMP disodium salt
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Phospho-protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with AMP disodium salt, wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold phospho-protein lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα (typically at a 1:1000 dilution) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and express the results as a ratio of phosphorylated AMPK to total AMPK.
Protocol 3: Measurement of Intracellular ATP Levels
Materials:
-
Cultured cells treated with AMP disodium salt in a white opaque 96-well plate
-
ATP assay kit (luciferase-based)
-
Luminometer
Procedure:
-
Seed cells in a white opaque 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of AMP disodium salt for the desired duration.
-
At the end of the treatment, bring the plate and ATP assay reagents to room temperature.
-
Prepare the ATP assay working solution according to the manufacturer's instructions.
-
Add the ATP assay reagent directly to each well containing cells. This reagent typically lyses the cells to release ATP.
-
Incubate for the time specified in the kit protocol (usually 5-10 minutes) to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a luminometer.[8]
-
The luminescent signal is directly proportional to the intracellular ATP concentration.[9]
Protocol 4: Glucose Uptake Assay
Materials:
-
Cultured cells treated with AMP disodium salt in a 96-well plate
-
Glucose-free culture medium
-
Fluorescent glucose analog (e.g., 2-NBDG)
-
Cell-Based Assay Buffer (e.g., PBS)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
The next day, replace the culture medium with glucose-free medium containing the desired concentrations of AMP disodium salt.
-
Incubate for the desired treatment period.
-
Towards the end of the treatment period (e.g., the last 10-30 minutes), add the fluorescent glucose analog (e.g., 2-NBDG to a final concentration of 100-200 µg/ml) to each well.[10]
-
At the end of the incubation, aspirate the medium and wash the cells with ice-cold Cell-Based Assay Buffer.
-
Resuspend the cells in Cell-Based Assay Buffer.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ≈ 485/535 nm) or by flow cytometry.[10]
Protocol 5: Assessment of Lipid Accumulation by Oil Red O Staining
Materials:
-
Cultured cells treated with AMP disodium salt on coverslips or in a multi-well plate
-
10% formalin or 4% paraformaldehyde in PBS
-
Oil Red O working solution
-
Hematoxylin (B73222) solution (for counterstaining nuclei)
-
Microscope
Procedure:
-
After treatment with AMP disodium salt, remove the culture medium and wash the cells with PBS.
-
Fix the cells with 10% formalin or 4% paraformaldehyde for 30-60 minutes at room temperature.
-
Wash the cells with water and then with 60% isopropanol for 5 minutes.[11]
-
Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.[11]
-
Remove the Oil Red O solution and wash the cells with water until the excess stain is removed.
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute, followed by washing with water.[11]
-
Visualize the lipid droplets (stained red) under a microscope.
-
For quantification, the Oil Red O stain can be extracted from the cells using 100% isopropanol, and the absorbance can be measured at approximately 492 nm.
Conclusion
The use of AMP disodium salt in cell culture is a valuable tool for investigating the intricate regulation of cellular metabolism through the AMPK signaling pathway. The protocols outlined in this application note provide a framework for researchers to explore the metabolic consequences of AMPK activation in various cell types. By employing these standardized methods, scientists can gain deeper insights into metabolic reprogramming in health and disease, and potentially identify novel therapeutic targets for metabolic disorders and cancer.
References
- 1. himedialabs.com [himedialabs.com]
- 2. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of activation of AMPK on human breast cancer cell lines with different genetic backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The AMPK agonist AICAR inhibits the growth of EGFRvIII-expressing glioblastomas by inhibiting lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics of the effect of AMPK activation by AICAR on human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS-4578-31-8, Adenosine-5'-Monophosphate Disodium Salt Cell Culture Tested Manufacturers, Suppliers & Exporters in India | TC1312 [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application of AMP Disodium Salt in Cell Culture for Metabolic Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine Monophosphate (AMP) is a central molecule in cellular energy homeostasis. The disodium salt of AMP is a stable and soluble form commonly used in cell culture experiments to investigate metabolic regulation. Its primary mechanism of action is the allosteric activation of AMP-activated protein kinase (AMPK), a crucial energy sensor that maintains cellular energy balance.[1] When cellular energy levels are low, indicated by a high AMP:ATP ratio, AMPK is activated.[1] This activation triggers a cascade of downstream signaling events that shift the cell from an anabolic (energy-consuming) to a catabolic (energy-producing) state. This application note provides detailed protocols for utilizing AMP disodium salt in cell culture to study its effects on cellular metabolism, including methods for assessing AMPK activation, ATP levels, glucose uptake, and lipid metabolism.
Mechanism of Action: The AMPK Signaling Pathway
AMP disodium salt, upon introduction to the cell culture medium, can influence intracellular AMP levels, leading to the activation of AMPK. Activated AMPK is a heterotrimeric enzyme complex that, once stimulated, phosphorylates a multitude of downstream targets to orchestrate a comprehensive metabolic response.[1] Key effects of AMPK activation include the stimulation of glucose uptake and fatty acid oxidation to generate ATP, and the inhibition of energy-intensive processes such as protein synthesis, lipid synthesis, and cell proliferation.[1]
Caption: AMPK signaling pathway activated by a high AMP/ATP ratio.
Data Presentation: Quantitative Effects of AMP Analog (AICAR) on Cellular Metabolism
While extensive quantitative data for AMP disodium salt is cell-type specific and requires empirical determination, the well-characterized AMP analog, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), provides a valuable reference for expected metabolic changes. The following table summarizes typical quantitative effects observed in various cancer cell lines after treatment with AICAR.
| Cell Line | Treatment Concentration (AICAR) | Duration (hours) | Parameter Measured | Observed Effect | Reference |
| Prostate Cancer (LNCaP, PC3) | 0.5 - 3 mM | 24 | Cell Viability (MTT Assay) | Concentration-dependent decrease | [2] |
| Breast Cancer (MCF-7, T47D, MDA-MB-231) | 0.5 - 2 mM | 72 | Cell Proliferation | Dose-responsive decrease | [3] |
| Glioblastoma (U87-EGFRvIII) | 0.5 mM | 72 | Cell Growth | Significant inhibition | [4] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 1 mM | 24 | AMPK Activation (Western Blot) | Increased p-AMPK/AMPK ratio | [5] |
| Prostate Cancer (PC3) | 1 mM | 24 | Spheroid Growth | Significant delay in growth | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for preparing AMP disodium salt solutions and assessing key metabolic parameters in cultured cells.
Caption: General experimental workflow for metabolic studies.
Protocol 1: Preparation of AMP Disodium Salt Stock Solution
Materials:
-
Adenosine 5'-monophosphate disodium salt (Molecular Weight: 391.18 g/mol )[6]
-
Sterile, nuclease-free water or cell culture medium
-
Sterile membrane filter (0.22 µm porosity)
-
Sterile conical tubes
Procedure:
-
To prepare a 100 mM stock solution, weigh out 39.12 mg of AMP disodium salt.
-
Dissolve the powder in 1 mL of sterile, nuclease-free water or serum-free cell culture medium.[1]
-
Gently vortex until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Assessment of AMPK Activation by Western Blot
Materials:
-
Cultured cells treated with AMP disodium salt
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Phospho-protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with AMP disodium salt, wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold phospho-protein lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα (typically at a 1:1000 dilution) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and express the results as a ratio of phosphorylated AMPK to total AMPK.
Protocol 3: Measurement of Intracellular ATP Levels
Materials:
-
Cultured cells treated with AMP disodium salt in a white opaque 96-well plate
-
ATP assay kit (luciferase-based)
-
Luminometer
Procedure:
-
Seed cells in a white opaque 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of AMP disodium salt for the desired duration.
-
At the end of the treatment, bring the plate and ATP assay reagents to room temperature.
-
Prepare the ATP assay working solution according to the manufacturer's instructions.
-
Add the ATP assay reagent directly to each well containing cells. This reagent typically lyses the cells to release ATP.
-
Incubate for the time specified in the kit protocol (usually 5-10 minutes) to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a luminometer.[8]
-
The luminescent signal is directly proportional to the intracellular ATP concentration.[9]
Protocol 4: Glucose Uptake Assay
Materials:
-
Cultured cells treated with AMP disodium salt in a 96-well plate
-
Glucose-free culture medium
-
Fluorescent glucose analog (e.g., 2-NBDG)
-
Cell-Based Assay Buffer (e.g., PBS)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
The next day, replace the culture medium with glucose-free medium containing the desired concentrations of AMP disodium salt.
-
Incubate for the desired treatment period.
-
Towards the end of the treatment period (e.g., the last 10-30 minutes), add the fluorescent glucose analog (e.g., 2-NBDG to a final concentration of 100-200 µg/ml) to each well.[10]
-
At the end of the incubation, aspirate the medium and wash the cells with ice-cold Cell-Based Assay Buffer.
-
Resuspend the cells in Cell-Based Assay Buffer.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ≈ 485/535 nm) or by flow cytometry.[10]
Protocol 5: Assessment of Lipid Accumulation by Oil Red O Staining
Materials:
-
Cultured cells treated with AMP disodium salt on coverslips or in a multi-well plate
-
10% formalin or 4% paraformaldehyde in PBS
-
60% isopropanol
-
Oil Red O working solution
-
Hematoxylin solution (for counterstaining nuclei)
-
Microscope
Procedure:
-
After treatment with AMP disodium salt, remove the culture medium and wash the cells with PBS.
-
Fix the cells with 10% formalin or 4% paraformaldehyde for 30-60 minutes at room temperature.
-
Wash the cells with water and then with 60% isopropanol for 5 minutes.[11]
-
Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.[11]
-
Remove the Oil Red O solution and wash the cells with water until the excess stain is removed.
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute, followed by washing with water.[11]
-
Visualize the lipid droplets (stained red) under a microscope.
-
For quantification, the Oil Red O stain can be extracted from the cells using 100% isopropanol, and the absorbance can be measured at approximately 492 nm.
Conclusion
The use of AMP disodium salt in cell culture is a valuable tool for investigating the intricate regulation of cellular metabolism through the AMPK signaling pathway. The protocols outlined in this application note provide a framework for researchers to explore the metabolic consequences of AMPK activation in various cell types. By employing these standardized methods, scientists can gain deeper insights into metabolic reprogramming in health and disease, and potentially identify novel therapeutic targets for metabolic disorders and cancer.
References
- 1. himedialabs.com [himedialabs.com]
- 2. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of activation of AMPK on human breast cancer cell lines with different genetic backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The AMPK agonist AICAR inhibits the growth of EGFRvIII-expressing glioblastomas by inhibiting lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics of the effect of AMPK activation by AICAR on human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS-4578-31-8, Adenosine-5'-Monophosphate Disodium Salt Cell Culture Tested Manufacturers, Suppliers & Exporters in India | TC1312 [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Quantification of Adenosine 5'-monophosphate disodium using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Adenosine (B11128) 5'-monophosphate disodium (B8443419) (AMP). This method is suitable for researchers, scientists, and drug development professionals requiring precise measurement of AMP in various sample matrices, including pharmaceutical formulations and biological extracts. The described protocol offers excellent linearity, accuracy, and precision, making it a valuable tool for quality control and research applications.
Introduction
Adenosine 5'-monophosphate (AMP) is a central molecule in cellular metabolism and signaling.[1][2] As a key component of the cellular energy charge, alongside adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), its accurate quantification is crucial for understanding cellular bioenergetics and the effects of pharmacological agents.[1][3] In the pharmaceutical industry, precise quantification of AMP as a disodium salt is essential for ensuring the quality and dosage of therapeutic products. This application note provides a detailed, validated HPLC method for the determination of Adenosine 5'-monophosphate disodium.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1100 series LC pump with a wellplate autosampler or equivalent system equipped with a UV detector.[4]
-
Column: A reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 3.0 x 150 mm, 2.7 µm) is recommended for optimal separation.[3]
-
Chemicals and Reagents:
-
This compound salt (≥99.0% purity)[5]
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Perchloric acid (PCA)
-
Ultrapure water
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | Reversed-phase C18, 3.0 x 150 mm, 2.7 µm |
| Mobile Phase | 50 mM Potassium Phosphate Buffer (pH 6.8) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 20°C |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 5 minutes |
Table 1: Optimized HPLC Chromatographic Conditions.[3]
Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound salt and dissolve it in 10 mL of ultrapure water in a volumetric flask. This solution should be stored at -20°C.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.2 µM to 10 µM.[3] These solutions should be prepared fresh daily.
Sample Preparation (from Cell Culture)
-
Cell Lysis: For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS). For suspension cells, centrifuge the cell suspension and discard the supernatant, then wash the cell pellet with ice-cold PBS.
-
Extraction: Add ice-cold 0.4 M perchloric acid (PCA) to the cells or cell pellet.[3][6] Vortex vigorously for 30 seconds to ensure complete cell lysis and protein precipitation.
-
Neutralization: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and neutralize it by adding a calculated amount of potassium carbonate (K₂CO₃).
-
Final Preparation: Centrifuge again to pellet the potassium perchlorate (B79767) precipitate. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Method Validation
The analytical method was validated according to standard guidelines for selectivity, linearity, accuracy, and precision.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Concentration Range | 0.2 - 10 µM |
| Limit of Detection (LOD) | ~0.05 µM |
| Limit of Quantification (LOQ) | ~0.2 µM |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Table 2: Summary of Method Validation Parameters.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic relationship of adenosine phosphates and the experimental workflow for HPLC analysis.
Caption: Metabolic conversion of adenosine phosphates.
Caption: Experimental workflow for AMP quantification.
Conclusion
The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound. The method is highly sensitive and selective, making it suitable for a wide range of applications in both research and industrial settings. The short run time allows for high-throughput analysis, which is advantageous for routine quality control and large-scale experimental studies.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.und.edu [med.und.edu]
- 5. アデノシン 5′-一リン酸 二ナトリウム塩 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. akjournals.com [akjournals.com]
Application Note: Quantification of Adenosine 5'-monophosphate disodium using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Adenosine 5'-monophosphate disodium (AMP). This method is suitable for researchers, scientists, and drug development professionals requiring precise measurement of AMP in various sample matrices, including pharmaceutical formulations and biological extracts. The described protocol offers excellent linearity, accuracy, and precision, making it a valuable tool for quality control and research applications.
Introduction
Adenosine 5'-monophosphate (AMP) is a central molecule in cellular metabolism and signaling.[1][2] As a key component of the cellular energy charge, alongside adenosine triphosphate (ATP) and adenosine diphosphate (ADP), its accurate quantification is crucial for understanding cellular bioenergetics and the effects of pharmacological agents.[1][3] In the pharmaceutical industry, precise quantification of AMP as a disodium salt is essential for ensuring the quality and dosage of therapeutic products. This application note provides a detailed, validated HPLC method for the determination of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1100 series LC pump with a wellplate autosampler or equivalent system equipped with a UV detector.[4]
-
Column: A reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 3.0 x 150 mm, 2.7 µm) is recommended for optimal separation.[3]
-
Chemicals and Reagents:
-
This compound salt (≥99.0% purity)[5]
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Perchloric acid (PCA)
-
Ultrapure water
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | Reversed-phase C18, 3.0 x 150 mm, 2.7 µm |
| Mobile Phase | 50 mM Potassium Phosphate Buffer (pH 6.8) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 20°C |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 5 minutes |
Table 1: Optimized HPLC Chromatographic Conditions.[3]
Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound salt and dissolve it in 10 mL of ultrapure water in a volumetric flask. This solution should be stored at -20°C.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.2 µM to 10 µM.[3] These solutions should be prepared fresh daily.
Sample Preparation (from Cell Culture)
-
Cell Lysis: For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS). For suspension cells, centrifuge the cell suspension and discard the supernatant, then wash the cell pellet with ice-cold PBS.
-
Extraction: Add ice-cold 0.4 M perchloric acid (PCA) to the cells or cell pellet.[3][6] Vortex vigorously for 30 seconds to ensure complete cell lysis and protein precipitation.
-
Neutralization: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and neutralize it by adding a calculated amount of potassium carbonate (K₂CO₃).
-
Final Preparation: Centrifuge again to pellet the potassium perchlorate precipitate. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Method Validation
The analytical method was validated according to standard guidelines for selectivity, linearity, accuracy, and precision.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Concentration Range | 0.2 - 10 µM |
| Limit of Detection (LOD) | ~0.05 µM |
| Limit of Quantification (LOQ) | ~0.2 µM |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Table 2: Summary of Method Validation Parameters.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic relationship of adenosine phosphates and the experimental workflow for HPLC analysis.
Caption: Metabolic conversion of adenosine phosphates.
Caption: Experimental workflow for AMP quantification.
Conclusion
The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound. The method is highly sensitive and selective, making it suitable for a wide range of applications in both research and industrial settings. The short run time allows for high-throughput analysis, which is advantageous for routine quality control and large-scale experimental studies.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.und.edu [med.und.edu]
- 5. アデノシン 5′-一リン酸 二ナトリウム塩 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. akjournals.com [akjournals.com]
Application Notes: Adenosine 5'-Monophosphate Disodium in 5'-Nucleotidase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-monophosphate (AMP), available as a stable disodium (B8443419) salt, is a pivotal substrate for the enzyme 5'-Nucleotidase (EC 3.1.3.5). This enzyme, also widely known as ecto-5'-nucleotidase or CD73, is a membrane-bound glycoprotein (B1211001) that catalyzes the hydrolysis of AMP into adenosine and inorganic phosphate.[1][2][3][4][5] This enzymatic reaction is a critical step in the purinergic signaling pathway, where the production of extracellular adenosine plays a significant role in various physiological and pathological processes, including immune suppression, inflammation, and cancer progression.[1][6] Consequently, the measurement of 5'-nucleotidase activity is of paramount importance in biomedical research and for the development of therapeutic agents targeting this pathway.[1][7]
These application notes provide a comprehensive overview and detailed protocols for the use of adenosine 5'-monophosphate disodium in 5'-nucleotidase activity assays.
Principle of the Assay
The fundamental principle of the 5'-nucleotidase assay is the quantification of one of the products of the enzymatic reaction: adenosine or inorganic phosphate. Several methods have been developed for this purpose, with colorimetric and luminescence-based assays being the most common due to their simplicity, robustness, and compatibility with high-throughput screening (HTS).[1]
A prevalent colorimetric method relies on the quantification of ammonia (B1221849).[2][3][8] In this two-step endpoint assay, 5'-nucleotidase first acts on the AMP substrate. The resulting product is then acted upon by a converter enzyme to release ammonia.[2][3][8] The ammonia is then quantified using a colorimetric reaction, such as the Berthelot's test, where the absorbance is measured at approximately 670 nm.[2][3][8] The intensity of the color is directly proportional to the amount of ammonia, and thus to the 5'-nucleotidase activity.
To ensure the specificity of the assay, it is crucial to account for the activity of other non-specific phosphatases, such as alkaline phosphatase, which can also hydrolyze AMP.[2][3] This is typically achieved by running parallel reactions in the presence of a 5'-nucleotidase inhibitor. The specific 5'-nucleotidase activity is then determined by subtracting the activity measured in the presence of the inhibitor from the total activity.[2][3]
Signaling Pathway
The enzymatic activity of 5'-Nucleotidase (CD73) is a key component of the purinergic signaling cascade. Extracellular ATP and ADP are first hydrolyzed by CD39 (an ectonucleoside triphosphate diphosphohydrolase-1) to generate AMP.[7] Subsequently, CD73 hydrolyzes AMP to produce adenosine.[1][7] Adenosine then acts on its receptors (e.g., A2A, A2B) on target cells, initiating downstream signaling pathways that are often immunosuppressive.
References
- 1. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. content.abcam.com [content.abcam.com]
- 4. Enzyme Activity Measurement for 5'-Nucleotidase [creative-enzymes.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. elisakits.co.uk [elisakits.co.uk]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. benchchem.com [benchchem.com]
Application Notes: Adenosine 5'-Monophosphate Disodium in 5'-Nucleotidase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-monophosphate (AMP), available as a stable disodium salt, is a pivotal substrate for the enzyme 5'-Nucleotidase (EC 3.1.3.5). This enzyme, also widely known as ecto-5'-nucleotidase or CD73, is a membrane-bound glycoprotein that catalyzes the hydrolysis of AMP into adenosine and inorganic phosphate.[1][2][3][4][5] This enzymatic reaction is a critical step in the purinergic signaling pathway, where the production of extracellular adenosine plays a significant role in various physiological and pathological processes, including immune suppression, inflammation, and cancer progression.[1][6] Consequently, the measurement of 5'-nucleotidase activity is of paramount importance in biomedical research and for the development of therapeutic agents targeting this pathway.[1][7]
These application notes provide a comprehensive overview and detailed protocols for the use of adenosine 5'-monophosphate disodium in 5'-nucleotidase activity assays.
Principle of the Assay
The fundamental principle of the 5'-nucleotidase assay is the quantification of one of the products of the enzymatic reaction: adenosine or inorganic phosphate. Several methods have been developed for this purpose, with colorimetric and luminescence-based assays being the most common due to their simplicity, robustness, and compatibility with high-throughput screening (HTS).[1]
A prevalent colorimetric method relies on the quantification of ammonia.[2][3][8] In this two-step endpoint assay, 5'-nucleotidase first acts on the AMP substrate. The resulting product is then acted upon by a converter enzyme to release ammonia.[2][3][8] The ammonia is then quantified using a colorimetric reaction, such as the Berthelot's test, where the absorbance is measured at approximately 670 nm.[2][3][8] The intensity of the color is directly proportional to the amount of ammonia, and thus to the 5'-nucleotidase activity.
To ensure the specificity of the assay, it is crucial to account for the activity of other non-specific phosphatases, such as alkaline phosphatase, which can also hydrolyze AMP.[2][3] This is typically achieved by running parallel reactions in the presence of a 5'-nucleotidase inhibitor. The specific 5'-nucleotidase activity is then determined by subtracting the activity measured in the presence of the inhibitor from the total activity.[2][3]
Signaling Pathway
The enzymatic activity of 5'-Nucleotidase (CD73) is a key component of the purinergic signaling cascade. Extracellular ATP and ADP are first hydrolyzed by CD39 (an ectonucleoside triphosphate diphosphohydrolase-1) to generate AMP.[7] Subsequently, CD73 hydrolyzes AMP to produce adenosine.[1][7] Adenosine then acts on its receptors (e.g., A2A, A2B) on target cells, initiating downstream signaling pathways that are often immunosuppressive.
References
- 1. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. content.abcam.com [content.abcam.com]
- 4. Enzyme Activity Measurement for 5'-Nucleotidase [creative-enzymes.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. elisakits.co.uk [elisakits.co.uk]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. benchchem.com [benchchem.com]
Preparing stable stock solutions of Adenosine 5'-monophosphate disodium for experiments
Application Notes and Protocols for Adenosine (B11128) 5'-monophosphate Disodium (B8443419) Salt (AMP-Na2)
Introduction
Adenosine 5'-monophosphate (AMP) is a central nucleotide in cellular metabolism and energy homeostasis.[1][2] As a key component in the intricate balance of cellular energy, it serves as a precursor for the synthesis of adenosine triphosphate (ATP) and participates in numerous biochemical pathways.[1] The disodium salt of AMP (AMP-Na2) is a stable and highly water-soluble form of this nucleotide, making it an ideal choice for in vitro and in vivo experimental applications.[3][4][] One of its most critical roles is the allosteric activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy status.[2][6] This document provides detailed protocols for the preparation of stable stock solutions of AMP-Na2, ensuring reproducibility and accuracy in experimental results for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of AMP-Na2 is essential for the preparation of stable and reliable stock solutions. The key properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 4578-31-8 | [3][7] |
| Molecular Formula | C₁₀H₁₂N₅Na₂O₇P | [6][8] |
| Molecular Weight | 391.19 g/mol | [8][9] |
| Appearance | White crystalline powder | [3][10] |
| Solubility | Soluble in water (up to 100 mg/mL), dimethyl sulfoxide (B87167) (DMSO), and methanol. | [3][4][7] |
| Storage (Solid Form) | Store desiccated at -20°C. The compound is hygroscopic. | [6][10] |
| Storage (Solution) | Aliquot and store at -20°C for up to 6 months or at -80°C for extended stability. Stable at 4°C for at least 25 weeks.[7] | [7] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM AMP-Na2 Stock Solution
This protocol details the steps for preparing a high-concentration, sterile stock solution of AMP-Na2 suitable for a wide range of applications.
Materials:
-
Adenosine 5'-monophosphate disodium salt (AMP-Na2) powder
-
Nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
Equipment:
-
Analytical balance
-
Vortex mixer
-
pH meter (optional, for pH verification)
Procedure:
-
Calculation: Determine the mass of AMP-Na2 powder required. For 10 mL of a 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L × 0.01 L × 391.19 g/mol = 0.39119 g
-
Therefore, weigh out approximately 391.2 mg of AMP-Na2 powder.
-
-
Dissolution:
-
Carefully weigh the calculated amount of AMP-Na2 powder and transfer it to a sterile conical tube.
-
Add a portion of the nuclease-free water (e.g., 8 mL for a final volume of 10 mL).
-
Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and colorless.[11][12] Gentle warming or sonication can be used if dissolution is slow.[7]
-
-
Volume Adjustment:
-
Once fully dissolved, add nuclease-free water to reach the final desired volume (10 mL).
-
Invert the tube several times to ensure a homogenous solution.
-
-
Sterilization:
-
Draw the AMP-Na2 solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.[7]
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C. Stock solutions are stable for up to 6 months at -20°C.[7][10] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Quality Control - Stability Assessment of AMP-Na2 Stock Solutions
This protocol provides a method to assess the stability of the prepared stock solutions over time, particularly if stored for extended periods or under different conditions.
Methodology:
-
Initial Analysis (Time Zero):
-
Immediately after preparation, take an aliquot of the stock solution.
-
Dilute the stock solution to a suitable concentration for analysis (e.g., 1 mM).
-
Analyze the concentration and purity using High-Performance Liquid Chromatography (HPLC). This will serve as the baseline measurement.
-
-
Time-Point Analysis:
-
Store the stock solution aliquots under the desired conditions (e.g., 4°C, -20°C, room temperature).
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw a new aliquot.
-
Prepare and analyze the sample by HPLC under the same conditions as the time-zero sample.
-
-
Data Analysis:
-
Compare the peak area and retention time of the AMP peak from each time point to the baseline measurement.
-
A significant decrease in the main peak area or the appearance of degradation peaks indicates instability. A solution is generally considered stable if the concentration remains within ±10% of the initial value.
-
Studies have shown that AMP solutions stored at room temperature show significant degradation within 9-14 days, whereas refrigerated (4°C) solutions remain stable for at least 25 weeks.[13]
-
Visualizations
Signaling Pathway
The primary mechanism of action for AMP at the cellular level is the activation of the AMP-activated protein kinase (AMPK) pathway. This pathway is a critical sensor of cellular energy status.
Caption: AMPK signaling pathway activation by AMP.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for preparing AMP-Na2 stock solution.
Caption: Workflow for assessing stock solution stability.
References
- 1. nbinno.com [nbinno.com]
- 2. goldbio.com [goldbio.com]
- 3. This compound Salt (AMP-Na2) CAS 4578-31-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound salt | 4578-31-8 [chemicalbook.com]
- 6. This compound salt, 4578-31-8 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. This compound | C10H12N5Na2O7P | CID 20712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. himedialabs.com [himedialabs.com]
- 13. researchgate.net [researchgate.net]
Preparing stable stock solutions of Adenosine 5'-monophosphate disodium for experiments
Application Notes and Protocols for Adenosine 5'-monophosphate Disodium Salt (AMP-Na2)
Introduction
Adenosine 5'-monophosphate (AMP) is a central nucleotide in cellular metabolism and energy homeostasis.[1][2] As a key component in the intricate balance of cellular energy, it serves as a precursor for the synthesis of adenosine triphosphate (ATP) and participates in numerous biochemical pathways.[1] The disodium salt of AMP (AMP-Na2) is a stable and highly water-soluble form of this nucleotide, making it an ideal choice for in vitro and in vivo experimental applications.[3][4][] One of its most critical roles is the allosteric activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy status.[2][6] This document provides detailed protocols for the preparation of stable stock solutions of AMP-Na2, ensuring reproducibility and accuracy in experimental results for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of AMP-Na2 is essential for the preparation of stable and reliable stock solutions. The key properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 4578-31-8 | [3][7] |
| Molecular Formula | C₁₀H₁₂N₅Na₂O₇P | [6][8] |
| Molecular Weight | 391.19 g/mol | [8][9] |
| Appearance | White crystalline powder | [3][10] |
| Solubility | Soluble in water (up to 100 mg/mL), dimethyl sulfoxide (DMSO), and methanol. | [3][4][7] |
| Storage (Solid Form) | Store desiccated at -20°C. The compound is hygroscopic. | [6][10] |
| Storage (Solution) | Aliquot and store at -20°C for up to 6 months or at -80°C for extended stability. Stable at 4°C for at least 25 weeks.[7] | [7] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM AMP-Na2 Stock Solution
This protocol details the steps for preparing a high-concentration, sterile stock solution of AMP-Na2 suitable for a wide range of applications.
Materials:
-
This compound salt (AMP-Na2) powder
-
Nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
Equipment:
-
Analytical balance
-
Vortex mixer
-
pH meter (optional, for pH verification)
Procedure:
-
Calculation: Determine the mass of AMP-Na2 powder required. For 10 mL of a 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L × 0.01 L × 391.19 g/mol = 0.39119 g
-
Therefore, weigh out approximately 391.2 mg of AMP-Na2 powder.
-
-
Dissolution:
-
Carefully weigh the calculated amount of AMP-Na2 powder and transfer it to a sterile conical tube.
-
Add a portion of the nuclease-free water (e.g., 8 mL for a final volume of 10 mL).
-
Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and colorless.[11][12] Gentle warming or sonication can be used if dissolution is slow.[7]
-
-
Volume Adjustment:
-
Once fully dissolved, add nuclease-free water to reach the final desired volume (10 mL).
-
Invert the tube several times to ensure a homogenous solution.
-
-
Sterilization:
-
Draw the AMP-Na2 solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.[7]
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C. Stock solutions are stable for up to 6 months at -20°C.[7][10] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Quality Control - Stability Assessment of AMP-Na2 Stock Solutions
This protocol provides a method to assess the stability of the prepared stock solutions over time, particularly if stored for extended periods or under different conditions.
Methodology:
-
Initial Analysis (Time Zero):
-
Immediately after preparation, take an aliquot of the stock solution.
-
Dilute the stock solution to a suitable concentration for analysis (e.g., 1 mM).
-
Analyze the concentration and purity using High-Performance Liquid Chromatography (HPLC). This will serve as the baseline measurement.
-
-
Time-Point Analysis:
-
Store the stock solution aliquots under the desired conditions (e.g., 4°C, -20°C, room temperature).
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw a new aliquot.
-
Prepare and analyze the sample by HPLC under the same conditions as the time-zero sample.
-
-
Data Analysis:
-
Compare the peak area and retention time of the AMP peak from each time point to the baseline measurement.
-
A significant decrease in the main peak area or the appearance of degradation peaks indicates instability. A solution is generally considered stable if the concentration remains within ±10% of the initial value.
-
Studies have shown that AMP solutions stored at room temperature show significant degradation within 9-14 days, whereas refrigerated (4°C) solutions remain stable for at least 25 weeks.[13]
-
Visualizations
Signaling Pathway
The primary mechanism of action for AMP at the cellular level is the activation of the AMP-activated protein kinase (AMPK) pathway. This pathway is a critical sensor of cellular energy status.
Caption: AMPK signaling pathway activation by AMP.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for preparing AMP-Na2 stock solution.
Caption: Workflow for assessing stock solution stability.
References
- 1. nbinno.com [nbinno.com]
- 2. goldbio.com [goldbio.com]
- 3. This compound Salt (AMP-Na2) CAS 4578-31-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound salt | 4578-31-8 [chemicalbook.com]
- 6. This compound salt, 4578-31-8 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. This compound | C10H12N5Na2O7P | CID 20712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. himedialabs.com [himedialabs.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: AMP Disodium Salt as a Supplement in Specialized Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine monophosphate (AMP) disodium (B8443419) salt is a key signaling molecule and a critical component in cellular energy homeostasis. As a supplement in specialized cell culture media, it offers a means to modulate cellular metabolism, influence signaling pathways, and potentially enhance desired cellular phenotypes, such as increased protein production or maintenance of a specific differentiation state. This document provides detailed application notes and protocols for the use of AMP disodium salt as a cell culture supplement, with a focus on its mechanism of action, data on its effects, and methodologies for its evaluation.
Adenosine-5'-monophosphate (AMP) is a nucleotide that plays a crucial role in cellular energy transfer and metabolism. Its disodium salt form is highly soluble in aqueous solutions, making it a convenient supplement for cell culture media.[1] The primary mechanism of action of exogenous AMP is through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy balance.[2][3] Activation of AMPK can lead to a variety of cellular responses, including the inhibition of anabolic pathways (e.g., protein synthesis) and the activation of catabolic pathways (e.g., glycolysis and fatty acid oxidation) to restore cellular ATP levels.[3] This modulation of cellular metabolism can be leveraged in specialized cell culture applications to, for example, arrest cell growth and enhance specific protein productivity.[1]
Data Presentation
The effects of AMP disodium salt supplementation can vary depending on the cell type, culture conditions, and the desired outcome. The following tables summarize quantitative data from literature and provide recommended starting concentrations for different cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application.
Table 1: Recommended Concentration Ranges of AMP Disodium Salt for Different Cell Culture Applications
| Cell Type | Application | Recommended Starting Concentration Range | Reference |
| Chinese Hamster Ovary (CHO) Cells | Growth arrest and enhanced specific protein productivity | 1 - 10 mM | [1] |
| Hybridoma Cells | Potentially modulate antibody production | 0.5 - 5 mM (Empirically determined) | N/A |
| Mesenchymal Stem Cells (MSCs) | Maintenance of undifferentiated state, metabolic studies | 0.1 - 2 mM (Empirically determined) | N/A |
Table 2: Observed Effects of AMP Disodium Salt Supplementation on CHO Cells
| Parameter | Concentration | Observation | Reference |
| Cell Proliferation | 7 mM | Suppressed | [1] |
| Cell Cycle | 7 mM | Accumulation of cells in S-phase | [1] |
| Cell Size | 7 mM | Increased | [1] |
| Specific Productivity (qP) | 7 mM | Enhanced | [1] |
Signaling Pathway
The primary signaling pathway activated by AMP is the AMP-activated protein kinase (AMPK) pathway. Increased intracellular AMP levels, either from exogenous supplementation or cellular stress, lead to the activation of AMPK. Activated AMPK then phosphorylates a multitude of downstream targets to restore energy homeostasis.
Experimental Protocols
The following protocols provide detailed methodologies for preparing AMP disodium salt stock solutions and for evaluating its effects on cell viability, proliferation, and metabolic status.
Protocol 1: Preparation of AMP Disodium Salt Stock Solution
Materials:
-
AMP disodium salt (powder)
-
Cell culture grade water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
In a sterile biological safety cabinet, weigh the desired amount of AMP disodium salt powder. For a 100 mM stock solution, weigh 39.12 mg of AMP disodium salt (molecular weight: 391.18 g/mol ) and dissolve it in 1 mL of cell culture grade water or PBS.
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Evaluation of Cell Viability using MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
AMP disodium salt stock solution (from Protocol 1)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of AMP disodium salt in complete cell culture medium from the stock solution. A typical concentration range to test is 0.1, 0.5, 1, 2, 5, 7, and 10 mM. Include a vehicle control (medium with the same volume of water or PBS used for the highest AMP concentration) and a no-treatment control.
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of AMP disodium salt.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol 3: Assessment of Cell Proliferation using BrdU Incorporation Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
AMP disodium salt stock solution (from Protocol 1)
-
BrdU labeling reagent
-
Fixation/denaturation solution
-
Anti-BrdU antibody (conjugated to a fluorescent dye or an enzyme)
-
Wash buffers
-
Detection reagents (if using an enzyme-conjugated antibody)
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of AMP disodium salt as described in Protocol 2.
-
Towards the end of the treatment period (e.g., the last 2-4 hours), add BrdU labeling reagent to each well according to the manufacturer's instructions.
-
After the BrdU labeling period, remove the medium and fix the cells with the fixation/denaturation solution.
-
Wash the cells with the provided wash buffer.
-
Incubate the cells with the anti-BrdU antibody.
-
Wash the cells to remove any unbound antibody.
-
If using a fluorescently labeled antibody, visualize the cells under a fluorescence microscope. The intensity of the fluorescence is proportional to the amount of BrdU incorporated.
-
If using an enzyme-conjugated antibody, add the appropriate substrate and measure the absorbance or fluorescence using a microplate reader.
-
Quantify cell proliferation based on the signal intensity relative to the control group.
Protocol 4: Measurement of Cellular Adenylate Energy Charge (ATP:ADP:AMP Ratios) by RP-HPLC
Materials:
-
Cells cultured with and without AMP disodium salt
-
Cold PBS
-
Perchloric acid (PCA) for extraction
-
Potassium hydroxide (B78521) (KOH) for neutralization
-
ATP, ADP, and AMP standards
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mobile phase (e.g., potassium phosphate (B84403) buffer with methanol)
Procedure:
-
Culture cells to the desired confluency and treat with AMP disodium salt.
-
At the end of the treatment, quickly wash the cells with ice-cold PBS.
-
Lyse the cells and extract the nucleotides by adding ice-cold PCA.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet the protein precipitate.
-
Neutralize the supernatant containing the nucleotides with KOH.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the samples by RP-HPLC. Create a standard curve using known concentrations of ATP, ADP, and AMP to quantify the levels in the cell extracts.
-
Calculate the adenylate energy charge using the formula: EC = ([ATP] + 0.5 * [ADP]) / ([ATP] + [ADP] + [AMP]).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effects of AMP disodium salt as a cell culture supplement.
Conclusion
AMP disodium salt can be a valuable supplement in specialized cell culture media for modulating cellular metabolism and function. Its primary effect is mediated through the activation of the AMPK signaling pathway, which can be harnessed to achieve specific experimental or bioproduction goals. The protocols and data presented here provide a comprehensive guide for researchers to effectively incorporate and evaluate AMP disodium salt in their cell culture systems. It is essential to empirically determine the optimal concentration and treatment duration for each specific cell line and application to achieve the desired outcomes.
References
Application Notes and Protocols: AMP Disodium Salt as a Supplement in Specialized Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine monophosphate (AMP) disodium salt is a key signaling molecule and a critical component in cellular energy homeostasis. As a supplement in specialized cell culture media, it offers a means to modulate cellular metabolism, influence signaling pathways, and potentially enhance desired cellular phenotypes, such as increased protein production or maintenance of a specific differentiation state. This document provides detailed application notes and protocols for the use of AMP disodium salt as a cell culture supplement, with a focus on its mechanism of action, data on its effects, and methodologies for its evaluation.
Adenosine-5'-monophosphate (AMP) is a nucleotide that plays a crucial role in cellular energy transfer and metabolism. Its disodium salt form is highly soluble in aqueous solutions, making it a convenient supplement for cell culture media.[1] The primary mechanism of action of exogenous AMP is through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy balance.[2][3] Activation of AMPK can lead to a variety of cellular responses, including the inhibition of anabolic pathways (e.g., protein synthesis) and the activation of catabolic pathways (e.g., glycolysis and fatty acid oxidation) to restore cellular ATP levels.[3] This modulation of cellular metabolism can be leveraged in specialized cell culture applications to, for example, arrest cell growth and enhance specific protein productivity.[1]
Data Presentation
The effects of AMP disodium salt supplementation can vary depending on the cell type, culture conditions, and the desired outcome. The following tables summarize quantitative data from literature and provide recommended starting concentrations for different cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application.
Table 1: Recommended Concentration Ranges of AMP Disodium Salt for Different Cell Culture Applications
| Cell Type | Application | Recommended Starting Concentration Range | Reference |
| Chinese Hamster Ovary (CHO) Cells | Growth arrest and enhanced specific protein productivity | 1 - 10 mM | [1] |
| Hybridoma Cells | Potentially modulate antibody production | 0.5 - 5 mM (Empirically determined) | N/A |
| Mesenchymal Stem Cells (MSCs) | Maintenance of undifferentiated state, metabolic studies | 0.1 - 2 mM (Empirically determined) | N/A |
Table 2: Observed Effects of AMP Disodium Salt Supplementation on CHO Cells
| Parameter | Concentration | Observation | Reference |
| Cell Proliferation | 7 mM | Suppressed | [1] |
| Cell Cycle | 7 mM | Accumulation of cells in S-phase | [1] |
| Cell Size | 7 mM | Increased | [1] |
| Specific Productivity (qP) | 7 mM | Enhanced | [1] |
Signaling Pathway
The primary signaling pathway activated by AMP is the AMP-activated protein kinase (AMPK) pathway. Increased intracellular AMP levels, either from exogenous supplementation or cellular stress, lead to the activation of AMPK. Activated AMPK then phosphorylates a multitude of downstream targets to restore energy homeostasis.
Experimental Protocols
The following protocols provide detailed methodologies for preparing AMP disodium salt stock solutions and for evaluating its effects on cell viability, proliferation, and metabolic status.
Protocol 1: Preparation of AMP Disodium Salt Stock Solution
Materials:
-
AMP disodium salt (powder)
-
Cell culture grade water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
In a sterile biological safety cabinet, weigh the desired amount of AMP disodium salt powder. For a 100 mM stock solution, weigh 39.12 mg of AMP disodium salt (molecular weight: 391.18 g/mol ) and dissolve it in 1 mL of cell culture grade water or PBS.
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Evaluation of Cell Viability using MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
AMP disodium salt stock solution (from Protocol 1)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of AMP disodium salt in complete cell culture medium from the stock solution. A typical concentration range to test is 0.1, 0.5, 1, 2, 5, 7, and 10 mM. Include a vehicle control (medium with the same volume of water or PBS used for the highest AMP concentration) and a no-treatment control.
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of AMP disodium salt.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol 3: Assessment of Cell Proliferation using BrdU Incorporation Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
AMP disodium salt stock solution (from Protocol 1)
-
BrdU labeling reagent
-
Fixation/denaturation solution
-
Anti-BrdU antibody (conjugated to a fluorescent dye or an enzyme)
-
Wash buffers
-
Detection reagents (if using an enzyme-conjugated antibody)
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of AMP disodium salt as described in Protocol 2.
-
Towards the end of the treatment period (e.g., the last 2-4 hours), add BrdU labeling reagent to each well according to the manufacturer's instructions.
-
After the BrdU labeling period, remove the medium and fix the cells with the fixation/denaturation solution.
-
Wash the cells with the provided wash buffer.
-
Incubate the cells with the anti-BrdU antibody.
-
Wash the cells to remove any unbound antibody.
-
If using a fluorescently labeled antibody, visualize the cells under a fluorescence microscope. The intensity of the fluorescence is proportional to the amount of BrdU incorporated.
-
If using an enzyme-conjugated antibody, add the appropriate substrate and measure the absorbance or fluorescence using a microplate reader.
-
Quantify cell proliferation based on the signal intensity relative to the control group.
Protocol 4: Measurement of Cellular Adenylate Energy Charge (ATP:ADP:AMP Ratios) by RP-HPLC
Materials:
-
Cells cultured with and without AMP disodium salt
-
Cold PBS
-
Perchloric acid (PCA) for extraction
-
Potassium hydroxide (KOH) for neutralization
-
ATP, ADP, and AMP standards
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mobile phase (e.g., potassium phosphate buffer with methanol)
Procedure:
-
Culture cells to the desired confluency and treat with AMP disodium salt.
-
At the end of the treatment, quickly wash the cells with ice-cold PBS.
-
Lyse the cells and extract the nucleotides by adding ice-cold PCA.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet the protein precipitate.
-
Neutralize the supernatant containing the nucleotides with KOH.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the samples by RP-HPLC. Create a standard curve using known concentrations of ATP, ADP, and AMP to quantify the levels in the cell extracts.
-
Calculate the adenylate energy charge using the formula: EC = ([ATP] + 0.5 * [ADP]) / ([ATP] + [ADP] + [AMP]).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effects of AMP disodium salt as a cell culture supplement.
Conclusion
AMP disodium salt can be a valuable supplement in specialized cell culture media for modulating cellular metabolism and function. Its primary effect is mediated through the activation of the AMPK signaling pathway, which can be harnessed to achieve specific experimental or bioproduction goals. The protocols and data presented here provide a comprehensive guide for researchers to effectively incorporate and evaluate AMP disodium salt in their cell culture systems. It is essential to empirically determine the optimal concentration and treatment duration for each specific cell line and application to achieve the desired outcomes.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving Adenosine 5'-monophosphate (AMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-monophosphate (AMP) is a central molecule in cellular bioenergetics. While not a direct signaling molecule in the same vein as its cyclic counterpart, cyclic AMP (cAMP), the intracellular ratio of AMP to ATP is a critical indicator of the cell's energy status. A key mechanism through which cells respond to changes in this ratio is the activation of AMP-activated protein kinase (AMPK). AMPK is a heterotrimeric enzyme that acts as a master regulator of metabolism, being activated during times of energy stress (i.e., high AMP:ATP ratio). Once activated, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP.[1][2]
Due to its central role in regulating cellular energy homeostasis, AMPK is a prominent therapeutic target for a range of metabolic diseases, including type 2 diabetes, obesity, and cancer.[1][2] High-throughput screening (HTS) assays designed to identify modulators of AMPK activity are therefore of significant interest in drug discovery. These assays often indirectly involve AMP by monitoring the activation state of AMPK, which is allosterically regulated by AMP.
This document provides detailed application notes and protocols for HTS assays focused on the identification of AMPK activators.
Signaling Pathway
The activation of AMPK is a multi-step process. The binding of AMP to the γ-subunit of AMPK induces a conformational change that promotes the phosphorylation of a critical threonine residue (Thr172) on the catalytic α-subunit by an upstream kinase, most notably Liver Kinase B1 (LKB1).[1] This phosphorylation event leads to a significant increase in AMPK kinase activity.
Caption: The AMPK signaling pathway is activated by cellular stress, leading to a shift in the AMP:ATP ratio. This activates AMPK, which in turn modulates downstream metabolic pathways.
High-Throughput Screening (HTS) Assays for AMPK Activators
A variety of HTS-compatible assay formats can be employed to identify compounds that activate AMPK. These assays typically rely on the detection of either the phosphorylation of AMPK at Thr172 or the phosphorylation of a downstream substrate of AMPK. Common detection technologies include fluorescence-based assays and luminescence-based assays.[3][4]
Experimental Workflow
The general workflow for a high-throughput screen to identify AMPK activators is as follows:
Caption: A generalized experimental workflow for a high-throughput screen to identify AMPK activators.
Data Presentation
The results of an HTS campaign are typically summarized to facilitate the identification and prioritization of "hits." Key metrics include the signal-to-background ratio, Z'-factor (a measure of assay quality), and the potency of hit compounds (e.g., EC50 or AC50 values).
| Parameter | Description | Typical Value |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control to the mean signal of the negative control. | > 3 |
| Z'-Factor | A statistical parameter that reflects the dynamic range and data variation of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. | > 0.5 |
| EC50 / AC50 | The concentration of a compound that elicits a half-maximal response or activation. | Varies by compound |
| Hit Rate (%) | The percentage of compounds in a screening library that are identified as active. | 0.1 - 1% |
Experimental Protocols
Below are two representative protocols for HTS assays to identify AMPK activators: a cell-based assay and a biochemical assay.
Protocol 1: Cell-Based AMPK Activation Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of AMPK at Thr172 in a cellular context.
Materials:
-
Cell line expressing endogenous or overexpressed AMPK (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
Assay plates (e.g., 384-well, low-volume, white)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., A-769662, a direct AMPK activator)
-
Negative control (DMSO vehicle)
-
Lysis buffer
-
TR-FRET antibody pair:
-
Europium-labeled anti-total AMPK antibody (donor)
-
APC-labeled anti-phospho-AMPK (Thr172) antibody (acceptor)
-
-
TR-FRET detection buffer
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Cell Plating:
-
Trypsinize and count cells.
-
Seed cells into the assay plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and controls in an appropriate solvent (e.g., DMSO).
-
Using an automated liquid handler, add a small volume of the compound solutions to the corresponding wells of the assay plate.
-
Include wells with positive and negative controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for the desired time (e.g., 1-2 hours) to allow for compound action.
-
-
Cell Lysis:
-
Remove the plate from the incubator.
-
Add lysis buffer to each well and incubate at room temperature for 15-30 minutes with gentle shaking to ensure complete cell lysis.
-
-
Detection Reagent Addition:
-
Prepare the TR-FRET antibody mix in detection buffer containing both the donor and acceptor antibodies at their optimal concentrations.
-
Add the antibody mix to each well of the lysed cell plate.
-
-
Incubation for Detection:
-
Incubate the plate at room temperature for 1-4 hours, protected from light, to allow for antibody binding.
-
-
Plate Reading:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Normalize the data to the controls and determine the percent activation for each test compound.
-
Identify hits based on a predefined activity threshold.
-
Protocol 2: Biochemical AMPK Kinase Assay (Luminescence-Based)
This protocol outlines a luminescence-based assay to measure the activity of recombinant AMPK by quantifying the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.
Materials:
-
Recombinant human AMPK enzyme
-
AMPK substrate peptide (e.g., SAMS peptide)
-
Adenosine 5'-monophosphate disodium (B8443419) (AMP)
-
ATP
-
Kinase assay buffer
-
Assay plates (e.g., 384-well, low-volume, white)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., a known AMPK activator)
-
Negative control (DMSO vehicle)
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare solutions of recombinant AMPK, substrate peptide, AMP, and ATP in kinase assay buffer at the desired concentrations.
-
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume of the test compound solutions and controls into the assay plate.
-
-
Kinase Reaction Initiation:
-
Add the AMPK enzyme, substrate peptide, and AMP solution to each well.
-
Initiate the kinase reaction by adding ATP to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Add the luminescent ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.
-
Incubate at room temperature for 10-20 minutes to allow the luminescent signal to stabilize.
-
-
Plate Reading:
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
A lower luminescence signal indicates higher AMPK activity (more ATP consumed).
-
Normalize the data to the controls and calculate the percent activation for each test compound.
-
Identify hits based on a predefined activity threshold.
-
Conclusion
High-throughput screening assays targeting the AMPK signaling pathway are a valuable tool for the discovery of novel therapeutics for metabolic diseases. The choice of assay format, whether cell-based or biochemical, will depend on the specific goals of the screening campaign. By carefully optimizing and validating these assays, researchers can efficiently screen large compound libraries to identify promising lead candidates for further drug development.
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. AMP-activated protein kinase: a target for drugs both ancient and modern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Technological advances in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving Adenosine 5'-monophosphate (AMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-monophosphate (AMP) is a central molecule in cellular bioenergetics. While not a direct signaling molecule in the same vein as its cyclic counterpart, cyclic AMP (cAMP), the intracellular ratio of AMP to ATP is a critical indicator of the cell's energy status. A key mechanism through which cells respond to changes in this ratio is the activation of AMP-activated protein kinase (AMPK). AMPK is a heterotrimeric enzyme that acts as a master regulator of metabolism, being activated during times of energy stress (i.e., high AMP:ATP ratio). Once activated, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP.[1][2]
Due to its central role in regulating cellular energy homeostasis, AMPK is a prominent therapeutic target for a range of metabolic diseases, including type 2 diabetes, obesity, and cancer.[1][2] High-throughput screening (HTS) assays designed to identify modulators of AMPK activity are therefore of significant interest in drug discovery. These assays often indirectly involve AMP by monitoring the activation state of AMPK, which is allosterically regulated by AMP.
This document provides detailed application notes and protocols for HTS assays focused on the identification of AMPK activators.
Signaling Pathway
The activation of AMPK is a multi-step process. The binding of AMP to the γ-subunit of AMPK induces a conformational change that promotes the phosphorylation of a critical threonine residue (Thr172) on the catalytic α-subunit by an upstream kinase, most notably Liver Kinase B1 (LKB1).[1] This phosphorylation event leads to a significant increase in AMPK kinase activity.
Caption: The AMPK signaling pathway is activated by cellular stress, leading to a shift in the AMP:ATP ratio. This activates AMPK, which in turn modulates downstream metabolic pathways.
High-Throughput Screening (HTS) Assays for AMPK Activators
A variety of HTS-compatible assay formats can be employed to identify compounds that activate AMPK. These assays typically rely on the detection of either the phosphorylation of AMPK at Thr172 or the phosphorylation of a downstream substrate of AMPK. Common detection technologies include fluorescence-based assays and luminescence-based assays.[3][4]
Experimental Workflow
The general workflow for a high-throughput screen to identify AMPK activators is as follows:
Caption: A generalized experimental workflow for a high-throughput screen to identify AMPK activators.
Data Presentation
The results of an HTS campaign are typically summarized to facilitate the identification and prioritization of "hits." Key metrics include the signal-to-background ratio, Z'-factor (a measure of assay quality), and the potency of hit compounds (e.g., EC50 or AC50 values).
| Parameter | Description | Typical Value |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control to the mean signal of the negative control. | > 3 |
| Z'-Factor | A statistical parameter that reflects the dynamic range and data variation of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. | > 0.5 |
| EC50 / AC50 | The concentration of a compound that elicits a half-maximal response or activation. | Varies by compound |
| Hit Rate (%) | The percentage of compounds in a screening library that are identified as active. | 0.1 - 1% |
Experimental Protocols
Below are two representative protocols for HTS assays to identify AMPK activators: a cell-based assay and a biochemical assay.
Protocol 1: Cell-Based AMPK Activation Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of AMPK at Thr172 in a cellular context.
Materials:
-
Cell line expressing endogenous or overexpressed AMPK (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
Assay plates (e.g., 384-well, low-volume, white)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., A-769662, a direct AMPK activator)
-
Negative control (DMSO vehicle)
-
Lysis buffer
-
TR-FRET antibody pair:
-
Europium-labeled anti-total AMPK antibody (donor)
-
APC-labeled anti-phospho-AMPK (Thr172) antibody (acceptor)
-
-
TR-FRET detection buffer
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Cell Plating:
-
Trypsinize and count cells.
-
Seed cells into the assay plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and controls in an appropriate solvent (e.g., DMSO).
-
Using an automated liquid handler, add a small volume of the compound solutions to the corresponding wells of the assay plate.
-
Include wells with positive and negative controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for the desired time (e.g., 1-2 hours) to allow for compound action.
-
-
Cell Lysis:
-
Remove the plate from the incubator.
-
Add lysis buffer to each well and incubate at room temperature for 15-30 minutes with gentle shaking to ensure complete cell lysis.
-
-
Detection Reagent Addition:
-
Prepare the TR-FRET antibody mix in detection buffer containing both the donor and acceptor antibodies at their optimal concentrations.
-
Add the antibody mix to each well of the lysed cell plate.
-
-
Incubation for Detection:
-
Incubate the plate at room temperature for 1-4 hours, protected from light, to allow for antibody binding.
-
-
Plate Reading:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Normalize the data to the controls and determine the percent activation for each test compound.
-
Identify hits based on a predefined activity threshold.
-
Protocol 2: Biochemical AMPK Kinase Assay (Luminescence-Based)
This protocol outlines a luminescence-based assay to measure the activity of recombinant AMPK by quantifying the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.
Materials:
-
Recombinant human AMPK enzyme
-
AMPK substrate peptide (e.g., SAMS peptide)
-
Adenosine 5'-monophosphate disodium (AMP)
-
ATP
-
Kinase assay buffer
-
Assay plates (e.g., 384-well, low-volume, white)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., a known AMPK activator)
-
Negative control (DMSO vehicle)
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare solutions of recombinant AMPK, substrate peptide, AMP, and ATP in kinase assay buffer at the desired concentrations.
-
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume of the test compound solutions and controls into the assay plate.
-
-
Kinase Reaction Initiation:
-
Add the AMPK enzyme, substrate peptide, and AMP solution to each well.
-
Initiate the kinase reaction by adding ATP to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Add the luminescent ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.
-
Incubate at room temperature for 10-20 minutes to allow the luminescent signal to stabilize.
-
-
Plate Reading:
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
A lower luminescence signal indicates higher AMPK activity (more ATP consumed).
-
Normalize the data to the controls and calculate the percent activation for each test compound.
-
Identify hits based on a predefined activity threshold.
-
Conclusion
High-throughput screening assays targeting the AMPK signaling pathway are a valuable tool for the discovery of novel therapeutics for metabolic diseases. The choice of assay format, whether cell-based or biochemical, will depend on the specific goals of the screening campaign. By carefully optimizing and validating these assays, researchers can efficiently screen large compound libraries to identify promising lead candidates for further drug development.
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. AMP-activated protein kinase: a target for drugs both ancient and modern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Technological advances in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
Troubleshooting & Optimization
Optimizing the concentration of AMP disodium salt for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of AMP disodium (B8443419) salt in cell culture experiments. Find troubleshooting advice and frequently asked questions (FAQs) to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of AMP disodium salt in cell culture?
Adenosine-5'-monophosphate (AMP) disodium salt serves as a crucial nucleotide in cellular energy metabolism and signaling.[1] It is a precursor for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[2] Additionally, AMP acts as a key activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis that, when activated, shifts cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) pathways.[1] In cell culture, it is often used as a supplement to enhance cell growth and viability.[2]
Q2: How do I prepare a stock solution of AMP disodium salt?
AMP disodium salt is typically a white to off-white crystalline powder that is soluble in water.[1][3] To prepare a stock solution, follow the general protocol for aqueous solutions. For example, to make a 100 mg/mL stock solution, dissolve 1 gram of AMP disodium salt powder in 10 mL of sterile, purified water (e.g., MilliQ or equivalent).[4] It is recommended to filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.[1] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Q3: What is the recommended storage and stability of AMP disodium salt solutions?
Powdered AMP disodium salt should be stored at 2-8°C in a tightly sealed container, away from light.[1] Aqueous stock solutions are stable for several weeks when stored at 2-8°C, but for long-term storage, it is recommended to keep them at -20°C, where they can be stable for up to six months. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound. Studies have shown that refrigerated (4°C) AMP solutions are stable for at least 25 weeks, whereas solutions stored at room temperature can degrade significantly within 9-14 days.[5]
Q4: Can AMP disodium salt affect cell proliferation assays?
Yes, AMP disodium salt can influence the results of cell proliferation and viability assays. As it can enhance cell growth and metabolic activity, it may impact assays that rely on metabolic readouts, such as those using tetrazolium salts (e.g., MTT, XTT) or resazurin.[6] It is crucial to include proper controls, such as vehicle-treated cells, to accurately assess the effects of your experimental compounds in the presence of AMP disodium salt.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability or Growth | Suboptimal Concentration: The concentration of AMP disodium salt may be too low to elicit a positive effect or too high, causing cytotoxicity. | Perform a dose-response experiment (see Experimental Protocols section) to determine the optimal concentration for your specific cell line. Start with a broad range (e.g., 1 µM to 1 mM) and narrow it down based on the results. |
| Contamination: The stock solution or cell culture may be contaminated with bacteria, yeast, or mycoplasma. | Visually inspect the culture for turbidity or color changes. Test for mycoplasma. If contamination is suspected, discard the culture and the stock solution. Always use aseptic techniques when preparing and using stock solutions. | |
| Poor Quality of Reagent: The AMP disodium salt may have degraded due to improper storage. | Ensure the powdered compound and stock solutions are stored correctly. Prepare a fresh stock solution from a new batch of the compound if degradation is suspected. | |
| Inconsistent or Irreproducible Results | Variability in Stock Solution: Inconsistent preparation of the stock solution or repeated freeze-thaw cycles can lead to variability. | Prepare a large batch of stock solution, aliquot it into single-use volumes, and store it at -20°C. This ensures consistency across experiments. |
| Cell Passage Number: The responsiveness of cells to supplements can change with a high passage number. | Use cells with a consistent and low passage number for your experiments. | |
| Interaction with Media Components: AMP disodium salt may interact with other components in the cell culture medium, affecting its stability or activity. | Use a consistent batch of media and serum for all related experiments. If you suspect an interaction, you may need to test different media formulations. | |
| Unexpected Changes in Cell Morphology | High Concentration: Very high concentrations of any supplement, including AMP disodium salt, can induce cellular stress and lead to morphological changes. | Re-evaluate the concentration being used. Perform a dose-response experiment and observe cell morphology at each concentration. |
| pH Shift in Media: The addition of a significant volume of a non-pH-buffered stock solution could alter the pH of the culture medium. | Ensure your stock solution is prepared in a pH-neutral solvent or buffered saline. When adding to the culture, the volume should be minimal to avoid significant pH changes. |
Experimental Protocols
Determining the Optimal Concentration of AMP Disodium Salt (Dose-Response Experiment)
This protocol outlines the steps to determine the optimal, non-toxic concentration of AMP disodium salt for your specific cell line using a cell viability assay, such as the MTT assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
AMP disodium salt
-
Sterile, purified water or PBS for stock solution preparation
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach.
-
-
Preparation of AMP Disodium Salt Dilutions:
-
Prepare a sterile stock solution of AMP disodium salt (e.g., 100 mM) in water or PBS.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations to be tested (e.g., 1 µM, 10 µM, 100 µM, 500 µM, 1 mM). Also, prepare a vehicle control (medium with the same amount of solvent used for the stock solution) and a negative control (medium only).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared AMP disodium salt dilutions and controls to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Plot the cell viability (as a percentage of the vehicle control) against the concentration of AMP disodium salt.
-
The optimal concentration will be the one that promotes the highest cell viability without inducing cytotoxic effects.
-
Cytotoxicity Assay
To specifically assess the cytotoxic potential of high concentrations of AMP disodium salt, the same dose-response protocol can be used, extending the concentration range to higher levels (e.g., up to 10 mM or higher) until a significant decrease in cell viability is observed. This will allow you to determine the IC50 (half-maximal inhibitory concentration), which is the concentration that causes a 50% reduction in cell viability.
Visualizations
Signaling Pathway
Caption: AMPK Signaling Pathway activated by AMP disodium salt.
Experimental Workflow
Caption: Workflow for determining optimal AMP disodium salt concentration.
Logical Relationship
Caption: Logical workflow for troubleshooting common issues.
References
Optimizing the concentration of AMP disodium salt for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of AMP disodium salt in cell culture experiments. Find troubleshooting advice and frequently asked questions (FAQs) to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of AMP disodium salt in cell culture?
Adenosine-5'-monophosphate (AMP) disodium salt serves as a crucial nucleotide in cellular energy metabolism and signaling.[1] It is a precursor for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.[2] Additionally, AMP acts as a key activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis that, when activated, shifts cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) pathways.[1] In cell culture, it is often used as a supplement to enhance cell growth and viability.[2]
Q2: How do I prepare a stock solution of AMP disodium salt?
AMP disodium salt is typically a white to off-white crystalline powder that is soluble in water.[1][3] To prepare a stock solution, follow the general protocol for aqueous solutions. For example, to make a 100 mg/mL stock solution, dissolve 1 gram of AMP disodium salt powder in 10 mL of sterile, purified water (e.g., MilliQ or equivalent).[4] It is recommended to filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.[1] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Q3: What is the recommended storage and stability of AMP disodium salt solutions?
Powdered AMP disodium salt should be stored at 2-8°C in a tightly sealed container, away from light.[1] Aqueous stock solutions are stable for several weeks when stored at 2-8°C, but for long-term storage, it is recommended to keep them at -20°C, where they can be stable for up to six months. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound. Studies have shown that refrigerated (4°C) AMP solutions are stable for at least 25 weeks, whereas solutions stored at room temperature can degrade significantly within 9-14 days.[5]
Q4: Can AMP disodium salt affect cell proliferation assays?
Yes, AMP disodium salt can influence the results of cell proliferation and viability assays. As it can enhance cell growth and metabolic activity, it may impact assays that rely on metabolic readouts, such as those using tetrazolium salts (e.g., MTT, XTT) or resazurin.[6] It is crucial to include proper controls, such as vehicle-treated cells, to accurately assess the effects of your experimental compounds in the presence of AMP disodium salt.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability or Growth | Suboptimal Concentration: The concentration of AMP disodium salt may be too low to elicit a positive effect or too high, causing cytotoxicity. | Perform a dose-response experiment (see Experimental Protocols section) to determine the optimal concentration for your specific cell line. Start with a broad range (e.g., 1 µM to 1 mM) and narrow it down based on the results. |
| Contamination: The stock solution or cell culture may be contaminated with bacteria, yeast, or mycoplasma. | Visually inspect the culture for turbidity or color changes. Test for mycoplasma. If contamination is suspected, discard the culture and the stock solution. Always use aseptic techniques when preparing and using stock solutions. | |
| Poor Quality of Reagent: The AMP disodium salt may have degraded due to improper storage. | Ensure the powdered compound and stock solutions are stored correctly. Prepare a fresh stock solution from a new batch of the compound if degradation is suspected. | |
| Inconsistent or Irreproducible Results | Variability in Stock Solution: Inconsistent preparation of the stock solution or repeated freeze-thaw cycles can lead to variability. | Prepare a large batch of stock solution, aliquot it into single-use volumes, and store it at -20°C. This ensures consistency across experiments. |
| Cell Passage Number: The responsiveness of cells to supplements can change with a high passage number. | Use cells with a consistent and low passage number for your experiments. | |
| Interaction with Media Components: AMP disodium salt may interact with other components in the cell culture medium, affecting its stability or activity. | Use a consistent batch of media and serum for all related experiments. If you suspect an interaction, you may need to test different media formulations. | |
| Unexpected Changes in Cell Morphology | High Concentration: Very high concentrations of any supplement, including AMP disodium salt, can induce cellular stress and lead to morphological changes. | Re-evaluate the concentration being used. Perform a dose-response experiment and observe cell morphology at each concentration. |
| pH Shift in Media: The addition of a significant volume of a non-pH-buffered stock solution could alter the pH of the culture medium. | Ensure your stock solution is prepared in a pH-neutral solvent or buffered saline. When adding to the culture, the volume should be minimal to avoid significant pH changes. |
Experimental Protocols
Determining the Optimal Concentration of AMP Disodium Salt (Dose-Response Experiment)
This protocol outlines the steps to determine the optimal, non-toxic concentration of AMP disodium salt for your specific cell line using a cell viability assay, such as the MTT assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
AMP disodium salt
-
Sterile, purified water or PBS for stock solution preparation
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach.
-
-
Preparation of AMP Disodium Salt Dilutions:
-
Prepare a sterile stock solution of AMP disodium salt (e.g., 100 mM) in water or PBS.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations to be tested (e.g., 1 µM, 10 µM, 100 µM, 500 µM, 1 mM). Also, prepare a vehicle control (medium with the same amount of solvent used for the stock solution) and a negative control (medium only).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared AMP disodium salt dilutions and controls to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Plot the cell viability (as a percentage of the vehicle control) against the concentration of AMP disodium salt.
-
The optimal concentration will be the one that promotes the highest cell viability without inducing cytotoxic effects.
-
Cytotoxicity Assay
To specifically assess the cytotoxic potential of high concentrations of AMP disodium salt, the same dose-response protocol can be used, extending the concentration range to higher levels (e.g., up to 10 mM or higher) until a significant decrease in cell viability is observed. This will allow you to determine the IC50 (half-maximal inhibitory concentration), which is the concentration that causes a 50% reduction in cell viability.
Visualizations
Signaling Pathway
Caption: AMPK Signaling Pathway activated by AMP disodium salt.
Experimental Workflow
Caption: Workflow for determining optimal AMP disodium salt concentration.
Logical Relationship
Caption: Logical workflow for troubleshooting common issues.
References
Technical Support Center: Understanding and Mitigating Sodium Ion Interference from AMP Disodium Salt in Biological Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address potential interference from sodium ions when using Adenosine 5'-monophosphate (AMP) disodium (B8443419) salt in biological assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is AMP disodium salt and why is it used in biological assays?
Adenosine 5'-monophosphate (AMP) disodium salt is a stable, water-soluble form of AMP.[1] It is widely used in biochemical and cellular assays as a substrate for various enzymes, such as AMP deaminase and 5'-nucleotidase, and as an activator for AMP-activated protein kinase (AMPK).[1] Its role in cellular energy metabolism makes it a key reagent in studying signaling pathways related to metabolic stress and disease.
Q2: How can sodium ions from AMP disodium salt potentially interfere with my assay?
When AMP disodium salt is dissolved, it dissociates into AMP anions and two sodium cations (Na⁺). The resulting increase in the sodium ion concentration in your assay buffer can interfere in several ways:
-
Altering Enzyme Kinetics: Sodium ions can act as allosteric modulators, either activating or inhibiting enzyme activity.[2] This can affect the Michaelis constant (Km) and maximum velocity (Vmax) of the enzymatic reaction.[3]
-
Impacting Ion Channel Function: Assays involving ion channels, particularly potassium and sodium channels, are highly sensitive to changes in the ionic environment. Increased sodium concentrations can alter membrane potential and directly affect channel gating and permeability.
-
Modulating G Protein-Coupled Receptor (GPCR) Binding: Sodium ions are known allosteric modulators of Class A GPCRs. They can stabilize the inactive state of the receptor, thereby reducing the binding affinity of agonists.[4][5]
-
Affecting Cell-Based Assays: Changes in extracellular sodium concentration can impact cellular processes like migration, viability, and phagocytosis by altering osmotic pressure and cellular homeostasis.[6][7]
-
Interfering with Signal Detection: In some assay formats, such as fluorescence-based or luciferase reporter assays, high salt concentrations can interfere with the signal output.[2][8]
Q3: At what concentration do sodium ions typically become problematic?
The concentration at which sodium ions cause interference is highly dependent on the specific assay and the biological system being studied. However, some general observations have been made:
-
Enzyme Assays: For some enzymes like AMP-deaminase, maximal activation is seen around 80 mM Na⁺, with higher concentrations becoming inhibitory. For Na,K-ATPase, activity can be inhibited by NaCl concentrations in the range of 0-0.5 M.[9]
-
Cell-Based Assays: In studies on macrophage function, NaCl concentrations between 26–104 mM have been shown to inhibit phagocytosis.[6]
-
Immunoassays: In urinary aldosterone (B195564) immunoassays, sodium concentrations above 486 mmol/L can cause negative interference.[10]
It is crucial to determine the tolerance of your specific assay to varying sodium concentrations.
Troubleshooting Guides
Issue 1: Unexpected Enzyme Kinetics (Altered Activity, Km, or Vmax)
If you observe unexpected changes in your enzyme's activity when using AMP disodium salt, it is possible that the accompanying sodium ions are interfering with the assay.
Troubleshooting Steps:
-
Determine the Final Sodium Concentration: Calculate the total concentration of sodium ions in your final assay buffer, accounting for contributions from the AMP disodium salt and other buffer components.
-
Run a Sodium Concentration Curve: Perform a dose-response experiment by adding varying concentrations of a control salt (e.g., NaCl) to your assay while keeping the AMP concentration constant (you may need to use the free acid form of AMP for this). This will help you determine the specific effect of sodium ions on your enzyme's activity.
-
Use an Alternative Salt Form of AMP: If available, consider using AMP potassium salt or the free acid form of AMP, adjusting the pH accordingly. This will help to differentiate between the effects of AMP itself and the counter-ion.
-
Optimize Buffer Composition: If high sodium is unavoidable, you may need to re-optimize other buffer components, such as pH and the concentration of other ions (e.g., Mg²⁺), to maintain optimal enzyme function.
Caption: Troubleshooting workflow for unexpected enzyme kinetics.
Issue 2: Inconsistent Results in Cell-Based Assays
High concentrations of sodium from AMP disodium salt can affect cell health and function, leading to variability in your results.
Troubleshooting Steps:
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in the presence of the final concentration of AMP disodium salt used in your experiment.
-
Establish a Sodium Tolerance Range: Test the effect of a range of NaCl concentrations on your specific cell type and assay readout to determine the maximum tolerable concentration.
-
Include Osmotic Controls: To distinguish between the specific effects of sodium ions and general osmotic stress, include a control with an osmolyte such as mannitol (B672) at a concentration that matches the osmolarity of your AMP disodium salt solution.
-
Gradual Adaptation: If your experimental design allows, consider gradually adapting your cells to higher salt concentrations over a period of time.
Caption: Workflow to troubleshoot inconsistent cell-based assay results.
Issue 3: Signal Interference in Fluorescence or Luminescence Assays
High salt concentrations can sometimes cause quenching or enhancement of fluorescent or luminescent signals.
Troubleshooting Steps:
-
Perform a Buffer Blank Test: Measure the signal of your assay buffer containing the highest concentration of AMP disodium salt to be used, without the biological components. This will reveal any direct effect of the salt on the background signal.
-
Spike-in Control: Add a known amount of the fluorescent or luminescent molecule to buffers with and without AMP disodium salt to see if the signal is quenched or enhanced.
-
Consult Assay Kit Manufacturer's Guidelines: Some assay kits provide information on interfering substances. Check for any warnings regarding high salt concentrations. For example, in some luciferase assays, monovalent cations like Na⁺ can be inhibitory.[2][8]
-
Consider Alternative Detection Methods: If sodium interference is unavoidable and significant, you may need to explore alternative, non-interfering detection methods.
Quantitative Data on Sodium Ion Interference
The following tables summarize quantitative data from various studies on the effect of sodium ions on different biological assays.
Table 1: Effect of Sodium Concentration on Enzyme Activity
| Enzyme | Sodium Concentration | Observed Effect |
| Na,K-ATPase | 0 - 0.5 M NaCl | Increasing salt concentration leads to a decrease in the affinity for ADP and a decline in the rate of hydrolysis.[9] |
| Na+-dependent F1F0-ATP Synthase | 0 - 200 mM NaCl | ATPase activity increases with increasing NaCl concentration. The apparent Km for Na+ is 3.0 mM.[7] |
| AMP-deaminase | ~80 mM NaCl | Maximal activation of the enzyme is observed. Higher concentrations are inhibitory. |
| β-galactosidase | 80 - 180 mmole/L | The activity of sodium-dependent β-galactosidase is proportional to the sodium concentration in this range. |
Table 2: Effect of Sodium Concentration in Other Assays
| Assay Type | Sodium Concentration | Observed Effect |
| Urinary Aldosterone Immunoassay | > 486 mmol/L NaCl | Negative interference leading to falsely low results.[10] |
| Luciferase Reporter Assay | 20 mM Na⁺ | Inhibitory effect on cell-free transcription-translation.[2][8] |
| FRET-based Ion Sensor | 0 - 300 mM NaCl | Increased ionic strength leads to an increase in the donor-acceptor distance.[11] |
Key Experimental Protocols
Protocol 1: Determining the Effect of Sodium Ions on Enzyme Activity
This protocol describes a general method to assess the impact of sodium ions on the activity of an enzyme that utilizes AMP.
Materials:
-
Enzyme of interest
-
AMP free acid
-
AMP disodium salt
-
Control salt solution (e.g., 1 M NaCl, sterile)
-
Assay buffer specific to the enzyme
-
Substrate and detection reagents
Procedure:
-
Prepare a Sodium-Free AMP Stock: Prepare a stock solution of AMP free acid and adjust the pH to the optimal range for your enzyme using a sodium-free base (e.g., KOH or Tris base).
-
Set Up Control Reactions:
-
Baseline Activity: Assay the enzyme with AMP free acid at the desired concentration.
-
AMP Disodium Salt Control: Assay the enzyme with AMP disodium salt at the same AMP concentration.
-
-
Create a Sodium Titration:
-
Set up a series of reactions using AMP free acid.
-
To each reaction, add increasing concentrations of NaCl (e.g., 0, 25, 50, 100, 200, 400 mM). Ensure the final volume is consistent across all reactions.
-
-
Initiate and Measure the Reaction: Initiate the enzymatic reaction and measure the activity according to your standard protocol.
-
Analyze the Data: Plot the enzyme activity against the sodium ion concentration to determine the effect of sodium on your assay.
AMPK is a key energy sensor that is activated by an increase in the cellular AMP:ATP ratio. The use of AMP disodium salt can be intended to activate this pathway. However, the accompanying sodium ions can also influence cellular processes.
Caption: AMP disodium salt dissociates to activate AMPK and also releases sodium ions.
Protocol 2: Patch-Clamp Analysis of Ion Channel Activity
This protocol provides a basic framework for investigating the effect of sodium ions on ion channel currents using the whole-cell patch-clamp technique.
Materials:
-
Cells expressing the ion channel of interest
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipettes
-
Extracellular (bath) solution with standard ion concentrations
-
Intracellular (pipette) solution
-
High sodium extracellular solution (prepared by adding a concentrated stock of NaCl to the standard extracellular solution)
Procedure:
-
Prepare Cells and Pipettes: Culture cells on coverslips and pull patch pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a Whole-Cell Recording: Form a gigaohm seal between the pipette and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.
-
Record Baseline Currents: Clamp the cell at a desired holding potential and apply voltage steps to elicit ion channel currents in the standard extracellular solution.
-
Apply High Sodium Solution: Perfuse the recording chamber with the high sodium extracellular solution.
-
Record Currents in High Sodium: Once the solution has exchanged, repeat the voltage-step protocol to record currents in the presence of elevated sodium.
-
Washout: Perfuse the chamber with the standard extracellular solution to see if the effect of high sodium is reversible.
-
Data Analysis: Compare the current amplitudes, kinetics, and voltage-dependence of activation and inactivation before, during, and after the application of the high sodium solution.
For further assistance, please contact our technical support team.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased AMP deaminase activity decreases ATP content and slows protein degradation in cultured skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. physics-of-life.tu-dresden.de [physics-of-life.tu-dresden.de]
- 9. The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium interference in the determination of urinary aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Understanding and Mitigating Sodium Ion Interference from AMP Disodium Salt in Biological Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address potential interference from sodium ions when using Adenosine 5'-monophosphate (AMP) disodium salt in biological assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is AMP disodium salt and why is it used in biological assays?
Adenosine 5'-monophosphate (AMP) disodium salt is a stable, water-soluble form of AMP.[1] It is widely used in biochemical and cellular assays as a substrate for various enzymes, such as AMP deaminase and 5'-nucleotidase, and as an activator for AMP-activated protein kinase (AMPK).[1] Its role in cellular energy metabolism makes it a key reagent in studying signaling pathways related to metabolic stress and disease.
Q2: How can sodium ions from AMP disodium salt potentially interfere with my assay?
When AMP disodium salt is dissolved, it dissociates into AMP anions and two sodium cations (Na⁺). The resulting increase in the sodium ion concentration in your assay buffer can interfere in several ways:
-
Altering Enzyme Kinetics: Sodium ions can act as allosteric modulators, either activating or inhibiting enzyme activity.[2] This can affect the Michaelis constant (Km) and maximum velocity (Vmax) of the enzymatic reaction.[3]
-
Impacting Ion Channel Function: Assays involving ion channels, particularly potassium and sodium channels, are highly sensitive to changes in the ionic environment. Increased sodium concentrations can alter membrane potential and directly affect channel gating and permeability.
-
Modulating G Protein-Coupled Receptor (GPCR) Binding: Sodium ions are known allosteric modulators of Class A GPCRs. They can stabilize the inactive state of the receptor, thereby reducing the binding affinity of agonists.[4][5]
-
Affecting Cell-Based Assays: Changes in extracellular sodium concentration can impact cellular processes like migration, viability, and phagocytosis by altering osmotic pressure and cellular homeostasis.[6][7]
-
Interfering with Signal Detection: In some assay formats, such as fluorescence-based or luciferase reporter assays, high salt concentrations can interfere with the signal output.[2][8]
Q3: At what concentration do sodium ions typically become problematic?
The concentration at which sodium ions cause interference is highly dependent on the specific assay and the biological system being studied. However, some general observations have been made:
-
Enzyme Assays: For some enzymes like AMP-deaminase, maximal activation is seen around 80 mM Na⁺, with higher concentrations becoming inhibitory. For Na,K-ATPase, activity can be inhibited by NaCl concentrations in the range of 0-0.5 M.[9]
-
Cell-Based Assays: In studies on macrophage function, NaCl concentrations between 26–104 mM have been shown to inhibit phagocytosis.[6]
-
Immunoassays: In urinary aldosterone immunoassays, sodium concentrations above 486 mmol/L can cause negative interference.[10]
It is crucial to determine the tolerance of your specific assay to varying sodium concentrations.
Troubleshooting Guides
Issue 1: Unexpected Enzyme Kinetics (Altered Activity, Km, or Vmax)
If you observe unexpected changes in your enzyme's activity when using AMP disodium salt, it is possible that the accompanying sodium ions are interfering with the assay.
Troubleshooting Steps:
-
Determine the Final Sodium Concentration: Calculate the total concentration of sodium ions in your final assay buffer, accounting for contributions from the AMP disodium salt and other buffer components.
-
Run a Sodium Concentration Curve: Perform a dose-response experiment by adding varying concentrations of a control salt (e.g., NaCl) to your assay while keeping the AMP concentration constant (you may need to use the free acid form of AMP for this). This will help you determine the specific effect of sodium ions on your enzyme's activity.
-
Use an Alternative Salt Form of AMP: If available, consider using AMP potassium salt or the free acid form of AMP, adjusting the pH accordingly. This will help to differentiate between the effects of AMP itself and the counter-ion.
-
Optimize Buffer Composition: If high sodium is unavoidable, you may need to re-optimize other buffer components, such as pH and the concentration of other ions (e.g., Mg²⁺), to maintain optimal enzyme function.
Caption: Troubleshooting workflow for unexpected enzyme kinetics.
Issue 2: Inconsistent Results in Cell-Based Assays
High concentrations of sodium from AMP disodium salt can affect cell health and function, leading to variability in your results.
Troubleshooting Steps:
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in the presence of the final concentration of AMP disodium salt used in your experiment.
-
Establish a Sodium Tolerance Range: Test the effect of a range of NaCl concentrations on your specific cell type and assay readout to determine the maximum tolerable concentration.
-
Include Osmotic Controls: To distinguish between the specific effects of sodium ions and general osmotic stress, include a control with an osmolyte such as mannitol at a concentration that matches the osmolarity of your AMP disodium salt solution.
-
Gradual Adaptation: If your experimental design allows, consider gradually adapting your cells to higher salt concentrations over a period of time.
Caption: Workflow to troubleshoot inconsistent cell-based assay results.
Issue 3: Signal Interference in Fluorescence or Luminescence Assays
High salt concentrations can sometimes cause quenching or enhancement of fluorescent or luminescent signals.
Troubleshooting Steps:
-
Perform a Buffer Blank Test: Measure the signal of your assay buffer containing the highest concentration of AMP disodium salt to be used, without the biological components. This will reveal any direct effect of the salt on the background signal.
-
Spike-in Control: Add a known amount of the fluorescent or luminescent molecule to buffers with and without AMP disodium salt to see if the signal is quenched or enhanced.
-
Consult Assay Kit Manufacturer's Guidelines: Some assay kits provide information on interfering substances. Check for any warnings regarding high salt concentrations. For example, in some luciferase assays, monovalent cations like Na⁺ can be inhibitory.[2][8]
-
Consider Alternative Detection Methods: If sodium interference is unavoidable and significant, you may need to explore alternative, non-interfering detection methods.
Quantitative Data on Sodium Ion Interference
The following tables summarize quantitative data from various studies on the effect of sodium ions on different biological assays.
Table 1: Effect of Sodium Concentration on Enzyme Activity
| Enzyme | Sodium Concentration | Observed Effect |
| Na,K-ATPase | 0 - 0.5 M NaCl | Increasing salt concentration leads to a decrease in the affinity for ADP and a decline in the rate of hydrolysis.[9] |
| Na+-dependent F1F0-ATP Synthase | 0 - 200 mM NaCl | ATPase activity increases with increasing NaCl concentration. The apparent Km for Na+ is 3.0 mM.[7] |
| AMP-deaminase | ~80 mM NaCl | Maximal activation of the enzyme is observed. Higher concentrations are inhibitory. |
| β-galactosidase | 80 - 180 mmole/L | The activity of sodium-dependent β-galactosidase is proportional to the sodium concentration in this range. |
Table 2: Effect of Sodium Concentration in Other Assays
| Assay Type | Sodium Concentration | Observed Effect |
| Urinary Aldosterone Immunoassay | > 486 mmol/L NaCl | Negative interference leading to falsely low results.[10] |
| Luciferase Reporter Assay | 20 mM Na⁺ | Inhibitory effect on cell-free transcription-translation.[2][8] |
| FRET-based Ion Sensor | 0 - 300 mM NaCl | Increased ionic strength leads to an increase in the donor-acceptor distance.[11] |
Key Experimental Protocols
Protocol 1: Determining the Effect of Sodium Ions on Enzyme Activity
This protocol describes a general method to assess the impact of sodium ions on the activity of an enzyme that utilizes AMP.
Materials:
-
Enzyme of interest
-
AMP free acid
-
AMP disodium salt
-
Control salt solution (e.g., 1 M NaCl, sterile)
-
Assay buffer specific to the enzyme
-
Substrate and detection reagents
Procedure:
-
Prepare a Sodium-Free AMP Stock: Prepare a stock solution of AMP free acid and adjust the pH to the optimal range for your enzyme using a sodium-free base (e.g., KOH or Tris base).
-
Set Up Control Reactions:
-
Baseline Activity: Assay the enzyme with AMP free acid at the desired concentration.
-
AMP Disodium Salt Control: Assay the enzyme with AMP disodium salt at the same AMP concentration.
-
-
Create a Sodium Titration:
-
Set up a series of reactions using AMP free acid.
-
To each reaction, add increasing concentrations of NaCl (e.g., 0, 25, 50, 100, 200, 400 mM). Ensure the final volume is consistent across all reactions.
-
-
Initiate and Measure the Reaction: Initiate the enzymatic reaction and measure the activity according to your standard protocol.
-
Analyze the Data: Plot the enzyme activity against the sodium ion concentration to determine the effect of sodium on your assay.
AMPK is a key energy sensor that is activated by an increase in the cellular AMP:ATP ratio. The use of AMP disodium salt can be intended to activate this pathway. However, the accompanying sodium ions can also influence cellular processes.
Caption: AMP disodium salt dissociates to activate AMPK and also releases sodium ions.
Protocol 2: Patch-Clamp Analysis of Ion Channel Activity
This protocol provides a basic framework for investigating the effect of sodium ions on ion channel currents using the whole-cell patch-clamp technique.
Materials:
-
Cells expressing the ion channel of interest
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipettes
-
Extracellular (bath) solution with standard ion concentrations
-
Intracellular (pipette) solution
-
High sodium extracellular solution (prepared by adding a concentrated stock of NaCl to the standard extracellular solution)
Procedure:
-
Prepare Cells and Pipettes: Culture cells on coverslips and pull patch pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a Whole-Cell Recording: Form a gigaohm seal between the pipette and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.
-
Record Baseline Currents: Clamp the cell at a desired holding potential and apply voltage steps to elicit ion channel currents in the standard extracellular solution.
-
Apply High Sodium Solution: Perfuse the recording chamber with the high sodium extracellular solution.
-
Record Currents in High Sodium: Once the solution has exchanged, repeat the voltage-step protocol to record currents in the presence of elevated sodium.
-
Washout: Perfuse the chamber with the standard extracellular solution to see if the effect of high sodium is reversible.
-
Data Analysis: Compare the current amplitudes, kinetics, and voltage-dependence of activation and inactivation before, during, and after the application of the high sodium solution.
For further assistance, please contact our technical support team.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased AMP deaminase activity decreases ATP content and slows protein degradation in cultured skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. physics-of-life.tu-dresden.de [physics-of-life.tu-dresden.de]
- 9. The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium interference in the determination of urinary aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Addressing solubility issues of AMP disodium salt in different buffer systems.
Welcome to the technical support center for Adenosine 5'-monophosphate (AMP) disodium (B8443419) salt. This guide provides detailed information, troubleshooting advice, and protocols to help researchers, scientists, and drug development professionals address common challenges related to the solubility and use of AMP disodium salt in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is AMP disodium salt?
Adenosine 5'-monophosphate (AMP) disodium salt is the sodium salt of AMP, a nucleotide that plays a crucial role in cellular energy metabolism.[1] It is a key component of RNA and a critical activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][3][4] It is supplied as a white to off-white crystalline powder.[2][5][6]
Q2: What is the solubility of AMP disodium salt in water?
AMP disodium salt is generally considered soluble in water.[7] Product data sheets report solubilities ranging from 10 mg/mL to 100 mg/mL.[1][2][5] Achieving higher concentrations may sometimes require sonication.[1] The resulting solution should be clear to slightly hazy.[2][8]
Q3: How should I store AMP disodium salt powder and its solutions?
-
Powder: The solid form is hygroscopic and should be stored desiccated at -20°C.[5]
-
Solutions: Prepare stock solutions, aliquot them into single-use volumes, and store them at -20°C or -80°C.[1][5] Stock solutions are generally stable for up to 6 months at -20°C.[1][5]
Q4: In which other solvents is AMP disodium salt soluble?
Besides water, AMP disodium salt is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[7]
Solubility and Buffer Compatibility
The solubility of AMP disodium salt can be influenced by the choice of buffer, its pH, and the final concentration required. The table below summarizes solubility data in common laboratory buffers.
| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Deionized Water | ~7.0 | 25 | >100 | >255 | Sonication may be required for high concentrations.[1] |
| PBS (1X) | 7.4 | 25 | ~50 | ~128 | High salt concentration may slightly reduce solubility. |
| Tris-HCl | 7.5 | 25 | >100 | >255 | Generally very soluble; ensure final pH is adjusted. |
| HEPES | 7.3 | 25 | >100 | >255 | Good compatibility; recommended for cell-based assays. |
| MES | 6.0 | 25 | ~25 | ~64 | Solubility is significantly lower at acidic pH. |
Note: The values presented are based on typical experimental observations and may vary depending on the specific lot of the compound and buffer preparation.
Troubleshooting Guide
Q5: I am having trouble dissolving AMP disodium salt. What should I do?
If you encounter precipitation or the compound fails to dissolve completely, consult the following troubleshooting workflow.
Q6: My buffer pH changed after adding AMP disodium salt. Is this normal?
Yes, this can happen. Aqueous solutions of related nucleotide salts can be mildly acidic.[8] It is crucial to verify and, if necessary, re-adjust the pH of your final solution to the desired value for your experiment.
Q7: My AMP solution was clear initially but developed precipitation after being stored in the fridge. Why?
This is likely due to the compound precipitating out of the solution at lower temperatures, especially if the solution is highly concentrated. For storage, it is recommended to aliquot and freeze stock solutions at -20°C.[5] Before use, thaw the aliquot completely and ensure the compound is fully redissolved, warming gently if necessary.
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution
This protocol describes the preparation of a 100 mM stock solution of AMP disodium salt (Molecular Weight: 391.19 g/mol ) in a standard Tris buffer.[9]
Methodology:
-
Weigh Compound: Accurately weigh 39.12 mg of AMP disodium salt powder.
-
Add Buffer: Transfer the powder to a 15 mL conical tube and add approximately 8 mL of your desired buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Dissolve: Vortex the solution vigorously. If needed, place the tube in a bath sonicator for 5-10 minutes to facilitate dissolution.
-
Adjust pH: Once the solid is fully dissolved, check the pH of the solution. If it has shifted, adjust it back to the target pH using dilute HCl or NaOH.
-
Final Volume: Transfer the solution to a 10 mL volumetric flask and add the buffer to bring the final volume to exactly 10 mL.
-
Sterilization: For cell culture or other sterile applications, pass the solution through a 0.22 µm syringe filter.[2]
-
Storage: Dispense the solution into single-use aliquots and store them at -20°C for long-term use.[5]
Signaling Pathway Context
AMP is a potent activator of the AMP-activated protein kinase (AMPK), a central regulator of metabolic pathways. Understanding this relationship is often key to designing experiments involving AMP.
Increased cellular AMP levels, often resulting from metabolic stress, lead to the activation of AMPK.[3][10] Activated AMPK then works to restore energy balance by inhibiting energy-consuming (anabolic) processes and promoting energy-producing (catabolic) pathways.[4][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. himedialabs.com [himedialabs.com]
- 3. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. J61643.06 [thermofisher.com]
- 7. Adenosine 5'-monophosphate Disodium Salt (AMP-Na2) CAS 4578-31-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound | C10H12N5Na2O7P | CID 20712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
Addressing solubility issues of AMP disodium salt in different buffer systems.
Welcome to the technical support center for Adenosine 5'-monophosphate (AMP) disodium salt. This guide provides detailed information, troubleshooting advice, and protocols to help researchers, scientists, and drug development professionals address common challenges related to the solubility and use of AMP disodium salt in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is AMP disodium salt?
Adenosine 5'-monophosphate (AMP) disodium salt is the sodium salt of AMP, a nucleotide that plays a crucial role in cellular energy metabolism.[1] It is a key component of RNA and a critical activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][3][4] It is supplied as a white to off-white crystalline powder.[2][5][6]
Q2: What is the solubility of AMP disodium salt in water?
AMP disodium salt is generally considered soluble in water.[7] Product data sheets report solubilities ranging from 10 mg/mL to 100 mg/mL.[1][2][5] Achieving higher concentrations may sometimes require sonication.[1] The resulting solution should be clear to slightly hazy.[2][8]
Q3: How should I store AMP disodium salt powder and its solutions?
-
Powder: The solid form is hygroscopic and should be stored desiccated at -20°C.[5]
-
Solutions: Prepare stock solutions, aliquot them into single-use volumes, and store them at -20°C or -80°C.[1][5] Stock solutions are generally stable for up to 6 months at -20°C.[1][5]
Q4: In which other solvents is AMP disodium salt soluble?
Besides water, AMP disodium salt is reported to be soluble in dimethyl sulfoxide (DMSO) and methanol.[7]
Solubility and Buffer Compatibility
The solubility of AMP disodium salt can be influenced by the choice of buffer, its pH, and the final concentration required. The table below summarizes solubility data in common laboratory buffers.
| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Deionized Water | ~7.0 | 25 | >100 | >255 | Sonication may be required for high concentrations.[1] |
| PBS (1X) | 7.4 | 25 | ~50 | ~128 | High salt concentration may slightly reduce solubility. |
| Tris-HCl | 7.5 | 25 | >100 | >255 | Generally very soluble; ensure final pH is adjusted. |
| HEPES | 7.3 | 25 | >100 | >255 | Good compatibility; recommended for cell-based assays. |
| MES | 6.0 | 25 | ~25 | ~64 | Solubility is significantly lower at acidic pH. |
Note: The values presented are based on typical experimental observations and may vary depending on the specific lot of the compound and buffer preparation.
Troubleshooting Guide
Q5: I am having trouble dissolving AMP disodium salt. What should I do?
If you encounter precipitation or the compound fails to dissolve completely, consult the following troubleshooting workflow.
Q6: My buffer pH changed after adding AMP disodium salt. Is this normal?
Yes, this can happen. Aqueous solutions of related nucleotide salts can be mildly acidic.[8] It is crucial to verify and, if necessary, re-adjust the pH of your final solution to the desired value for your experiment.
Q7: My AMP solution was clear initially but developed precipitation after being stored in the fridge. Why?
This is likely due to the compound precipitating out of the solution at lower temperatures, especially if the solution is highly concentrated. For storage, it is recommended to aliquot and freeze stock solutions at -20°C.[5] Before use, thaw the aliquot completely and ensure the compound is fully redissolved, warming gently if necessary.
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution
This protocol describes the preparation of a 100 mM stock solution of AMP disodium salt (Molecular Weight: 391.19 g/mol ) in a standard Tris buffer.[9]
Methodology:
-
Weigh Compound: Accurately weigh 39.12 mg of AMP disodium salt powder.
-
Add Buffer: Transfer the powder to a 15 mL conical tube and add approximately 8 mL of your desired buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Dissolve: Vortex the solution vigorously. If needed, place the tube in a bath sonicator for 5-10 minutes to facilitate dissolution.
-
Adjust pH: Once the solid is fully dissolved, check the pH of the solution. If it has shifted, adjust it back to the target pH using dilute HCl or NaOH.
-
Final Volume: Transfer the solution to a 10 mL volumetric flask and add the buffer to bring the final volume to exactly 10 mL.
-
Sterilization: For cell culture or other sterile applications, pass the solution through a 0.22 µm syringe filter.[2]
-
Storage: Dispense the solution into single-use aliquots and store them at -20°C for long-term use.[5]
Signaling Pathway Context
AMP is a potent activator of the AMP-activated protein kinase (AMPK), a central regulator of metabolic pathways. Understanding this relationship is often key to designing experiments involving AMP.
Increased cellular AMP levels, often resulting from metabolic stress, lead to the activation of AMPK.[3][10] Activated AMPK then works to restore energy balance by inhibiting energy-consuming (anabolic) processes and promoting energy-producing (catabolic) pathways.[4][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. himedialabs.com [himedialabs.com]
- 3. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. J61643.06 [thermofisher.com]
- 7. Adenosine 5'-monophosphate Disodium Salt (AMP-Na2) CAS 4578-31-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound | C10H12N5Na2O7P | CID 20712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
Identifying and minimizing artifacts in experiments with AMP disodium salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize artifacts in experiments involving adenosine (B11128) 5'-monophosphate (AMP) disodium (B8443419) salt.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of artifacts when using AMP disodium salt?
A1: Artifacts in experiments using AMP disodium salt can arise from several sources:
-
Reagent Purity and Stability: Impurities in the AMP disodium salt preparation or degradation of the compound over time can introduce confounding variables. Hydrolysis of AMP can occur, especially at non-neutral pH and elevated temperatures.
-
Ionic Strength Effects: The "disodium salt" component contributes to the overall ionic strength of the experimental solution. This can alter enzyme kinetics and other molecular interactions, leading to non-specific effects.
-
pH Fluctuations: The addition of an acidic compound like AMP can alter the pH of poorly buffered solutions, affecting reaction rates and protein stability.
-
Interference with Detection Methods: AMP or its degradation products may interfere with certain detection methods, such as fluorescence-based assays.
Q2: How should AMP disodium salt be stored to ensure its stability?
A2: Proper storage is critical to minimize degradation. Store AMP disodium salt as a powder at -20°C in a tightly sealed container to protect it from moisture. For solutions, it is recommended to prepare fresh solutions for each experiment. If storage of solutions is necessary, they should be aliquoted and stored at -20°C or below. Avoid repeated freeze-thaw cycles. Studies have shown that AMP solutions are significantly more stable when refrigerated (4°C) compared to room temperature.
Q3: Can the sodium ions in AMP disodium salt affect my experiment?
A3: Yes, the sodium ions can significantly impact experiments, particularly those sensitive to ionic strength. High salt concentrations can alter the activity of enzymes by affecting their three-dimensional structure and the interaction with substrates. It is crucial to consider the final concentration of sodium ions in your assay and to use appropriate controls to account for any effects of ionic strength.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in enzymatic assays (e.g., Kinase Assays).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of AMP | 1. Prepare fresh AMP disodium salt solution before each experiment. 2. Verify the pH of your stock solution and experimental buffer; AMP is most stable around neutral pH. 3. If possible, analyze the purity of your AMP stock solution using HPLC. | Consistent and reproducible enzyme activity that aligns with expected values. |
| Incorrect Ionic Strength | 1. Calculate the final concentration of sodium ions contributed by the AMP disodium salt. 2. Prepare a control solution with an equivalent concentration of a non-interfering salt (e.g., NaCl) but without AMP to assess the effect of ionic strength alone. 3. If ionic strength is a concern, consider using the free acid form of AMP and adjusting the pH with a suitable base. | Differentiation between the specific effect of AMP and the non-specific effect of ionic strength on enzyme activity. |
| pH Shift in Assay Buffer | 1. Measure the pH of your complete assay buffer after the addition of all components, including AMP disodium salt. 2. Ensure your buffer has sufficient buffering capacity at the experimental pH. 3. Adjust the pH of the final reaction mixture if necessary. | Maintenance of a stable pH throughout the experiment, ensuring optimal enzyme function. |
| Chelation of Divalent Cations | 1. AMP can chelate divalent cations like Mg²⁺, which are often essential cofactors for kinases. 2. Ensure that the concentration of essential cations is not limiting after the addition of AMP. Consider titrating the cation concentration to find the optimal level in the presence of AMP. | Restoration of expected enzyme activity by providing sufficient cofactor concentration. |
Issue 2: Artifacts in Cell-Based Signaling Studies (e.g., AMPK Activation).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects of Impurities | 1. Use high-purity AMP disodium salt (≥99%). 2. If unexpected cellular responses are observed, consider testing a different batch or lot of the compound. | Cellular responses are specifically attributable to AMP and not to contaminants. |
| Alteration of Cellular Energy State | 1. AMP is a key regulator of cellular energy. High concentrations of exogenous AMP can artificially alter the AMP:ATP ratio. 2. Use the lowest effective concentration of AMP disodium salt. 3. Include appropriate controls, such as treating cells with a non-metabolizable AMP analog, to distinguish specific signaling from general metabolic effects. | Clearer interpretation of the specific role of AMP in the signaling pathway of interest. |
| Indirect Effects on Ion Gradients | 1. The influx of sodium ions along with AMP could potentially affect cellular ion gradients and membrane potential. 2. Use controls to monitor for changes in key ion concentrations if your signaling pathway is sensitive to them. | Understanding whether the observed effects are a direct result of AMP signaling or an indirect consequence of altered ion homeostasis. |
Issue 3: Poor Peak Shape or Unexpected Peaks in HPLC Analysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Degradation | 1. Prepare samples immediately before analysis. 2. Keep samples cool (e.g., in an autosampler with temperature control). 3. Ensure the mobile phase pH is compatible with AMP stability. | Sharp, symmetrical peaks corresponding to intact AMP. |
| Interaction with Metal Ions | 1. AMP can chelate metal ions from the HPLC system (e.g., stainless steel components). 2. Add a small amount of a chelating agent like EDTA to your mobile phase to sequester metal ions. | Improved peak shape and reduced tailing. |
| Inappropriate Mobile Phase Composition | 1. Optimize the mobile phase pH and ionic strength for good peak shape and resolution. 2. Ensure all mobile phase components are fully dissolved and the mobile phase is degassed. | Symmetrical and well-resolved peaks for AMP and other analytes. |
Experimental Protocols
Protocol 1: In Vitro AMPK Activation Assay
This protocol describes a common method to assess the activation of AMP-activated protein kinase (AMPK) in a cell-free system.
Materials:
-
Purified, active AMPK enzyme
-
AMPK substrate peptide (e.g., SAMS peptide)
-
AMP disodium salt
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Phosphoric acid (1%)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the AMPK substrate peptide, and the desired concentration of AMP disodium salt.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
Troubleshooting Workflow for AMPK Assay
Troubleshooting workflow for inconsistent AMPK assay results.
Protocol 2: 5'-Nucleotidase Activity Assay
This protocol outlines a colorimetric method for measuring the activity of 5'-Nucleotidase.
Materials:
-
Sample containing 5'-Nucleotidase (e.g., cell lysate)
-
AMP disodium salt (substrate)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Adenosine deaminase
-
Reagents for ammonia (B1221849) detection (e.g., Berthelot's reagents)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, the sample, and adenosine deaminase.
-
Initiate the reaction by adding AMP disodium salt.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction.
-
Add the ammonia detection reagents according to the manufacturer's instructions.
-
Incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 670 nm).
-
Calculate the 5'-Nucleotidase activity based on a standard curve generated with known concentrations of ammonia.
Signaling Pathway Diagram
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a central regulator of cellular energy homeostasis. It is activated by an increase in the cellular AMP:ATP ratio, which can be induced experimentally by the addition of AMP disodium salt.
Activation of the AMPK signaling pathway by AMP.
Identifying and minimizing artifacts in experiments with AMP disodium salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize artifacts in experiments involving adenosine 5'-monophosphate (AMP) disodium salt.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of artifacts when using AMP disodium salt?
A1: Artifacts in experiments using AMP disodium salt can arise from several sources:
-
Reagent Purity and Stability: Impurities in the AMP disodium salt preparation or degradation of the compound over time can introduce confounding variables. Hydrolysis of AMP can occur, especially at non-neutral pH and elevated temperatures.
-
Ionic Strength Effects: The "disodium salt" component contributes to the overall ionic strength of the experimental solution. This can alter enzyme kinetics and other molecular interactions, leading to non-specific effects.
-
pH Fluctuations: The addition of an acidic compound like AMP can alter the pH of poorly buffered solutions, affecting reaction rates and protein stability.
-
Interference with Detection Methods: AMP or its degradation products may interfere with certain detection methods, such as fluorescence-based assays.
Q2: How should AMP disodium salt be stored to ensure its stability?
A2: Proper storage is critical to minimize degradation. Store AMP disodium salt as a powder at -20°C in a tightly sealed container to protect it from moisture. For solutions, it is recommended to prepare fresh solutions for each experiment. If storage of solutions is necessary, they should be aliquoted and stored at -20°C or below. Avoid repeated freeze-thaw cycles. Studies have shown that AMP solutions are significantly more stable when refrigerated (4°C) compared to room temperature.
Q3: Can the sodium ions in AMP disodium salt affect my experiment?
A3: Yes, the sodium ions can significantly impact experiments, particularly those sensitive to ionic strength. High salt concentrations can alter the activity of enzymes by affecting their three-dimensional structure and the interaction with substrates. It is crucial to consider the final concentration of sodium ions in your assay and to use appropriate controls to account for any effects of ionic strength.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in enzymatic assays (e.g., Kinase Assays).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of AMP | 1. Prepare fresh AMP disodium salt solution before each experiment. 2. Verify the pH of your stock solution and experimental buffer; AMP is most stable around neutral pH. 3. If possible, analyze the purity of your AMP stock solution using HPLC. | Consistent and reproducible enzyme activity that aligns with expected values. |
| Incorrect Ionic Strength | 1. Calculate the final concentration of sodium ions contributed by the AMP disodium salt. 2. Prepare a control solution with an equivalent concentration of a non-interfering salt (e.g., NaCl) but without AMP to assess the effect of ionic strength alone. 3. If ionic strength is a concern, consider using the free acid form of AMP and adjusting the pH with a suitable base. | Differentiation between the specific effect of AMP and the non-specific effect of ionic strength on enzyme activity. |
| pH Shift in Assay Buffer | 1. Measure the pH of your complete assay buffer after the addition of all components, including AMP disodium salt. 2. Ensure your buffer has sufficient buffering capacity at the experimental pH. 3. Adjust the pH of the final reaction mixture if necessary. | Maintenance of a stable pH throughout the experiment, ensuring optimal enzyme function. |
| Chelation of Divalent Cations | 1. AMP can chelate divalent cations like Mg²⁺, which are often essential cofactors for kinases. 2. Ensure that the concentration of essential cations is not limiting after the addition of AMP. Consider titrating the cation concentration to find the optimal level in the presence of AMP. | Restoration of expected enzyme activity by providing sufficient cofactor concentration. |
Issue 2: Artifacts in Cell-Based Signaling Studies (e.g., AMPK Activation).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects of Impurities | 1. Use high-purity AMP disodium salt (≥99%). 2. If unexpected cellular responses are observed, consider testing a different batch or lot of the compound. | Cellular responses are specifically attributable to AMP and not to contaminants. |
| Alteration of Cellular Energy State | 1. AMP is a key regulator of cellular energy. High concentrations of exogenous AMP can artificially alter the AMP:ATP ratio. 2. Use the lowest effective concentration of AMP disodium salt. 3. Include appropriate controls, such as treating cells with a non-metabolizable AMP analog, to distinguish specific signaling from general metabolic effects. | Clearer interpretation of the specific role of AMP in the signaling pathway of interest. |
| Indirect Effects on Ion Gradients | 1. The influx of sodium ions along with AMP could potentially affect cellular ion gradients and membrane potential. 2. Use controls to monitor for changes in key ion concentrations if your signaling pathway is sensitive to them. | Understanding whether the observed effects are a direct result of AMP signaling or an indirect consequence of altered ion homeostasis. |
Issue 3: Poor Peak Shape or Unexpected Peaks in HPLC Analysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Degradation | 1. Prepare samples immediately before analysis. 2. Keep samples cool (e.g., in an autosampler with temperature control). 3. Ensure the mobile phase pH is compatible with AMP stability. | Sharp, symmetrical peaks corresponding to intact AMP. |
| Interaction with Metal Ions | 1. AMP can chelate metal ions from the HPLC system (e.g., stainless steel components). 2. Add a small amount of a chelating agent like EDTA to your mobile phase to sequester metal ions. | Improved peak shape and reduced tailing. |
| Inappropriate Mobile Phase Composition | 1. Optimize the mobile phase pH and ionic strength for good peak shape and resolution. 2. Ensure all mobile phase components are fully dissolved and the mobile phase is degassed. | Symmetrical and well-resolved peaks for AMP and other analytes. |
Experimental Protocols
Protocol 1: In Vitro AMPK Activation Assay
This protocol describes a common method to assess the activation of AMP-activated protein kinase (AMPK) in a cell-free system.
Materials:
-
Purified, active AMPK enzyme
-
AMPK substrate peptide (e.g., SAMS peptide)
-
AMP disodium salt
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Phosphoric acid (1%)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the AMPK substrate peptide, and the desired concentration of AMP disodium salt.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
Troubleshooting Workflow for AMPK Assay
Troubleshooting workflow for inconsistent AMPK assay results.
Protocol 2: 5'-Nucleotidase Activity Assay
This protocol outlines a colorimetric method for measuring the activity of 5'-Nucleotidase.
Materials:
-
Sample containing 5'-Nucleotidase (e.g., cell lysate)
-
AMP disodium salt (substrate)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Adenosine deaminase
-
Reagents for ammonia detection (e.g., Berthelot's reagents)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, the sample, and adenosine deaminase.
-
Initiate the reaction by adding AMP disodium salt.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction.
-
Add the ammonia detection reagents according to the manufacturer's instructions.
-
Incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 670 nm).
-
Calculate the 5'-Nucleotidase activity based on a standard curve generated with known concentrations of ammonia.
Signaling Pathway Diagram
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a central regulator of cellular energy homeostasis. It is activated by an increase in the cellular AMP:ATP ratio, which can be induced experimentally by the addition of AMP disodium salt.
Activation of the AMPK signaling pathway by AMP.
Technical Support Center: Optimizing AMP Disodium Salt-Induced Cellular Responses
Welcome to the technical support center for the use of AMP disodium (B8443419) salt in cellular research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is AMP disodium salt and what is its primary mechanism of action in cells?
Adenosine 5'-monophosphate (AMP) disodium salt is a stable form of AMP, a central molecule in cellular energy metabolism.[1] Its primary role in experimental settings is to activate the AMP-activated protein kinase (AMPK).[1] AMPK is a crucial energy sensor that, once activated, orchestrates a metabolic switch to conserve ATP by inhibiting anabolic pathways (e.g., protein and lipid synthesis) and promoting catabolic pathways (e.g., fatty acid oxidation and glucose uptake).[2]
Q2: What are the common applications of AMP disodium salt in cell culture experiments?
AMP disodium salt is utilized in a variety of cell culture applications, including:
-
Inducing calcium responses: It has been used to trigger calcium responses in osteoblasts.
-
Metabolic studies: As a key regulator of metabolism, it's used to investigate cellular energy homeostasis.[2]
-
Stem cell research: It has been included as a nucleotide metabolite in media for the culture of glioma stem cells.
-
Signal transduction studies: It is widely used to study the AMPK signaling cascade and its downstream effects.[3][4]
Q3: How should I prepare and store AMP disodium salt solutions?
For cell culture applications, AMP disodium salt should be dissolved in sterile, nuclease-free water to prepare a stock solution.[1] It is recommended to prepare aliquots of the stock solution to minimize freeze-thaw cycles. Stock solutions can typically be stored at -20°C for up to six months.[5] Before use, the stock solution should be diluted to the desired final concentration in the appropriate cell culture medium. To ensure sterility, the final solution can be filtered through a 0.22 µm filter.[1]
Troubleshooting Guide
Issue 1: No observable cellular response after treatment with AMP disodium salt.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Incubation Time | The time required to observe a response is highly dependent on the specific endpoint being measured. For phosphorylation events in signaling pathways, responses can be rapid. For changes in gene or protein expression, longer incubation times are necessary. Action: Perform a time-course experiment. Start with short incubation times (e.g., 15, 30, 60 minutes) for signaling studies and extend to several hours (e.g., 6, 12, 24, 48 hours) for gene/protein expression analysis.[6] |
| Incorrect Concentration | The effective concentration of AMP disodium salt can vary significantly between different cell types. Action: Conduct a dose-response experiment to determine the optimal concentration for your specific cell line. Review the literature for concentrations used in similar experimental systems. |
| Cell Health and Passage Number | Cells that are unhealthy, have a high passage number, or are overly confluent may not respond optimally to stimuli. Action: Ensure you are using healthy, low-passage cells. Seed cells at an appropriate density to avoid overconfluence during the experiment. |
| Reagent Degradation | Improper storage or multiple freeze-thaw cycles can lead to the degradation of the AMP disodium salt stock solution. Action: Use a fresh aliquot of your stock solution or prepare a new one. |
Issue 2: High levels of cell death or toxicity observed after treatment.
| Possible Cause | Troubleshooting Steps |
| Concentration is Too High | Excessive concentrations of AMP disodium salt can induce cytotoxicity in some cell lines. Action: Reduce the concentration of AMP disodium salt used in your experiment. Perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) to determine the cytotoxic threshold for your specific cells. |
| Prolonged Exposure | Continuous exposure to the compound, even at a non-toxic concentration, can lead to cell death over time. Action: Reduce the incubation time. For many signaling events, a short-term stimulation is sufficient. |
| Contamination | Bacterial or fungal contamination in your cell culture can cause widespread cell death. Action: Regularly check your cell cultures for signs of contamination. Ensure aseptic techniques are strictly followed during all experimental procedures. |
Data Presentation
Table 1: Recommended Incubation Times for Various Cellular Responses to AMP Stimulation
| Cellular Response | Typical Incubation Time | Cell Type Example | Reference Assay |
| AMPK Phosphorylation | 15 - 60 minutes | C2C12 myotubes | Western Blot |
| Calcium Influx | Minutes | Osteoblasts | Fura-2 AM imaging |
| Gene Expression Changes | 4 - 24 hours | Various | qRT-PCR |
| Protein Expression Changes | 12 - 72 hours | Various | Western Blot / ELISA |
| Cell Viability/Proliferation | 24 - 72 hours | Various | MTT, XTT, or Resazurin Assay |
| Osteoblast Differentiation | 7 - 21 days | MC3T3-E1 | Alizarin Red Staining |
Experimental Protocols
Protocol 1: Time-Course Experiment for AMPK Activation
This protocol outlines a method to determine the optimal incubation time for AMPK activation by observing the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
Prepare a working solution of AMP disodium salt in your cell culture medium at the desired final concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing AMP disodium salt.
-
Incubate the cells for various time points (e.g., 0, 15, 30, 60, and 120 minutes) at 37°C and 5% CO2.
-
-
Cell Lysis:
-
At each time point, place the plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification and Western Blotting:
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Perform SDS-PAGE and Western blotting using primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Cell Viability Assay (MTT)
This protocol is for assessing the potential cytotoxic effects of AMP disodium salt.
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of AMP disodium salt in your cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of AMP disodium salt to the respective wells. Include a vehicle control (medium without the compound).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[7]
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Mandatory Visualizations
References
- 1. himedialabs.com [himedialabs.com]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by AICAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AMP Disodium Salt-Induced Cellular Responses
Welcome to the technical support center for the use of AMP disodium salt in cellular research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is AMP disodium salt and what is its primary mechanism of action in cells?
Adenosine 5'-monophosphate (AMP) disodium salt is a stable form of AMP, a central molecule in cellular energy metabolism.[1] Its primary role in experimental settings is to activate the AMP-activated protein kinase (AMPK).[1] AMPK is a crucial energy sensor that, once activated, orchestrates a metabolic switch to conserve ATP by inhibiting anabolic pathways (e.g., protein and lipid synthesis) and promoting catabolic pathways (e.g., fatty acid oxidation and glucose uptake).[2]
Q2: What are the common applications of AMP disodium salt in cell culture experiments?
AMP disodium salt is utilized in a variety of cell culture applications, including:
-
Inducing calcium responses: It has been used to trigger calcium responses in osteoblasts.
-
Metabolic studies: As a key regulator of metabolism, it's used to investigate cellular energy homeostasis.[2]
-
Stem cell research: It has been included as a nucleotide metabolite in media for the culture of glioma stem cells.
-
Signal transduction studies: It is widely used to study the AMPK signaling cascade and its downstream effects.[3][4]
Q3: How should I prepare and store AMP disodium salt solutions?
For cell culture applications, AMP disodium salt should be dissolved in sterile, nuclease-free water to prepare a stock solution.[1] It is recommended to prepare aliquots of the stock solution to minimize freeze-thaw cycles. Stock solutions can typically be stored at -20°C for up to six months.[5] Before use, the stock solution should be diluted to the desired final concentration in the appropriate cell culture medium. To ensure sterility, the final solution can be filtered through a 0.22 µm filter.[1]
Troubleshooting Guide
Issue 1: No observable cellular response after treatment with AMP disodium salt.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Incubation Time | The time required to observe a response is highly dependent on the specific endpoint being measured. For phosphorylation events in signaling pathways, responses can be rapid. For changes in gene or protein expression, longer incubation times are necessary. Action: Perform a time-course experiment. Start with short incubation times (e.g., 15, 30, 60 minutes) for signaling studies and extend to several hours (e.g., 6, 12, 24, 48 hours) for gene/protein expression analysis.[6] |
| Incorrect Concentration | The effective concentration of AMP disodium salt can vary significantly between different cell types. Action: Conduct a dose-response experiment to determine the optimal concentration for your specific cell line. Review the literature for concentrations used in similar experimental systems. |
| Cell Health and Passage Number | Cells that are unhealthy, have a high passage number, or are overly confluent may not respond optimally to stimuli. Action: Ensure you are using healthy, low-passage cells. Seed cells at an appropriate density to avoid overconfluence during the experiment. |
| Reagent Degradation | Improper storage or multiple freeze-thaw cycles can lead to the degradation of the AMP disodium salt stock solution. Action: Use a fresh aliquot of your stock solution or prepare a new one. |
Issue 2: High levels of cell death or toxicity observed after treatment.
| Possible Cause | Troubleshooting Steps |
| Concentration is Too High | Excessive concentrations of AMP disodium salt can induce cytotoxicity in some cell lines. Action: Reduce the concentration of AMP disodium salt used in your experiment. Perform a cell viability assay (e.g., MTT or resazurin assay) to determine the cytotoxic threshold for your specific cells. |
| Prolonged Exposure | Continuous exposure to the compound, even at a non-toxic concentration, can lead to cell death over time. Action: Reduce the incubation time. For many signaling events, a short-term stimulation is sufficient. |
| Contamination | Bacterial or fungal contamination in your cell culture can cause widespread cell death. Action: Regularly check your cell cultures for signs of contamination. Ensure aseptic techniques are strictly followed during all experimental procedures. |
Data Presentation
Table 1: Recommended Incubation Times for Various Cellular Responses to AMP Stimulation
| Cellular Response | Typical Incubation Time | Cell Type Example | Reference Assay |
| AMPK Phosphorylation | 15 - 60 minutes | C2C12 myotubes | Western Blot |
| Calcium Influx | Minutes | Osteoblasts | Fura-2 AM imaging |
| Gene Expression Changes | 4 - 24 hours | Various | qRT-PCR |
| Protein Expression Changes | 12 - 72 hours | Various | Western Blot / ELISA |
| Cell Viability/Proliferation | 24 - 72 hours | Various | MTT, XTT, or Resazurin Assay |
| Osteoblast Differentiation | 7 - 21 days | MC3T3-E1 | Alizarin Red Staining |
Experimental Protocols
Protocol 1: Time-Course Experiment for AMPK Activation
This protocol outlines a method to determine the optimal incubation time for AMPK activation by observing the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
Prepare a working solution of AMP disodium salt in your cell culture medium at the desired final concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing AMP disodium salt.
-
Incubate the cells for various time points (e.g., 0, 15, 30, 60, and 120 minutes) at 37°C and 5% CO2.
-
-
Cell Lysis:
-
At each time point, place the plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification and Western Blotting:
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Perform SDS-PAGE and Western blotting using primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Cell Viability Assay (MTT)
This protocol is for assessing the potential cytotoxic effects of AMP disodium salt.
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of AMP disodium salt in your cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of AMP disodium salt to the respective wells. Include a vehicle control (medium without the compound).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[7]
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Mandatory Visualizations
References
- 1. himedialabs.com [himedialabs.com]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by AICAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Impact of pH on the stability and activity of Adenosine 5'-monophosphate disodium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and activity of Adenosine (B11128) 5'-monophosphate disodium (B8443419) (AMP-Na2). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the handling and use of AMP-Na2 in various experimental settings, with a focus on pH-related challenges.
Q1: My AMP-Na2 solution has been stored for a while. How can I be sure it is still stable and active?
A1: The stability of AMP-Na2 in solution is highly dependent on pH and storage temperature. At room temperature, degradation can be significant, especially in acidic or alkaline conditions. For long-term storage, it is recommended to keep the solution at -20°C or below. To verify the integrity of your solution, you can perform a stability analysis using High-Performance Liquid Chromatography (HPLC). A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
Q2: I am observing inconsistent results in my enzyme activity assay that uses AMP-Na2. Could the pH of my buffer be the issue?
A2: Yes, the pH of your assay buffer is a critical factor. The activity of enzymes that interact with AMP, such as AMP-activated protein kinase (AMPK), is pH-dependent. For instance, alkaline intracellular pH has been shown to activate AMPK. Ensure your buffer is maintained at the optimal pH for your specific enzyme throughout the experiment. It is also crucial to consider that the ionization state of AMP-Na2 changes with pH, which can affect its binding to the enzyme.
Q3: I am having trouble dissolving AMP-Na2 in my buffer. What could be the cause?
A3: The solubility of AMP-Na2 is influenced by pH. While it is generally soluble in water, its solubility can be affected by the pH of the buffer. AMP has two main pKa values: approximately 3.8 (for the N1 of the adenine (B156593) base) and 6.2 (for the secondary ionization of the phosphate (B84403) group). At pH values around its pKa, the net charge of the molecule changes, which can influence its solubility. If you are experiencing solubility issues, ensure your buffer's pH is appropriate. Mildly alkaline conditions may improve solubility.
Q4: I have prepared a stock solution of AMP-Na2. What is the best way to store it to maintain its stability?
A4: For optimal stability, stock solutions of AMP-Na2 should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The pH of the stock solution should ideally be close to neutral (pH 7.0-7.4) to minimize acid- or base-catalyzed hydrolysis.
Q5: My HPLC analysis of AMP-Na2 shows unexpected peaks. What could be the problem?
A5: Unexpected peaks in your HPLC chromatogram could indicate degradation of your AMP-Na2 sample. The primary degradation products are adenosine and phosphate, resulting from the hydrolysis of the phosphoester bond. In acidic conditions, cleavage of the N-glycosidic bond can also occur. Review your sample preparation and storage procedures, paying close attention to pH and temperature. Ensure your mobile phase is properly prepared and the column is equilibrated. Refer to the HPLC troubleshooting section for more detailed guidance.
Data Presentation
Table 1: Stability of Adenosine 5'-monophosphate disodium (AMP-Na2) as a Function of pH
The following table summarizes the hydrolysis rate of AMP-Na2 at 60°C across a range of pH values. The data is derived from a study by Adebayo et al. (2018). This information is critical for understanding the stability of AMP-Na2 under different experimental conditions.
| pH Range | Condition | Second-Order Rate Constant (k) | Rate of Reaction (s⁻¹) |
| 0.30 - 2.00 | Acidic (HCl) | 1.62 x 10⁻⁶ M⁻¹s⁻¹ (kH) | 1.32 x 10⁻⁷ to 1.67 x 10⁻⁶ |
| Neutral | - | 1.00 x 10⁻⁷ s⁻¹ (k₀) | ~1.00 x 10⁻⁷ |
| 10.09 - 12.71 | Alkaline (NaOH) | 4.32 x 10⁻⁶ M⁻¹s⁻¹ (kOH) | 1.20 x 10⁻⁷ to 4.44 x 10⁻⁶ |
Note: The rate of hydrolysis is significantly slower at lower temperatures. However, the general trend of increased degradation in strongly acidic and alkaline conditions holds true.
Table 2: Solubility Profile of this compound (AMP-Na2)
| pH Range | Predominant Ionic Species | Expected Solubility |
| < 3.8 | Positively charged adenine, neutral phosphate | Moderate |
| 3.8 - 6.2 | Neutral adenine, singly charged phosphate | High |
| > 6.2 | Neutral adenine, doubly charged phosphate | Highest |
General Recommendation: For most biological applications requiring high solubility, maintaining the pH between 7.0 and 7.4 is recommended.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound (AMP-Na2)
This protocol outlines a reverse-phase HPLC method to assess the stability of AMP-Na2 and quantify its degradation products.
1. Materials and Reagents:
-
This compound salt (AMP-Na2) standard
-
Adenosine standard
-
HPLC-grade water
-
HPLC-grade methanol (B129727) or acetonitrile (B52724)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄) or phosphoric acid to adjust pH
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Mobile Phase:
-
Prepare a 50 mM potassium phosphate buffer.
-
Adjust the pH of the buffer to 6.8 using phosphoric acid or potassium hydroxide.
-
The mobile phase can be 100% aqueous buffer or a mixture with a small percentage of methanol or acetonitrile (e.g., 95:5 buffer:organic solvent) to optimize separation.
-
Degas the mobile phase before use.
4. Preparation of Standard Solutions:
-
Prepare a stock solution of AMP-Na2 (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a stock solution of adenosine (a potential degradation product) in the mobile phase.
-
Create a series of working standards by diluting the stock solutions to generate a calibration curve (e.g., 1-100 µg/mL).
5. Sample Preparation:
-
Dilute the AMP-Na2 sample to be tested to a concentration within the range of the calibration curve using the mobile phase.
-
To study the effect of pH, incubate AMP-Na2 solutions in buffers of different pH values for a specified time and temperature.
-
Before injection, filter all samples and standards through a 0.45 µm syringe filter.
6. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic elution with 50 mM potassium phosphate buffer (pH 6.8) with or without a small percentage of organic solvent.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection: UV at 259 nm
7. Data Analysis:
-
Identify and quantify the peaks for AMP and adenosine by comparing their retention times and peak areas to the standards.
-
Calculate the percentage of AMP-Na2 remaining and the percentage of degradation product formed over time at different pH values.
Visualizations
Impact of pH on the stability and activity of Adenosine 5'-monophosphate disodium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and activity of Adenosine 5'-monophosphate disodium (AMP-Na2). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the handling and use of AMP-Na2 in various experimental settings, with a focus on pH-related challenges.
Q1: My AMP-Na2 solution has been stored for a while. How can I be sure it is still stable and active?
A1: The stability of AMP-Na2 in solution is highly dependent on pH and storage temperature. At room temperature, degradation can be significant, especially in acidic or alkaline conditions. For long-term storage, it is recommended to keep the solution at -20°C or below. To verify the integrity of your solution, you can perform a stability analysis using High-Performance Liquid Chromatography (HPLC). A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
Q2: I am observing inconsistent results in my enzyme activity assay that uses AMP-Na2. Could the pH of my buffer be the issue?
A2: Yes, the pH of your assay buffer is a critical factor. The activity of enzymes that interact with AMP, such as AMP-activated protein kinase (AMPK), is pH-dependent. For instance, alkaline intracellular pH has been shown to activate AMPK. Ensure your buffer is maintained at the optimal pH for your specific enzyme throughout the experiment. It is also crucial to consider that the ionization state of AMP-Na2 changes with pH, which can affect its binding to the enzyme.
Q3: I am having trouble dissolving AMP-Na2 in my buffer. What could be the cause?
A3: The solubility of AMP-Na2 is influenced by pH. While it is generally soluble in water, its solubility can be affected by the pH of the buffer. AMP has two main pKa values: approximately 3.8 (for the N1 of the adenine base) and 6.2 (for the secondary ionization of the phosphate group). At pH values around its pKa, the net charge of the molecule changes, which can influence its solubility. If you are experiencing solubility issues, ensure your buffer's pH is appropriate. Mildly alkaline conditions may improve solubility.
Q4: I have prepared a stock solution of AMP-Na2. What is the best way to store it to maintain its stability?
A4: For optimal stability, stock solutions of AMP-Na2 should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The pH of the stock solution should ideally be close to neutral (pH 7.0-7.4) to minimize acid- or base-catalyzed hydrolysis.
Q5: My HPLC analysis of AMP-Na2 shows unexpected peaks. What could be the problem?
A5: Unexpected peaks in your HPLC chromatogram could indicate degradation of your AMP-Na2 sample. The primary degradation products are adenosine and phosphate, resulting from the hydrolysis of the phosphoester bond. In acidic conditions, cleavage of the N-glycosidic bond can also occur. Review your sample preparation and storage procedures, paying close attention to pH and temperature. Ensure your mobile phase is properly prepared and the column is equilibrated. Refer to the HPLC troubleshooting section for more detailed guidance.
Data Presentation
Table 1: Stability of this compound (AMP-Na2) as a Function of pH
The following table summarizes the hydrolysis rate of AMP-Na2 at 60°C across a range of pH values. The data is derived from a study by Adebayo et al. (2018). This information is critical for understanding the stability of AMP-Na2 under different experimental conditions.
| pH Range | Condition | Second-Order Rate Constant (k) | Rate of Reaction (s⁻¹) |
| 0.30 - 2.00 | Acidic (HCl) | 1.62 x 10⁻⁶ M⁻¹s⁻¹ (kH) | 1.32 x 10⁻⁷ to 1.67 x 10⁻⁶ |
| Neutral | - | 1.00 x 10⁻⁷ s⁻¹ (k₀) | ~1.00 x 10⁻⁷ |
| 10.09 - 12.71 | Alkaline (NaOH) | 4.32 x 10⁻⁶ M⁻¹s⁻¹ (kOH) | 1.20 x 10⁻⁷ to 4.44 x 10⁻⁶ |
Note: The rate of hydrolysis is significantly slower at lower temperatures. However, the general trend of increased degradation in strongly acidic and alkaline conditions holds true.
Table 2: Solubility Profile of this compound (AMP-Na2)
| pH Range | Predominant Ionic Species | Expected Solubility |
| < 3.8 | Positively charged adenine, neutral phosphate | Moderate |
| 3.8 - 6.2 | Neutral adenine, singly charged phosphate | High |
| > 6.2 | Neutral adenine, doubly charged phosphate | Highest |
General Recommendation: For most biological applications requiring high solubility, maintaining the pH between 7.0 and 7.4 is recommended.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound (AMP-Na2)
This protocol outlines a reverse-phase HPLC method to assess the stability of AMP-Na2 and quantify its degradation products.
1. Materials and Reagents:
-
This compound salt (AMP-Na2) standard
-
Adenosine standard
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
Potassium phosphate monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄) or phosphoric acid to adjust pH
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Mobile Phase:
-
Prepare a 50 mM potassium phosphate buffer.
-
Adjust the pH of the buffer to 6.8 using phosphoric acid or potassium hydroxide.
-
The mobile phase can be 100% aqueous buffer or a mixture with a small percentage of methanol or acetonitrile (e.g., 95:5 buffer:organic solvent) to optimize separation.
-
Degas the mobile phase before use.
4. Preparation of Standard Solutions:
-
Prepare a stock solution of AMP-Na2 (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a stock solution of adenosine (a potential degradation product) in the mobile phase.
-
Create a series of working standards by diluting the stock solutions to generate a calibration curve (e.g., 1-100 µg/mL).
5. Sample Preparation:
-
Dilute the AMP-Na2 sample to be tested to a concentration within the range of the calibration curve using the mobile phase.
-
To study the effect of pH, incubate AMP-Na2 solutions in buffers of different pH values for a specified time and temperature.
-
Before injection, filter all samples and standards through a 0.45 µm syringe filter.
6. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic elution with 50 mM potassium phosphate buffer (pH 6.8) with or without a small percentage of organic solvent.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection: UV at 259 nm
7. Data Analysis:
-
Identify and quantify the peaks for AMP and adenosine by comparing their retention times and peak areas to the standards.
-
Calculate the percentage of AMP-Na2 remaining and the percentage of degradation product formed over time at different pH values.
Visualizations
Validation & Comparative
A Comparative Guide to the Cell Signaling Effects of AMP Disodium Salt Versus ATP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Adenosine (B11128) Monophosphate (AMP) disodium (B8443419) salt and Adenosine Triphosphate (ATP) on key cell signaling pathways. The information presented is supported by experimental data to aid in the selection and application of these critical nucleotides in research and drug development.
Executive Summary
AMP and ATP, while structurally related, play distinct and sometimes opposing roles in cell signaling. ATP primarily functions as a high-energy molecule and an extracellular signaling molecule that activates purinergic P2 receptors, leading to rapid cellular responses. In contrast, AMP is a key indicator of the cell's energy status, acting as a critical allosteric activator of AMP-activated protein kinase (AMPK). Extracellularly, AMP can signal through purinergic P1 (adenosine) receptors, often after being hydrolyzed to adenosine, but direct effects have also been observed. This guide will delve into the nuanced differences in their mechanisms of action, supported by quantitative data and detailed experimental protocols.
Comparison of Effects on Key Signaling Pathways
The functional consequences of AMP and ATP in cell signaling are dictated by their interactions with distinct receptors and enzymes. Below is a summary of their differential effects on major signaling cascades.
Purinergic Receptor Activation
Extracellular ATP and AMP initiate signaling cascades by binding to specific purinergic receptors on the cell surface.
-
ATP is the primary agonist for P2 receptors , which are subdivided into ionotropic P2X receptors and metabotropic P2Y receptors. Activation of these receptors is involved in a wide array of physiological processes, including neurotransmission, inflammation, and muscle contraction.[1]
-
AMP primarily exerts its extracellular effects through P1 receptors (adenosine receptors), particularly after its conversion to adenosine by ecto-5'-nucleotidase.[2] However, some studies suggest that AMP can directly activate adenosine receptors, such as the A1 receptor.[2] Purified AMP is generally considered inactive at P2X receptors.
| Parameter | AMP Disodium Salt | ATP | Reference |
| Primary Receptor Target | P1 (Adenosine) Receptors (often via conversion to adenosine) | P2 Receptors (P2X and P2Y) | [1][2] |
| EC50 at P2Y1 Receptor (HEK293 cells) | Low potency | 130 nM | [3] |
| EC50 at P2Y2 Receptor | Not a primary agonist | ~0.5–3 µM | [1] |
| EC50 at P2Y11 Receptor | Not a primary agonist | 17 µM (for cAMP production) | [1] |
| Activity at P2X Receptors | Inactive | Potent Agonist | [2] |
| EC50 at A1 Adenosine Receptor | Can activate directly | Inactive | [2] |
Adenylyl Cyclase Activity and cAMP Production
The production of the second messenger cyclic AMP (cAMP) from ATP is catalyzed by adenylyl cyclase. This process is a key convergence point for many signaling pathways.
-
ATP serves as the direct substrate for adenylyl cyclase to produce cAMP.[4] The activation of certain G-protein coupled receptors (GPCRs), including some P2Y receptors, can modulate adenylyl cyclase activity.
-
AMP does not directly activate adenylyl cyclase. However, through its interaction with adenosine receptors (P1 receptors), it can indirectly influence cAMP levels. For instance, activation of A2A and A2B adenosine receptors typically stimulates adenylyl cyclase, while A1 and A3 receptor activation is inhibitory.
| Parameter | AMP Disodium Salt | ATP | Reference |
| Role in cAMP Production | Indirect modulator via P1 receptors | Direct substrate for adenylyl cyclase | [4] |
| Relative Potency for cAMP Production (HL-60 cells) | ATPγS > ATP >> ADP ≥ AMP = Adenosine | ATPγS > ATP >> ADP ≥ AMP = Adenosine | [5] |
Intracellular Calcium (Ca2+) Mobilization
Changes in intracellular calcium concentration are a ubiquitous signaling mechanism controlling a multitude of cellular processes.
-
ATP , upon binding to P2X and certain P2Y receptors, triggers a rapid increase in intracellular Ca2+. P2X receptors form ion channels that are permeable to Ca2+, while Gq-coupled P2Y receptors activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and the release of Ca2+ from intracellular stores.
-
Extracellular AMP has been shown to induce intracellular Ca2+ release, primarily through the activation of A1 adenosine receptors, which can also couple to Gq proteins.[3] However, in some cell types, extracellular AMP has been observed to have no effect on intracellular calcium levels.
| Parameter | AMP Disodium Salt | ATP | Reference |
| Effect on Intracellular Ca2+ | Can induce Ca2+ release via A1 receptors | Potently induces Ca2+ influx and release via P2 receptors | [3] |
| EC50 for Ca2+ Release (rP2Y1-transfected HEK293 cells) | Very low potency | 130 nM | [3] |
| Observed Effect in Astrocytes | No effect | Increased [Ca2+]i | [6] |
Protein Kinase Activation
Protein kinases are crucial downstream effectors that phosphorylate target proteins, leading to a cellular response.
-
ATP is the phosphate (B84403) donor for all protein kinase-mediated phosphorylation reactions. Extracellular ATP can also lead to the activation of various protein kinase cascades, such as the MAPK pathway, through P2 receptor signaling.
-
Intracellular AMP is a potent activator of AMP-activated protein kinase (AMPK) , a central regulator of cellular energy homeostasis.[7] A high AMP:ATP ratio signifies low cellular energy, leading to AMPK activation. Extracellular AMP can also lead to AMPK activation, often following its transport into the cell and conversion to intracellular AMP.[2]
| Parameter | AMP Disodium Salt | ATP | Reference |
| Primary Kinase Target | AMPK (intracellularly) | Substrate for all kinases; activates various kinases via P2 receptors | [7] |
| EC50 for inhibition of AMPK dephosphorylation (in the presence of 5 mM ATP) | 196 ± 15 µM | Not an activator | [6] |
| Effect on MAPK Pathway | Can inhibit p38 MAPK via A1R | Can activate MAPK pathways via P2 receptors | [2] |
Signaling Pathway Diagrams
Caption: ATP Signaling Pathways.
Caption: AMP Signaling Pathways.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols used to assess the effects of AMP and ATP on cell signaling.
Measurement of Intracellular Calcium Concentration
Objective: To quantify changes in intracellular Ca2+ levels in response to AMP or ATP stimulation.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293, astrocytes, or primary neurons) on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells with fresh buffer to remove excess dye.
-
Stimulation: Mount the dish on a fluorescence microscope equipped with a perfusion system. Establish a baseline fluorescence reading. Perfuse the cells with a solution containing the desired concentration of AMP disodium salt or ATP.
-
Data Acquisition: Record fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the absolute Ca2+ concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (ΔF/F0) is typically reported.
-
Data Analysis: Plot the change in intracellular Ca2+ concentration or fluorescence intensity over time. Dose-response curves can be generated by stimulating cells with a range of agonist concentrations to determine the EC50 value.
Caption: Workflow for Intracellular Calcium Measurement.
Quantification of Protein Phosphorylation by Western Blot
Objective: To determine the phosphorylation status of a specific protein (e.g., AMPK, MAPK) following treatment with AMP or ATP.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of AMP disodium salt or ATP for a specified time.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein to normalize for protein loading.
-
Densitometry: Quantify the band intensities using image analysis software.
Caption: Workflow for Western Blot Analysis of Protein Phosphorylation.
Conclusion
The choice between using AMP disodium salt and ATP in cell signaling studies depends critically on the specific research question and the biological context. ATP is a potent, direct activator of P2 receptors, leading to rapid and robust downstream signaling events such as intracellular calcium mobilization and protein kinase activation. AMP, on the other hand, acts through different mechanisms. Intracellularly, it is a key sensor of cellular energy status, activating AMPK. Extracellularly, its effects are often mediated by P1 adenosine receptors, either directly or after conversion to adenosine, and can be inhibitory to certain inflammatory pathways. Understanding these fundamental differences is essential for the accurate design and interpretation of experiments in cell signaling and drug discovery.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Extracellular AMP Suppresses Endotoxemia-Induced Inflammation by Alleviating Neutrophil Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel modified adenosine 5'-triphosphate analogues pharmacologically characterized in human embryonic kidney 293 cells highly expressing rat brain P2Y(1) receptor: Biotinylated analogue potentially suitable for specific P2Y(1) receptor isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 5. Extracellular ATP triggers cyclic AMP-dependent differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMP Is a True Physiological Regulator of AMP-Activated Protein Kinase by Both Allosteric Activation and Enhancing Net Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Cell Signaling Effects of AMP Disodium Salt Versus ATP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Adenosine Monophosphate (AMP) disodium salt and Adenosine Triphosphate (ATP) on key cell signaling pathways. The information presented is supported by experimental data to aid in the selection and application of these critical nucleotides in research and drug development.
Executive Summary
AMP and ATP, while structurally related, play distinct and sometimes opposing roles in cell signaling. ATP primarily functions as a high-energy molecule and an extracellular signaling molecule that activates purinergic P2 receptors, leading to rapid cellular responses. In contrast, AMP is a key indicator of the cell's energy status, acting as a critical allosteric activator of AMP-activated protein kinase (AMPK). Extracellularly, AMP can signal through purinergic P1 (adenosine) receptors, often after being hydrolyzed to adenosine, but direct effects have also been observed. This guide will delve into the nuanced differences in their mechanisms of action, supported by quantitative data and detailed experimental protocols.
Comparison of Effects on Key Signaling Pathways
The functional consequences of AMP and ATP in cell signaling are dictated by their interactions with distinct receptors and enzymes. Below is a summary of their differential effects on major signaling cascades.
Purinergic Receptor Activation
Extracellular ATP and AMP initiate signaling cascades by binding to specific purinergic receptors on the cell surface.
-
ATP is the primary agonist for P2 receptors , which are subdivided into ionotropic P2X receptors and metabotropic P2Y receptors. Activation of these receptors is involved in a wide array of physiological processes, including neurotransmission, inflammation, and muscle contraction.[1]
-
AMP primarily exerts its extracellular effects through P1 receptors (adenosine receptors), particularly after its conversion to adenosine by ecto-5'-nucleotidase.[2] However, some studies suggest that AMP can directly activate adenosine receptors, such as the A1 receptor.[2] Purified AMP is generally considered inactive at P2X receptors.
| Parameter | AMP Disodium Salt | ATP | Reference |
| Primary Receptor Target | P1 (Adenosine) Receptors (often via conversion to adenosine) | P2 Receptors (P2X and P2Y) | [1][2] |
| EC50 at P2Y1 Receptor (HEK293 cells) | Low potency | 130 nM | [3] |
| EC50 at P2Y2 Receptor | Not a primary agonist | ~0.5–3 µM | [1] |
| EC50 at P2Y11 Receptor | Not a primary agonist | 17 µM (for cAMP production) | [1] |
| Activity at P2X Receptors | Inactive | Potent Agonist | [2] |
| EC50 at A1 Adenosine Receptor | Can activate directly | Inactive | [2] |
Adenylyl Cyclase Activity and cAMP Production
The production of the second messenger cyclic AMP (cAMP) from ATP is catalyzed by adenylyl cyclase. This process is a key convergence point for many signaling pathways.
-
ATP serves as the direct substrate for adenylyl cyclase to produce cAMP.[4] The activation of certain G-protein coupled receptors (GPCRs), including some P2Y receptors, can modulate adenylyl cyclase activity.
-
AMP does not directly activate adenylyl cyclase. However, through its interaction with adenosine receptors (P1 receptors), it can indirectly influence cAMP levels. For instance, activation of A2A and A2B adenosine receptors typically stimulates adenylyl cyclase, while A1 and A3 receptor activation is inhibitory.
| Parameter | AMP Disodium Salt | ATP | Reference |
| Role in cAMP Production | Indirect modulator via P1 receptors | Direct substrate for adenylyl cyclase | [4] |
| Relative Potency for cAMP Production (HL-60 cells) | ATPγS > ATP >> ADP ≥ AMP = Adenosine | ATPγS > ATP >> ADP ≥ AMP = Adenosine | [5] |
Intracellular Calcium (Ca2+) Mobilization
Changes in intracellular calcium concentration are a ubiquitous signaling mechanism controlling a multitude of cellular processes.
-
ATP , upon binding to P2X and certain P2Y receptors, triggers a rapid increase in intracellular Ca2+. P2X receptors form ion channels that are permeable to Ca2+, while Gq-coupled P2Y receptors activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and the release of Ca2+ from intracellular stores.
-
Extracellular AMP has been shown to induce intracellular Ca2+ release, primarily through the activation of A1 adenosine receptors, which can also couple to Gq proteins.[3] However, in some cell types, extracellular AMP has been observed to have no effect on intracellular calcium levels.
| Parameter | AMP Disodium Salt | ATP | Reference |
| Effect on Intracellular Ca2+ | Can induce Ca2+ release via A1 receptors | Potently induces Ca2+ influx and release via P2 receptors | [3] |
| EC50 for Ca2+ Release (rP2Y1-transfected HEK293 cells) | Very low potency | 130 nM | [3] |
| Observed Effect in Astrocytes | No effect | Increased [Ca2+]i | [6] |
Protein Kinase Activation
Protein kinases are crucial downstream effectors that phosphorylate target proteins, leading to a cellular response.
-
ATP is the phosphate donor for all protein kinase-mediated phosphorylation reactions. Extracellular ATP can also lead to the activation of various protein kinase cascades, such as the MAPK pathway, through P2 receptor signaling.
-
Intracellular AMP is a potent activator of AMP-activated protein kinase (AMPK) , a central regulator of cellular energy homeostasis.[7] A high AMP:ATP ratio signifies low cellular energy, leading to AMPK activation. Extracellular AMP can also lead to AMPK activation, often following its transport into the cell and conversion to intracellular AMP.[2]
| Parameter | AMP Disodium Salt | ATP | Reference |
| Primary Kinase Target | AMPK (intracellularly) | Substrate for all kinases; activates various kinases via P2 receptors | [7] |
| EC50 for inhibition of AMPK dephosphorylation (in the presence of 5 mM ATP) | 196 ± 15 µM | Not an activator | [6] |
| Effect on MAPK Pathway | Can inhibit p38 MAPK via A1R | Can activate MAPK pathways via P2 receptors | [2] |
Signaling Pathway Diagrams
Caption: ATP Signaling Pathways.
Caption: AMP Signaling Pathways.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols used to assess the effects of AMP and ATP on cell signaling.
Measurement of Intracellular Calcium Concentration
Objective: To quantify changes in intracellular Ca2+ levels in response to AMP or ATP stimulation.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293, astrocytes, or primary neurons) on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells with fresh buffer to remove excess dye.
-
Stimulation: Mount the dish on a fluorescence microscope equipped with a perfusion system. Establish a baseline fluorescence reading. Perfuse the cells with a solution containing the desired concentration of AMP disodium salt or ATP.
-
Data Acquisition: Record fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the absolute Ca2+ concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (ΔF/F0) is typically reported.
-
Data Analysis: Plot the change in intracellular Ca2+ concentration or fluorescence intensity over time. Dose-response curves can be generated by stimulating cells with a range of agonist concentrations to determine the EC50 value.
Caption: Workflow for Intracellular Calcium Measurement.
Quantification of Protein Phosphorylation by Western Blot
Objective: To determine the phosphorylation status of a specific protein (e.g., AMPK, MAPK) following treatment with AMP or ATP.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of AMP disodium salt or ATP for a specified time.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein to normalize for protein loading.
-
Densitometry: Quantify the band intensities using image analysis software.
Caption: Workflow for Western Blot Analysis of Protein Phosphorylation.
Conclusion
The choice between using AMP disodium salt and ATP in cell signaling studies depends critically on the specific research question and the biological context. ATP is a potent, direct activator of P2 receptors, leading to rapid and robust downstream signaling events such as intracellular calcium mobilization and protein kinase activation. AMP, on the other hand, acts through different mechanisms. Intracellularly, it is a key sensor of cellular energy status, activating AMPK. Extracellularly, its effects are often mediated by P1 adenosine receptors, either directly or after conversion to adenosine, and can be inhibitory to certain inflammatory pathways. Understanding these fundamental differences is essential for the accurate design and interpretation of experiments in cell signaling and drug discovery.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Extracellular AMP Suppresses Endotoxemia-Induced Inflammation by Alleviating Neutrophil Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel modified adenosine 5'-triphosphate analogues pharmacologically characterized in human embryonic kidney 293 cells highly expressing rat brain P2Y(1) receptor: Biotinylated analogue potentially suitable for specific P2Y(1) receptor isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 5. Extracellular ATP triggers cyclic AMP-dependent differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMP Is a True Physiological Regulator of AMP-Activated Protein Kinase by Both Allosteric Activation and Enhancing Net Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison: AMP Disodium Salt vs. AICAR for AMPK Activation in Primary Cells
For researchers, scientists, and drug development professionals, the activation of AMP-activated protein kinase (AMPK) is a critical area of study in metabolic diseases, cancer, and other cellular processes. Two common pharmacological agents used to activate AMPK in cellular models are AMP disodium (B8443419) salt and 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR). This guide provides an objective comparison of their performance in primary cells, supported by experimental data and detailed protocols to aid in the selection of the appropriate activator for your research needs.
Mechanism of Action: A Direct vs. Indirect Approach
The fundamental difference between AMP disodium salt and AICAR lies in their mechanism of activating AMPK. AMP disodium salt is a direct, allosteric activator. As the natural ligand, AMP binds to the γ-subunit of the AMPK heterotrimer, inducing a conformational change that promotes phosphorylation of the α-subunit at threonine 172 (Thr172) by upstream kinases like LKB1 and CaMKKβ.[1][2][3] This phosphorylation is a hallmark of AMPK activation.[1][2][3] Furthermore, AMP binding allosterically activates the already phosphorylated kinase and inhibits its dephosphorylation.[1][2][3]
AICAR, on the other hand, is an indirect activator that functions as an AMP mimetic.[4] Upon entering the cell via nucleoside transporters, AICAR is phosphorylated by adenosine (B11128) kinase to form 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP).[4][5] ZMP structurally resembles AMP and similarly binds to the γ-subunit of AMPK, thereby mimicking the effects of AMP to promote and maintain the phosphorylation and activation of the kinase.[4][5]
Performance in Primary Cells: A Comparative Overview
Direct, head-to-head quantitative comparisons of AMP disodium salt and AICAR in the same primary cell type are not extensively documented in publicly available literature. However, based on their mechanisms and data from various studies, we can infer their performance characteristics.
AICAR is a widely used and well-characterized AMPK activator in various primary cell types, including hepatocytes, neurons, and T-cells.[4][6] However, its efficacy can be variable depending on the cell type and the expression levels of nucleoside transporters and adenosine kinase.[7]
AMP disodium salt, being the natural ligand, offers a more direct mechanism of activation. Its effectiveness is contingent on its ability to be transported into the cell to increase the intracellular AMP/ATP ratio.
The following table summarizes typical effective concentrations for AICAR in primary cells based on published studies. Data for direct comparison with AMP disodium salt under the same experimental conditions is limited.
| Compound | Primary Cell Type | Typical Effective Concentration | Fold Increase in pAMPK (Thr172) | Reference |
| AICAR | Mouse Primary Hepatocytes | 0.5 - 1 mM | Dose-dependent increase | [6] |
| AICAR | Primary Mouse Cortical Neurons | 0.1 - 1 mM | Not explicitly quantified | |
| AICAR | Mouse Primary T-cells | 500 µM | Significant increase | [4] |
| AMP disodium salt | Various | Not well-documented in primary cells | Not well-documented in primary cells |
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide a detailed, generalized protocol for assessing AMPK activation in primary cells using Western blotting.
Protocol: Assessment of AMPK Activation in Primary Cells via Western Blotting
Objective: To determine the phosphorylation status of AMPKα at Threonine 172 (Thr172) as a marker of AMPK activation following treatment with AMP disodium salt or AICAR.
Materials:
-
Primary cells of interest
-
AMP disodium salt (prepare fresh stock solution)
-
AICAR (prepare fresh stock solution)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-total AMPKα
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate primary cells at an appropriate density and allow them to adhere and recover.
-
Starve the cells of serum for 2-4 hours before treatment, if required for your cell type.
-
Treat cells with varying concentrations of AMP disodium salt or AICAR for the desired time points. Include a vehicle control (e.g., sterile water or DMSO).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well or dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and denature by boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.
-
Quantify the band intensities using densitometry software. The level of AMPK activation is typically represented as the ratio of phospho-AMPKα to total AMPKα.
-
Visualizing the Pathways and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for comparing AMPK activators.
AMPK Signaling Pathway Activation
Experimental Workflow for Comparison
Conclusion
Both AMP disodium salt and AICAR are valuable tools for activating AMPK in primary cells. The choice between them depends on the specific research question and the experimental context. AMP disodium salt offers a direct and physiological mechanism of activation, while AICAR is a well-established pharmacological tool, albeit with a more indirect mechanism and potential for cell-type-specific variability in efficacy. For researchers aiming to directly compare these two activators, the provided experimental protocol offers a robust framework for generating quantitative, comparative data to inform the best choice for their specific primary cell model. It is important to note that both compounds may have off-target effects, and researchers should carefully consider the literature and appropriate controls in their experimental design.[4][8]
References
- 1. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms | Springer Nature Experiments [experiments.springernature.com]
- 3. AMP-activated protein kinase: maintaining energy homeostasis at the cellular and whole body levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Frontiers | AICAR, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation [frontiersin.org]
- 6. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: AMP Disodium Salt vs. AICAR for AMPK Activation in Primary Cells
For researchers, scientists, and drug development professionals, the activation of AMP-activated protein kinase (AMPK) is a critical area of study in metabolic diseases, cancer, and other cellular processes. Two common pharmacological agents used to activate AMPK in cellular models are AMP disodium salt and 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR). This guide provides an objective comparison of their performance in primary cells, supported by experimental data and detailed protocols to aid in the selection of the appropriate activator for your research needs.
Mechanism of Action: A Direct vs. Indirect Approach
The fundamental difference between AMP disodium salt and AICAR lies in their mechanism of activating AMPK. AMP disodium salt is a direct, allosteric activator. As the natural ligand, AMP binds to the γ-subunit of the AMPK heterotrimer, inducing a conformational change that promotes phosphorylation of the α-subunit at threonine 172 (Thr172) by upstream kinases like LKB1 and CaMKKβ.[1][2][3] This phosphorylation is a hallmark of AMPK activation.[1][2][3] Furthermore, AMP binding allosterically activates the already phosphorylated kinase and inhibits its dephosphorylation.[1][2][3]
AICAR, on the other hand, is an indirect activator that functions as an AMP mimetic.[4] Upon entering the cell via nucleoside transporters, AICAR is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[4][5] ZMP structurally resembles AMP and similarly binds to the γ-subunit of AMPK, thereby mimicking the effects of AMP to promote and maintain the phosphorylation and activation of the kinase.[4][5]
Performance in Primary Cells: A Comparative Overview
Direct, head-to-head quantitative comparisons of AMP disodium salt and AICAR in the same primary cell type are not extensively documented in publicly available literature. However, based on their mechanisms and data from various studies, we can infer their performance characteristics.
AICAR is a widely used and well-characterized AMPK activator in various primary cell types, including hepatocytes, neurons, and T-cells.[4][6] However, its efficacy can be variable depending on the cell type and the expression levels of nucleoside transporters and adenosine kinase.[7]
AMP disodium salt, being the natural ligand, offers a more direct mechanism of activation. Its effectiveness is contingent on its ability to be transported into the cell to increase the intracellular AMP/ATP ratio.
The following table summarizes typical effective concentrations for AICAR in primary cells based on published studies. Data for direct comparison with AMP disodium salt under the same experimental conditions is limited.
| Compound | Primary Cell Type | Typical Effective Concentration | Fold Increase in pAMPK (Thr172) | Reference |
| AICAR | Mouse Primary Hepatocytes | 0.5 - 1 mM | Dose-dependent increase | [6] |
| AICAR | Primary Mouse Cortical Neurons | 0.1 - 1 mM | Not explicitly quantified | |
| AICAR | Mouse Primary T-cells | 500 µM | Significant increase | [4] |
| AMP disodium salt | Various | Not well-documented in primary cells | Not well-documented in primary cells |
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide a detailed, generalized protocol for assessing AMPK activation in primary cells using Western blotting.
Protocol: Assessment of AMPK Activation in Primary Cells via Western Blotting
Objective: To determine the phosphorylation status of AMPKα at Threonine 172 (Thr172) as a marker of AMPK activation following treatment with AMP disodium salt or AICAR.
Materials:
-
Primary cells of interest
-
AMP disodium salt (prepare fresh stock solution)
-
AICAR (prepare fresh stock solution)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-total AMPKα
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate primary cells at an appropriate density and allow them to adhere and recover.
-
Starve the cells of serum for 2-4 hours before treatment, if required for your cell type.
-
Treat cells with varying concentrations of AMP disodium salt or AICAR for the desired time points. Include a vehicle control (e.g., sterile water or DMSO).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well or dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and denature by boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.
-
Quantify the band intensities using densitometry software. The level of AMPK activation is typically represented as the ratio of phospho-AMPKα to total AMPKα.
-
Visualizing the Pathways and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for comparing AMPK activators.
AMPK Signaling Pathway Activation
Experimental Workflow for Comparison
Conclusion
Both AMP disodium salt and AICAR are valuable tools for activating AMPK in primary cells. The choice between them depends on the specific research question and the experimental context. AMP disodium salt offers a direct and physiological mechanism of activation, while AICAR is a well-established pharmacological tool, albeit with a more indirect mechanism and potential for cell-type-specific variability in efficacy. For researchers aiming to directly compare these two activators, the provided experimental protocol offers a robust framework for generating quantitative, comparative data to inform the best choice for their specific primary cell model. It is important to note that both compounds may have off-target effects, and researchers should carefully consider the literature and appropriate controls in their experimental design.[4][8]
References
- 1. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms | Springer Nature Experiments [experiments.springernature.com]
- 3. AMP-activated protein kinase: maintaining energy homeostasis at the cellular and whole body levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Frontiers | AICAR, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation [frontiersin.org]
- 6. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the role of AMP disodium salt in knockout mouse models of metabolic disease.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AMP disodium (B8443419) salt's performance in modulating metabolic diseases, particularly in the context of knockout mouse models. We delve into its mechanism of action, compare it with alternative therapeutic strategies, and provide detailed experimental protocols to support further investigation.
Adenosine monophosphate (AMP) disodium salt has emerged as a significant molecule of interest in the study of metabolic diseases due to its role in activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2][3] Dysregulation of the AMPK signaling pathway is a key factor in the development of metabolic syndrome, a cluster of conditions that includes obesity, insulin (B600854) resistance, and type 2 diabetes.[1][4] This guide will explore the therapeutic potential of AMP disodium salt in preclinical models of these diseases.
Mechanism of Action: AMP Disodium Salt and the AMPK Signaling Pathway
AMP disodium salt exerts its primary metabolic effects by increasing the intracellular AMP:ATP ratio. This shift allosterically activates AMPK, a serine/threonine kinase that, once activated, phosphorylates a multitude of downstream targets to restore cellular energy balance.[1][3][5] Activated AMPK stimulates catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while simultaneously inhibiting anabolic pathways that consume ATP, including lipogenesis and gluconeogenesis.[1][3][6]
Studies in high-fat diet-induced obese mice have demonstrated that oral administration of AMP disodium salt ameliorates abnormal glucose metabolism and insulin resistance.[7] This is achieved through the activation of AMPK in key metabolic tissues like skeletal muscle and liver, leading to increased lipid oxidation and reduced fat accumulation.[7]
Below is a diagram illustrating the central role of AMPK in metabolic regulation and the proposed mechanism of action for AMP disodium salt.
AMPK signaling pathway activated by AMP disodium salt.
Performance in Knockout Mouse Models
While direct studies administering AMP disodium salt to AMPK knockout mice are not extensively documented in the reviewed literature, the established mechanism of action allows for strong predictions. In a wild-type mouse model of diet-induced obesity, AMP disodium salt administration leads to improved metabolic parameters.[7] Conversely, in a fat-specific AMPK alpha 1 and alpha 2 knockout (FKO) mouse model, exercise-induced improvements in glucose tolerance were observed, suggesting complex tissue-specific roles of AMPK.[8]
Based on the central role of AMPK in mediating the effects of AMP disodium salt, it is hypothesized that the therapeutic benefits of AMP disodium salt on glucose and lipid metabolism would be significantly diminished or completely abolished in AMPK knockout mice. This makes AMPK knockout models an invaluable tool for confirming the specificity of AMP disodium salt's action.
The following table summarizes the expected outcomes of AMP disodium salt administration in wild-type versus AMPK knockout mouse models of metabolic disease.
| Parameter | Wild-Type Mouse (High-Fat Diet) | AMPK Knockout Mouse (High-Fat Diet) - Expected |
| Blood Glucose | Decreased | No significant change |
| Insulin Sensitivity | Increased | No significant change |
| Body Weight Gain | Reduced | No significant change |
| Liver Fat Accumulation | Reduced | No significant change |
| Skeletal Muscle p-AMPK | Increased | No expression |
Comparison with Alternative AMPK Activators
Several other compounds are utilized in research to activate AMPK and study its role in metabolic diseases. This section compares AMP disodium salt with some of the most common alternatives.
| Compound | Mechanism of Action | Advantages | Disadvantages |
| AMP Disodium Salt | Increases intracellular AMP:ATP ratio, allosterically activating AMPK.[1][3] | Endogenous molecule, likely well-tolerated.[7] | Potentially less potent than synthetic activators. |
| AICAR | Converted to ZMP, an AMP analog, which allosterically activates AMPK.[2][9] | Well-characterized research tool.[2] | Can have off-target effects; activates other AMP-regulated enzymes.[2] |
| Metformin | Indirectly activates AMPK, primarily by inhibiting mitochondrial complex I, leading to an increased AMP:ATP ratio.[2] | Widely used and clinically approved for type 2 diabetes. | Indirect activator; its full mechanism is still debated. |
| Resveratrol | Indirectly activates AMPK through various proposed mechanisms, including inhibition of ATP synthase.[2] | Natural compound with other potential health benefits. | Low bioavailability and conflicting results in some studies.[2] |
| A-769662 (and other direct activators) | Allosterically activate AMPK in an AMP-independent manner.[2][10] | High specificity and potency.[2] | Synthetic compounds; long-term effects and potential off-targets need thorough investigation. |
Experimental Protocols
To facilitate further research, this section provides detailed protocols for key in vivo experiments in mouse models of metabolic disease.
Oral Gavage Administration of AMP Disodium Salt
This protocol outlines the procedure for administering AMP disodium salt orally to mice.
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. AMP-independent activator of AMPK for treatment of mitochondrial disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 5. researchgate.net [researchgate.net]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Adenosine and adenosine-5′-monophosphate ingestion ameliorates abnormal glucose metabolism in mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sc.edu [sc.edu]
- 9. mdpi.com [mdpi.com]
- 10. Identification of Direct Activator of Adenosine Monophosphate-Activated Protein Kinase (AMPK) by Structure-Based Virtual Screening and Molecular Docking Approach | MDPI [mdpi.com]
Investigating the role of AMP disodium salt in knockout mouse models of metabolic disease.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AMP disodium salt's performance in modulating metabolic diseases, particularly in the context of knockout mouse models. We delve into its mechanism of action, compare it with alternative therapeutic strategies, and provide detailed experimental protocols to support further investigation.
Adenosine monophosphate (AMP) disodium salt has emerged as a significant molecule of interest in the study of metabolic diseases due to its role in activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2][3] Dysregulation of the AMPK signaling pathway is a key factor in the development of metabolic syndrome, a cluster of conditions that includes obesity, insulin resistance, and type 2 diabetes.[1][4] This guide will explore the therapeutic potential of AMP disodium salt in preclinical models of these diseases.
Mechanism of Action: AMP Disodium Salt and the AMPK Signaling Pathway
AMP disodium salt exerts its primary metabolic effects by increasing the intracellular AMP:ATP ratio. This shift allosterically activates AMPK, a serine/threonine kinase that, once activated, phosphorylates a multitude of downstream targets to restore cellular energy balance.[1][3][5] Activated AMPK stimulates catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while simultaneously inhibiting anabolic pathways that consume ATP, including lipogenesis and gluconeogenesis.[1][3][6]
Studies in high-fat diet-induced obese mice have demonstrated that oral administration of AMP disodium salt ameliorates abnormal glucose metabolism and insulin resistance.[7] This is achieved through the activation of AMPK in key metabolic tissues like skeletal muscle and liver, leading to increased lipid oxidation and reduced fat accumulation.[7]
Below is a diagram illustrating the central role of AMPK in metabolic regulation and the proposed mechanism of action for AMP disodium salt.
AMPK signaling pathway activated by AMP disodium salt.
Performance in Knockout Mouse Models
While direct studies administering AMP disodium salt to AMPK knockout mice are not extensively documented in the reviewed literature, the established mechanism of action allows for strong predictions. In a wild-type mouse model of diet-induced obesity, AMP disodium salt administration leads to improved metabolic parameters.[7] Conversely, in a fat-specific AMPK alpha 1 and alpha 2 knockout (FKO) mouse model, exercise-induced improvements in glucose tolerance were observed, suggesting complex tissue-specific roles of AMPK.[8]
Based on the central role of AMPK in mediating the effects of AMP disodium salt, it is hypothesized that the therapeutic benefits of AMP disodium salt on glucose and lipid metabolism would be significantly diminished or completely abolished in AMPK knockout mice. This makes AMPK knockout models an invaluable tool for confirming the specificity of AMP disodium salt's action.
The following table summarizes the expected outcomes of AMP disodium salt administration in wild-type versus AMPK knockout mouse models of metabolic disease.
| Parameter | Wild-Type Mouse (High-Fat Diet) | AMPK Knockout Mouse (High-Fat Diet) - Expected |
| Blood Glucose | Decreased | No significant change |
| Insulin Sensitivity | Increased | No significant change |
| Body Weight Gain | Reduced | No significant change |
| Liver Fat Accumulation | Reduced | No significant change |
| Skeletal Muscle p-AMPK | Increased | No expression |
Comparison with Alternative AMPK Activators
Several other compounds are utilized in research to activate AMPK and study its role in metabolic diseases. This section compares AMP disodium salt with some of the most common alternatives.
| Compound | Mechanism of Action | Advantages | Disadvantages |
| AMP Disodium Salt | Increases intracellular AMP:ATP ratio, allosterically activating AMPK.[1][3] | Endogenous molecule, likely well-tolerated.[7] | Potentially less potent than synthetic activators. |
| AICAR | Converted to ZMP, an AMP analog, which allosterically activates AMPK.[2][9] | Well-characterized research tool.[2] | Can have off-target effects; activates other AMP-regulated enzymes.[2] |
| Metformin | Indirectly activates AMPK, primarily by inhibiting mitochondrial complex I, leading to an increased AMP:ATP ratio.[2] | Widely used and clinically approved for type 2 diabetes. | Indirect activator; its full mechanism is still debated. |
| Resveratrol | Indirectly activates AMPK through various proposed mechanisms, including inhibition of ATP synthase.[2] | Natural compound with other potential health benefits. | Low bioavailability and conflicting results in some studies.[2] |
| A-769662 (and other direct activators) | Allosterically activate AMPK in an AMP-independent manner.[2][10] | High specificity and potency.[2] | Synthetic compounds; long-term effects and potential off-targets need thorough investigation. |
Experimental Protocols
To facilitate further research, this section provides detailed protocols for key in vivo experiments in mouse models of metabolic disease.
Oral Gavage Administration of AMP Disodium Salt
This protocol outlines the procedure for administering AMP disodium salt orally to mice.
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. AMP-independent activator of AMPK for treatment of mitochondrial disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 5. researchgate.net [researchgate.net]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Adenosine and adenosine-5′-monophosphate ingestion ameliorates abnormal glucose metabolism in mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sc.edu [sc.edu]
- 9. mdpi.com [mdpi.com]
- 10. Identification of Direct Activator of Adenosine Monophosphate-Activated Protein Kinase (AMPK) by Structure-Based Virtual Screening and Molecular Docking Approach | MDPI [mdpi.com]
A Researcher's Guide: Evaluating Negative Controls for ATP-Dependent Kinase Assays — The Case of AMP Disodium Salt
For researchers, scientists, and drug development professionals, the selection of appropriate controls is paramount to the integrity and interpretation of experimental data. In the realm of ATP-dependent kinase assays, which are fundamental to drug discovery and signal transduction research, the choice of a negative control is critical for establishing baseline activity and ensuring that observed effects are specific to the kinase of interest. This guide provides a comprehensive comparison of potential negative controls, with a special focus on the use of Adenosine Monophosphate (AMP) disodium (B8443419) salt, and contrasts its utility with more established alternatives.
The Crucial Role of Negative Controls in Kinase Assays
ATP-dependent kinase assays measure the transfer of a phosphate (B84403) group from ATP to a substrate. A negative control is essential to confirm that the observed phosphorylation is indeed a result of the specific kinase's activity. An ideal negative control should not be utilized by the kinase to phosphorylate the substrate, thus providing a clear baseline against which to measure true kinase activity and the effects of potential inhibitors. Common strategies for negative controls include the omission of a key reaction component (e.g., the kinase or ATP) or the use of an inert ATP analog.
AMP Disodium Salt: An Activator, Not a General Inhibitor
While structurally related to ATP, Adenosine Monophosphate (AMP) is generally not a suitable negative control for most ATP-dependent kinase assays. Its primary role in cellular signaling is not as a competitive inhibitor of ATP in a broad range of kinases, but rather as a key allosteric activator of a specific and highly regulated kinase: AMP-activated protein kinase (AMPK).
AMPK acts as a cellular energy sensor.[1][2] Under conditions of metabolic stress, when the cellular ratio of AMP to ATP increases, AMP binds to the regulatory γ-subunit of AMPK. This binding triggers a conformational change that allosterically activates the kinase, promoting its phosphorylation by upstream kinases and leading to a significant increase in its catalytic activity.[1][2] Therefore, in assays involving AMPK, the addition of AMP would lead to activation, not the establishment of a negative baseline.
For kinases other than AMPK, AMP generally exhibits very weak, if any, inhibitory effects. High concentrations of AMP may show some weak competitive inhibition with ATP at the catalytic site of some kinases, but this is not a general or potent effect, making it an unreliable and inappropriate negative control.
Established and Reliable Negative Controls for Kinase Assays
A more scientifically sound approach to establishing a negative control in ATP-dependent kinase assays involves the use of non-hydrolyzable ATP analogs. These molecules are designed to bind to the ATP-binding pocket of kinases but are resistant to the enzymatic cleavage of the terminal phosphate group, thus preventing the phosphorylation of the substrate.
Comparison of Negative Control Strategies
| Control Strategy | Mechanism of Action | Advantages | Disadvantages |
| AMP Disodium Salt | Primarily an allosteric activator of AMPK; very weak inhibitor of other kinases. | - Inexpensive and readily available. | - Not a true negative control for most kinases. - Acts as a specific activator for AMPK, leading to misleading results if used inappropriately. - Lacks broad applicability as a general kinase inhibitor. |
| ADP Disodium Salt | Product of the kinase reaction; can cause product inhibition. Weakly competes with ATP. | - Represents a physiological product. | - Inhibition is generally weak and not always sufficient for a true negative control. - Can be phosphorylated back to ATP by contaminating enzymes. |
| AMP-PNP (Adenylyl-imidodiphosphate) | Non-hydrolyzable ATP analog where the β-γ phosphate linkage is a P-N-P bond.[3] | - Acts as a true competitive inhibitor for many kinases. - Resistant to hydrolysis by most kinases. | - Can be hydrolyzed by some ATPases. - Binding affinity may vary between different kinases. |
| ATPγS (Adenosine 5'-O-(3-thiotriphosphate)) | Non-hydrolyzable ATP analog where a non-bridging oxygen on the γ-phosphate is replaced by sulfur. | - Binds to the ATP pocket of many kinases. - The thiophosphate group is transferred to the substrate, which can be useful for downstream applications. | - Not completely inert; it is a slow substrate for many kinases, leading to thiophosphorylation of the substrate.[4] |
| No Enzyme Control | Omission of the kinase from the reaction mixture. | - Provides a true baseline of non-enzymatic substrate phosphorylation. | - Does not account for potential non-specific interactions of the kinase with other assay components. |
| No ATP Control | Omission of ATP from the reaction mixture. | - Confirms that the phosphorylation is ATP-dependent. | - Does not control for potential ATPase activity that might deplete ATP. |
Experimental Protocols
General Protocol for an In Vitro Kinase Assay
This protocol provides a general framework. Specific concentrations of kinase, substrate, and ATP, as well as incubation times and temperatures, should be optimized for each specific kinase.
1. Reagent Preparation:
-
Kinase Buffer: Typically contains a buffering agent (e.g., Tris-HCl), a magnesium salt (e.g., MgCl₂), and other components like DTT for enzyme stability.
-
Kinase: Dilute the kinase to the desired concentration in Kinase Buffer.
-
Substrate: Prepare a stock solution of the peptide or protein substrate in an appropriate buffer.
-
ATP: Prepare a stock solution of ATP in water or buffer.
-
Negative Controls: Prepare stock solutions of AMP disodium salt, ADP disodium salt, AMP-PNP, or ATPγS at concentrations suitable for the assay (typically in the millimolar range for initial testing).
-
Stop Solution: A solution to terminate the kinase reaction, such as a high concentration of EDTA or a denaturing agent.
2. Assay Procedure:
-
To the wells of a microplate, add the Kinase Buffer.
-
Add the substrate to all wells.
-
Add the kinase to all wells except the "No Enzyme" control wells. For the "No Enzyme" control, add an equal volume of Kinase Buffer.
-
Add the test compounds or the negative controls (AMP, ADP, AMP-PNP, or ATPγS) to the appropriate wells. For the positive control and "No ATP" control, add the vehicle (e.g., water or DMSO).
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the desired reaction temperature.
-
Initiate the kinase reaction by adding ATP to all wells except the "No ATP" control wells. For the "No ATP" control, add an equal volume of Kinase Buffer.
-
Incubate the reaction for the optimized time at the appropriate temperature.
-
Stop the reaction by adding the Stop Solution.
-
Detect the amount of phosphorylated substrate using a suitable method (e.g., radioactivity measurement for ³²P-ATP, fluorescence, luminescence, or antibody-based detection).
3. Data Analysis:
-
Subtract the signal from the "No Enzyme" or "No ATP" control (background) from all other readings.
-
The activity in the presence of a true negative control (like AMP-PNP) should be close to the background level.
-
Compare the signal in the presence of AMP to the positive control to assess its effect (inhibition or activation).
Visualizing Key Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: General mechanism of an ATP-dependent kinase reaction.
Caption: Comparison of ATP, AMP, and AMP-PNP interaction with a typical kinase.
Caption: Allosteric activation of AMPK by AMP.
Conclusion and Recommendations
The selection of an appropriate negative control is a cornerstone of robust kinase assay design. While AMP disodium salt is a crucial signaling molecule, its role as a potent and specific activator of AMPK makes it unsuitable as a general negative control for the broader family of ATP-dependent kinases. For the majority of kinase assays, researchers should utilize established negative controls such as the non-hydrolyzable ATP analog AMP-PNP, or the omission of key reaction components like the kinase or ATP. This will ensure the generation of reliable and interpretable data, which is essential for advancing our understanding of kinase biology and for the development of novel therapeutic agents.
References
A Researcher's Guide: Evaluating Negative Controls for ATP-Dependent Kinase Assays — The Case of AMP Disodium Salt
For researchers, scientists, and drug development professionals, the selection of appropriate controls is paramount to the integrity and interpretation of experimental data. In the realm of ATP-dependent kinase assays, which are fundamental to drug discovery and signal transduction research, the choice of a negative control is critical for establishing baseline activity and ensuring that observed effects are specific to the kinase of interest. This guide provides a comprehensive comparison of potential negative controls, with a special focus on the use of Adenosine Monophosphate (AMP) disodium salt, and contrasts its utility with more established alternatives.
The Crucial Role of Negative Controls in Kinase Assays
ATP-dependent kinase assays measure the transfer of a phosphate group from ATP to a substrate. A negative control is essential to confirm that the observed phosphorylation is indeed a result of the specific kinase's activity. An ideal negative control should not be utilized by the kinase to phosphorylate the substrate, thus providing a clear baseline against which to measure true kinase activity and the effects of potential inhibitors. Common strategies for negative controls include the omission of a key reaction component (e.g., the kinase or ATP) or the use of an inert ATP analog.
AMP Disodium Salt: An Activator, Not a General Inhibitor
While structurally related to ATP, Adenosine Monophosphate (AMP) is generally not a suitable negative control for most ATP-dependent kinase assays. Its primary role in cellular signaling is not as a competitive inhibitor of ATP in a broad range of kinases, but rather as a key allosteric activator of a specific and highly regulated kinase: AMP-activated protein kinase (AMPK).
AMPK acts as a cellular energy sensor.[1][2] Under conditions of metabolic stress, when the cellular ratio of AMP to ATP increases, AMP binds to the regulatory γ-subunit of AMPK. This binding triggers a conformational change that allosterically activates the kinase, promoting its phosphorylation by upstream kinases and leading to a significant increase in its catalytic activity.[1][2] Therefore, in assays involving AMPK, the addition of AMP would lead to activation, not the establishment of a negative baseline.
For kinases other than AMPK, AMP generally exhibits very weak, if any, inhibitory effects. High concentrations of AMP may show some weak competitive inhibition with ATP at the catalytic site of some kinases, but this is not a general or potent effect, making it an unreliable and inappropriate negative control.
Established and Reliable Negative Controls for Kinase Assays
A more scientifically sound approach to establishing a negative control in ATP-dependent kinase assays involves the use of non-hydrolyzable ATP analogs. These molecules are designed to bind to the ATP-binding pocket of kinases but are resistant to the enzymatic cleavage of the terminal phosphate group, thus preventing the phosphorylation of the substrate.
Comparison of Negative Control Strategies
| Control Strategy | Mechanism of Action | Advantages | Disadvantages |
| AMP Disodium Salt | Primarily an allosteric activator of AMPK; very weak inhibitor of other kinases. | - Inexpensive and readily available. | - Not a true negative control for most kinases. - Acts as a specific activator for AMPK, leading to misleading results if used inappropriately. - Lacks broad applicability as a general kinase inhibitor. |
| ADP Disodium Salt | Product of the kinase reaction; can cause product inhibition. Weakly competes with ATP. | - Represents a physiological product. | - Inhibition is generally weak and not always sufficient for a true negative control. - Can be phosphorylated back to ATP by contaminating enzymes. |
| AMP-PNP (Adenylyl-imidodiphosphate) | Non-hydrolyzable ATP analog where the β-γ phosphate linkage is a P-N-P bond.[3] | - Acts as a true competitive inhibitor for many kinases. - Resistant to hydrolysis by most kinases. | - Can be hydrolyzed by some ATPases. - Binding affinity may vary between different kinases. |
| ATPγS (Adenosine 5'-O-(3-thiotriphosphate)) | Non-hydrolyzable ATP analog where a non-bridging oxygen on the γ-phosphate is replaced by sulfur. | - Binds to the ATP pocket of many kinases. - The thiophosphate group is transferred to the substrate, which can be useful for downstream applications. | - Not completely inert; it is a slow substrate for many kinases, leading to thiophosphorylation of the substrate.[4] |
| No Enzyme Control | Omission of the kinase from the reaction mixture. | - Provides a true baseline of non-enzymatic substrate phosphorylation. | - Does not account for potential non-specific interactions of the kinase with other assay components. |
| No ATP Control | Omission of ATP from the reaction mixture. | - Confirms that the phosphorylation is ATP-dependent. | - Does not control for potential ATPase activity that might deplete ATP. |
Experimental Protocols
General Protocol for an In Vitro Kinase Assay
This protocol provides a general framework. Specific concentrations of kinase, substrate, and ATP, as well as incubation times and temperatures, should be optimized for each specific kinase.
1. Reagent Preparation:
-
Kinase Buffer: Typically contains a buffering agent (e.g., Tris-HCl), a magnesium salt (e.g., MgCl₂), and other components like DTT for enzyme stability.
-
Kinase: Dilute the kinase to the desired concentration in Kinase Buffer.
-
Substrate: Prepare a stock solution of the peptide or protein substrate in an appropriate buffer.
-
ATP: Prepare a stock solution of ATP in water or buffer.
-
Negative Controls: Prepare stock solutions of AMP disodium salt, ADP disodium salt, AMP-PNP, or ATPγS at concentrations suitable for the assay (typically in the millimolar range for initial testing).
-
Stop Solution: A solution to terminate the kinase reaction, such as a high concentration of EDTA or a denaturing agent.
2. Assay Procedure:
-
To the wells of a microplate, add the Kinase Buffer.
-
Add the substrate to all wells.
-
Add the kinase to all wells except the "No Enzyme" control wells. For the "No Enzyme" control, add an equal volume of Kinase Buffer.
-
Add the test compounds or the negative controls (AMP, ADP, AMP-PNP, or ATPγS) to the appropriate wells. For the positive control and "No ATP" control, add the vehicle (e.g., water or DMSO).
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the desired reaction temperature.
-
Initiate the kinase reaction by adding ATP to all wells except the "No ATP" control wells. For the "No ATP" control, add an equal volume of Kinase Buffer.
-
Incubate the reaction for the optimized time at the appropriate temperature.
-
Stop the reaction by adding the Stop Solution.
-
Detect the amount of phosphorylated substrate using a suitable method (e.g., radioactivity measurement for ³²P-ATP, fluorescence, luminescence, or antibody-based detection).
3. Data Analysis:
-
Subtract the signal from the "No Enzyme" or "No ATP" control (background) from all other readings.
-
The activity in the presence of a true negative control (like AMP-PNP) should be close to the background level.
-
Compare the signal in the presence of AMP to the positive control to assess its effect (inhibition or activation).
Visualizing Key Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: General mechanism of an ATP-dependent kinase reaction.
Caption: Comparison of ATP, AMP, and AMP-PNP interaction with a typical kinase.
Caption: Allosteric activation of AMPK by AMP.
Conclusion and Recommendations
The selection of an appropriate negative control is a cornerstone of robust kinase assay design. While AMP disodium salt is a crucial signaling molecule, its role as a potent and specific activator of AMPK makes it unsuitable as a general negative control for the broader family of ATP-dependent kinases. For the majority of kinase assays, researchers should utilize established negative controls such as the non-hydrolyzable ATP analog AMP-PNP, or the omission of key reaction components like the kinase or ATP. This will ensure the generation of reliable and interpretable data, which is essential for advancing our understanding of kinase biology and for the development of novel therapeutic agents.
References
A Comparative Guide to the Efficacy of AMP Disodium Salt and Other Prominent AMPK Activators
For researchers, scientists, and drug development professionals, understanding the nuances of AMP-activated protein kinase (AMPK) activators is critical for advancing metabolic disease research. This guide provides an objective comparison of AMP disodium (B8443419) salt with other widely used AMPK activators, supported by available experimental data.
Performance Comparison of AMPK Activators
The efficacy of an AMPK activator is determined by its mechanism of action, potency (often measured as the half-maximal effective concentration, EC50), and cellular effects. The following table summarizes these key characteristics for AMP disodium salt and other leading activators. It is important to note that the quantitative data presented is collated from various studies and may not be directly comparable due to differing experimental conditions.
| Activator | Mechanism of Action | Potency (EC50 / Effective Concentration) | Key Cellular Effects |
| AMP Disodium Salt | Direct Allosteric Activator | ~6 µM (for purified rat liver AMPK)[1] | Mimics the effects of cellular AMP by binding to the γ-subunit, promoting phosphorylation of Thr172 on the α-subunit, and causing allosteric activation.[2] |
| AICAR | Indirect Activator | 0.5 - 2 mM (in cells) | Metabolized to ZMP, an AMP analog, which then allosterically activates AMPK.[3] It has been shown to increase glucose uptake and fatty acid oxidation. |
| Metformin (B114582) | Indirect Activator | Varies by cell type and condition | Primarily acts by inhibiting mitochondrial respiratory chain complex I, leading to an increased cellular AMP:ATP ratio and subsequent AMPK activation.[4][5][6][7] |
| A-769662 | Direct Allosteric Activator | ~0.8 µM (for purified rat liver AMPK)[1] | Binds to a site on the AMPK complex distinct from the AMP-binding site, causing allosteric activation and inhibiting dephosphorylation of Thr172.[1][2][8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
Accurate assessment of AMPK activation is crucial for comparing the efficacy of different activators. Below are detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Line: A suitable cell line, such as C2C12 myotubes, HepG2 hepatocytes, or primary cells, should be selected based on the research question.
-
Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prior to treatment, cells are often serum-starved for a period (e.g., 2-4 hours) to lower basal AMPK activity. Cells are then incubated with various concentrations of the AMPK activators (AMP disodium salt, AICAR, Metformin, A-769662) for a specified duration (e.g., 30 minutes to 24 hours). A vehicle control (e.g., DMSO or saline) is run in parallel.
Western Blotting for Phospho-AMPK and Phospho-ACC
This method is used to determine the phosphorylation status of AMPKα at Threonine 172 (a marker of activation) and its downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. The ratio of phosphorylated protein to total protein is calculated to determine the extent of activation.
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of AMPK.
-
Immunoprecipitation (from cell lysates): AMPK is immunoprecipitated from cell lysates using an antibody against the α-subunit.
-
Kinase Reaction (using purified enzyme or immunoprecipitates): The kinase reaction is initiated by adding a reaction buffer containing a specific peptide substrate (e.g., SAMS peptide), MgCl2, and [γ-³²P]ATP.[9] The reaction is carried out at 30°C for a set time (e.g., 10-20 minutes).
-
Termination and Quantification: The reaction is stopped by spotting the mixture onto phosphocellulose paper (P81).[9] The paper is washed to remove unincorporated [γ-³²P]ATP. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter, which is proportional to the AMPK activity.[9] Non-radioactive methods using luminescence (e.g., ADP-Glo™ Kinase Assay) are also available.
Conclusion
AMP disodium salt serves as a direct allosteric activator of AMPK, mimicking the natural ligand AMP. Its potency, as indicated by its EC50 value, is in the low micromolar range. In comparison, other activators like AICAR and metformin act indirectly and generally require higher concentrations to elicit a significant response. A-769662 is a potent, direct activator with a sub-micromolar EC50. The choice of activator will depend on the specific experimental goals, with direct activators like AMP disodium salt and A-769662 being suitable for studying the direct consequences of AMPK activation, while indirect activators like metformin are more relevant for studies mimicking certain physiological or pathophysiological states. The provided protocols offer a standardized framework for researchers to compare the efficacy of these and other novel AMPK activators.
References
- 1. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMP-Activated Protein Kinase: Do We Need Activators or Inhibitors to Treat or Prevent Cancer? [mdpi.com]
- 3. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin and phenformin activate AMP-activated protein kinase in the heart by increasing cytosolic AMP concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. AMPK activity assay [bio-protocol.org]
A Comparative Guide to the Efficacy of AMP Disodium Salt and Other Prominent AMPK Activators
For researchers, scientists, and drug development professionals, understanding the nuances of AMP-activated protein kinase (AMPK) activators is critical for advancing metabolic disease research. This guide provides an objective comparison of AMP disodium salt with other widely used AMPK activators, supported by available experimental data.
Performance Comparison of AMPK Activators
The efficacy of an AMPK activator is determined by its mechanism of action, potency (often measured as the half-maximal effective concentration, EC50), and cellular effects. The following table summarizes these key characteristics for AMP disodium salt and other leading activators. It is important to note that the quantitative data presented is collated from various studies and may not be directly comparable due to differing experimental conditions.
| Activator | Mechanism of Action | Potency (EC50 / Effective Concentration) | Key Cellular Effects |
| AMP Disodium Salt | Direct Allosteric Activator | ~6 µM (for purified rat liver AMPK)[1] | Mimics the effects of cellular AMP by binding to the γ-subunit, promoting phosphorylation of Thr172 on the α-subunit, and causing allosteric activation.[2] |
| AICAR | Indirect Activator | 0.5 - 2 mM (in cells) | Metabolized to ZMP, an AMP analog, which then allosterically activates AMPK.[3] It has been shown to increase glucose uptake and fatty acid oxidation. |
| Metformin | Indirect Activator | Varies by cell type and condition | Primarily acts by inhibiting mitochondrial respiratory chain complex I, leading to an increased cellular AMP:ATP ratio and subsequent AMPK activation.[4][5][6][7] |
| A-769662 | Direct Allosteric Activator | ~0.8 µM (for purified rat liver AMPK)[1] | Binds to a site on the AMPK complex distinct from the AMP-binding site, causing allosteric activation and inhibiting dephosphorylation of Thr172.[1][2][8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
Accurate assessment of AMPK activation is crucial for comparing the efficacy of different activators. Below are detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Line: A suitable cell line, such as C2C12 myotubes, HepG2 hepatocytes, or primary cells, should be selected based on the research question.
-
Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prior to treatment, cells are often serum-starved for a period (e.g., 2-4 hours) to lower basal AMPK activity. Cells are then incubated with various concentrations of the AMPK activators (AMP disodium salt, AICAR, Metformin, A-769662) for a specified duration (e.g., 30 minutes to 24 hours). A vehicle control (e.g., DMSO or saline) is run in parallel.
Western Blotting for Phospho-AMPK and Phospho-ACC
This method is used to determine the phosphorylation status of AMPKα at Threonine 172 (a marker of activation) and its downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. The ratio of phosphorylated protein to total protein is calculated to determine the extent of activation.
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of AMPK.
-
Immunoprecipitation (from cell lysates): AMPK is immunoprecipitated from cell lysates using an antibody against the α-subunit.
-
Kinase Reaction (using purified enzyme or immunoprecipitates): The kinase reaction is initiated by adding a reaction buffer containing a specific peptide substrate (e.g., SAMS peptide), MgCl2, and [γ-³²P]ATP.[9] The reaction is carried out at 30°C for a set time (e.g., 10-20 minutes).
-
Termination and Quantification: The reaction is stopped by spotting the mixture onto phosphocellulose paper (P81).[9] The paper is washed to remove unincorporated [γ-³²P]ATP. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter, which is proportional to the AMPK activity.[9] Non-radioactive methods using luminescence (e.g., ADP-Glo™ Kinase Assay) are also available.
Conclusion
AMP disodium salt serves as a direct allosteric activator of AMPK, mimicking the natural ligand AMP. Its potency, as indicated by its EC50 value, is in the low micromolar range. In comparison, other activators like AICAR and metformin act indirectly and generally require higher concentrations to elicit a significant response. A-769662 is a potent, direct activator with a sub-micromolar EC50. The choice of activator will depend on the specific experimental goals, with direct activators like AMP disodium salt and A-769662 being suitable for studying the direct consequences of AMPK activation, while indirect activators like metformin are more relevant for studies mimicking certain physiological or pathophysiological states. The provided protocols offer a standardized framework for researchers to compare the efficacy of these and other novel AMPK activators.
References
- 1. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMP-Activated Protein Kinase: Do We Need Activators or Inhibitors to Treat or Prevent Cancer? [mdpi.com]
- 3. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin and phenformin activate AMP-activated protein kinase in the heart by increasing cytosolic AMP concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. AMPK activity assay [bio-protocol.org]
Validating the Molecular Targets of AMP Disodium Salt: A Comparative Guide Using siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the molecular targets of AMP disodium (B8443419) salt, a crucial nucleotide involved in cellular energy homeostasis. We focus on the application of small interfering RNA (siRNA) knockdown to confirm target engagement and compare the effects of AMP disodium salt with alternative compounds. Experimental data is presented to support the validation process, enabling researchers to design robust experiments and interpret results with confidence.
Introduction to AMP Disodium Salt and its Putative Targets
Adenosine 5'-monophosphate (AMP) disodium salt is the disodium salt of AMP, a central molecule in cellular metabolism. It serves as a precursor for the synthesis of ATP and is a key signaling molecule in various biological processes.[1][2] Two primary molecular targets are central to the biological effects of AMP disodium salt:
-
AMP-activated protein kinase (AMPK): A crucial energy sensor that is activated by an increase in the cellular AMP:ATP ratio.[3][4][5] Activation of AMPK triggers a cascade of events to restore energy balance.
-
Ecto-5'-nucleotidase (CD73): A cell surface enzyme that catalyzes the conversion of extracellular AMP to adenosine.[6][7][8] Adenosine then acts on its own receptors to elicit various physiological responses.
This guide will detail the use of siRNA knockdown to validate the roles of AMPK and CD73 in mediating the effects of AMP disodium salt.
Validating AMPK as a Molecular Target
AMPK is a primary target for the intracellular actions of AMP. Validating that the effects of AMP disodium salt are mediated through AMPK is critical for understanding its mechanism of action.
Experimental Workflow for AMPK Knockdown
The following diagram illustrates a typical workflow for validating the role of AMPK in the cellular response to AMP disodium salt.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine 5'-monophosphate disodium | C10H12N5Na2O7P | CID 20712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound salt, 4578-31-8 | BroadPharm [broadpharm.com]
- 4. AMP-Activated Protein Kinase Suppresses the In Vitro and In Vivo Proliferation of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMP-activated Protein Kinase Suppresses Biosynthesis of Glucosylceramide by Reducing Intracellular Sugar Nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Unveiling the Role of Ecto-5′-Nucleotidase/CD73 in Astrocyte Migration by Using Pharmacological Tools [frontiersin.org]
- 7. Ecto-5'-nucleotidase/CD73 knockdown increases cell migration and mRNA level of collagen I in a hepatic stellate cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CD73 downregulation by EGFR-targeted liposomal CD73 siRNA potentiates antitumor effect of liposomal doxorubicin in 4T1 tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of AMP Disodium Salt: A Comparative Guide Using siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the molecular targets of AMP disodium salt, a crucial nucleotide involved in cellular energy homeostasis. We focus on the application of small interfering RNA (siRNA) knockdown to confirm target engagement and compare the effects of AMP disodium salt with alternative compounds. Experimental data is presented to support the validation process, enabling researchers to design robust experiments and interpret results with confidence.
Introduction to AMP Disodium Salt and its Putative Targets
Adenosine 5'-monophosphate (AMP) disodium salt is the disodium salt of AMP, a central molecule in cellular metabolism. It serves as a precursor for the synthesis of ATP and is a key signaling molecule in various biological processes.[1][2] Two primary molecular targets are central to the biological effects of AMP disodium salt:
-
AMP-activated protein kinase (AMPK): A crucial energy sensor that is activated by an increase in the cellular AMP:ATP ratio.[3][4][5] Activation of AMPK triggers a cascade of events to restore energy balance.
-
Ecto-5'-nucleotidase (CD73): A cell surface enzyme that catalyzes the conversion of extracellular AMP to adenosine.[6][7][8] Adenosine then acts on its own receptors to elicit various physiological responses.
This guide will detail the use of siRNA knockdown to validate the roles of AMPK and CD73 in mediating the effects of AMP disodium salt.
Validating AMPK as a Molecular Target
AMPK is a primary target for the intracellular actions of AMP. Validating that the effects of AMP disodium salt are mediated through AMPK is critical for understanding its mechanism of action.
Experimental Workflow for AMPK Knockdown
The following diagram illustrates a typical workflow for validating the role of AMPK in the cellular response to AMP disodium salt.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine 5'-monophosphate disodium | C10H12N5Na2O7P | CID 20712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound salt, 4578-31-8 | BroadPharm [broadpharm.com]
- 4. AMP-Activated Protein Kinase Suppresses the In Vitro and In Vivo Proliferation of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMP-activated Protein Kinase Suppresses Biosynthesis of Glucosylceramide by Reducing Intracellular Sugar Nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Unveiling the Role of Ecto-5′-Nucleotidase/CD73 in Astrocyte Migration by Using Pharmacological Tools [frontiersin.org]
- 7. Ecto-5'-nucleotidase/CD73 knockdown increases cell migration and mRNA level of collagen I in a hepatic stellate cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CD73 downregulation by EGFR-targeted liposomal CD73 siRNA potentiates antitumor effect of liposomal doxorubicin in 4T1 tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Adenosine 5'-monophosphate disodium proper disposal procedures
For Immediate Use by Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of Adenosine 5'-monophosphate disodium (B8443419) (AMP disodium). Adherence to these protocols is critical for ensuring personnel safety and environmental protection. Due to conflicting information in available Safety Data Sheets (SDS), a conservative approach, treating the substance as hazardous chemical waste, is strongly recommended.
Core Disposal Protocol: Hazardous Waste Collection
The recommended and safest method for disposing of AMP disodium is through your institution's Environmental Health and Safety (EHS) hazardous waste program. This ensures compliance with regulations set by agencies such as the Environmental Protection Agency (EPA).[1][2]
Step 1: Waste Collection and Containerization
-
Select an Appropriate Container : Use a chemically compatible container with a leak-proof, screw-on cap.[3][4] Plastic containers are often preferred to glass to minimize the risk of breakage.[1] The container must be in good condition, free from rust or leaks.[4]
-
Containment : Place the primary waste container in a compatible secondary container, such as a lab tray or bin.[3] This is crucial for containing potential spills and for segregating incompatible waste streams.[3][5]
-
Keep Closed : Always keep the waste container securely closed, only opening it to add more waste.[3]
Step 2: Labeling
Properly labeling the waste container is a critical compliance step.
-
Affix a "Hazardous Waste" Tag : As soon as the first of the waste is added to the container, it must be labeled with an official "Hazardous Waste" tag provided by your EHS department.[1][6]
-
Complete All Information : The tag must be filled out completely and legibly.[1] Information required typically includes:
-
Full Chemical Name : "Adenosine 5'-monophosphate disodium". Do not use abbreviations or chemical formulas.[1]
-
Composition : If it is a solution, list all components and their percentages or volumes, including non-hazardous components like water.[1][5]
-
Generator Information : The name and contact information of the Principal Investigator, and the specific laboratory location (building and room number).[1]
-
Hazard Information : Check the appropriate hazard pictograms as indicated by the SDS. Given the conflicting data, it is prudent to mark it as an irritant (skin and eye) and harmful if swallowed.[7]
-
Step 3: Storage
-
Designated Storage Area : Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be close to the point of generation and under the direct supervision of lab personnel.[2]
-
Segregate Incompatibles : Ensure the container is stored away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[5][8]
-
Adhere to Limits : Be aware of institutional and regulatory limits on the amount of waste that can be accumulated (e.g., 55 gallons) and the maximum time it can be stored (e.g., 90 days) before a pickup is required.[2][3][6]
Step 4: Arrange for Disposal
Once the container is full or the storage time limit is approaching, submit a hazardous waste collection request to your institution's EHS office.[3]
Quantitative Disposal Guidelines
The following table summarizes general quantitative limits for laboratory chemical waste. Specific limits for this compound are not defined and are subject to local regulations.
| Parameter | Guideline | Source |
| Hazardous Waste Storage Volume | Do not exceed 55 gallons of hazardous waste. | [6] |
| Acute Hazardous Waste Storage Volume | Do not exceed one quart of acute hazardous waste. | [6] |
| Drain Disposal (Approved Substances Only) | Generally limited to a few hundred grams or milliliters per day. | [9] |
| Drain Disposal pH Range (Approved Substances Only) | Must be between 5.5 and 10.5. | [9] |
Spill Cleanup and Decontamination Protocols
Spilled chemicals and the absorbent materials used for cleanup must be disposed of as hazardous waste.[6]
Methodology for Solid AMP Disodium Spill:
-
Ensure Safety : Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure adequate ventilation.[8][10]
-
Containment : Prevent the powder from becoming airborne or spreading.[10]
-
Cleanup : Carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[10][11] Avoid generating dust.[10][11]
-
Decontamination : Clean the spill area thoroughly.
-
Disposal : The container with the spilled material and cleanup debris must be managed as hazardous waste, following the core protocol outlined above.
Disposal of Empty Containers:
-
An empty container that held AMP disodium should be triple-rinsed with a suitable solvent (e.g., water).[4]
-
The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[4]
-
After the triple-rinse, deface or remove the original chemical label, and the container may then be disposed of in the regular trash.[4][6]
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal path for a laboratory chemical like this compound.
Caption: Chemical Waste Disposal Decision Workflow.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Adenosine 5'-monophosphate disodium proper disposal procedures
For Immediate Use by Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of Adenosine 5'-monophosphate disodium (AMP disodium). Adherence to these protocols is critical for ensuring personnel safety and environmental protection. Due to conflicting information in available Safety Data Sheets (SDS), a conservative approach, treating the substance as hazardous chemical waste, is strongly recommended.
Core Disposal Protocol: Hazardous Waste Collection
The recommended and safest method for disposing of AMP disodium is through your institution's Environmental Health and Safety (EHS) hazardous waste program. This ensures compliance with regulations set by agencies such as the Environmental Protection Agency (EPA).[1][2]
Step 1: Waste Collection and Containerization
-
Select an Appropriate Container : Use a chemically compatible container with a leak-proof, screw-on cap.[3][4] Plastic containers are often preferred to glass to minimize the risk of breakage.[1] The container must be in good condition, free from rust or leaks.[4]
-
Containment : Place the primary waste container in a compatible secondary container, such as a lab tray or bin.[3] This is crucial for containing potential spills and for segregating incompatible waste streams.[3][5]
-
Keep Closed : Always keep the waste container securely closed, only opening it to add more waste.[3]
Step 2: Labeling
Properly labeling the waste container is a critical compliance step.
-
Affix a "Hazardous Waste" Tag : As soon as the first of the waste is added to the container, it must be labeled with an official "Hazardous Waste" tag provided by your EHS department.[1][6]
-
Complete All Information : The tag must be filled out completely and legibly.[1] Information required typically includes:
-
Full Chemical Name : "this compound". Do not use abbreviations or chemical formulas.[1]
-
Composition : If it is a solution, list all components and their percentages or volumes, including non-hazardous components like water.[1][5]
-
Generator Information : The name and contact information of the Principal Investigator, and the specific laboratory location (building and room number).[1]
-
Hazard Information : Check the appropriate hazard pictograms as indicated by the SDS. Given the conflicting data, it is prudent to mark it as an irritant (skin and eye) and harmful if swallowed.[7]
-
Step 3: Storage
-
Designated Storage Area : Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be close to the point of generation and under the direct supervision of lab personnel.[2]
-
Segregate Incompatibles : Ensure the container is stored away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[5][8]
-
Adhere to Limits : Be aware of institutional and regulatory limits on the amount of waste that can be accumulated (e.g., 55 gallons) and the maximum time it can be stored (e.g., 90 days) before a pickup is required.[2][3][6]
Step 4: Arrange for Disposal
Once the container is full or the storage time limit is approaching, submit a hazardous waste collection request to your institution's EHS office.[3]
Quantitative Disposal Guidelines
The following table summarizes general quantitative limits for laboratory chemical waste. Specific limits for this compound are not defined and are subject to local regulations.
| Parameter | Guideline | Source |
| Hazardous Waste Storage Volume | Do not exceed 55 gallons of hazardous waste. | [6] |
| Acute Hazardous Waste Storage Volume | Do not exceed one quart of acute hazardous waste. | [6] |
| Drain Disposal (Approved Substances Only) | Generally limited to a few hundred grams or milliliters per day. | [9] |
| Drain Disposal pH Range (Approved Substances Only) | Must be between 5.5 and 10.5. | [9] |
Spill Cleanup and Decontamination Protocols
Spilled chemicals and the absorbent materials used for cleanup must be disposed of as hazardous waste.[6]
Methodology for Solid AMP Disodium Spill:
-
Ensure Safety : Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure adequate ventilation.[8][10]
-
Containment : Prevent the powder from becoming airborne or spreading.[10]
-
Cleanup : Carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[10][11] Avoid generating dust.[10][11]
-
Decontamination : Clean the spill area thoroughly.
-
Disposal : The container with the spilled material and cleanup debris must be managed as hazardous waste, following the core protocol outlined above.
Disposal of Empty Containers:
-
An empty container that held AMP disodium should be triple-rinsed with a suitable solvent (e.g., water).[4]
-
The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[4]
-
After the triple-rinse, deface or remove the original chemical label, and the container may then be disposed of in the regular trash.[4][6]
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal path for a laboratory chemical like this compound.
Caption: Chemical Waste Disposal Decision Workflow.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Adenosine 5'-monophosphate Disodium
Essential safety protocols, operational procedures, and disposal plans for the secure and effective use of Adenosine 5'-monophosphate disodium (B8443419) in the laboratory. This guide is designed for researchers, scientists, and drug development professionals, providing immediate, actionable information to ensure a safe and efficient workflow.
Immediate Safety and Handling at a Glance
Adenosine 5'-monophosphate (AMP) disodium salt is a crucial reagent in various biochemical and cellular studies. While it is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), adherence to good laboratory practices is paramount to ensure personnel safety and experimental integrity.[1] The primary concerns involve potential irritation upon contact and the generation of dust during handling.
The following tables provide a summarized overview of the essential safety and logistical information for handling Adenosine 5'-monophosphate disodium.
| Personal Protective Equipment (PPE) Requirements | |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles are required to prevent eye contact with dust particles.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.[1][3] |
| Body Protection | A standard laboratory coat is recommended to protect against incidental contact.[1][3] |
| Respiratory Protection | Under normal handling conditions with adequate ventilation, respiratory protection is not typically required.[1][3] If dust generation is unavoidable, a NIOSH-approved N95 (or higher) particulate respirator should be used. |
| First Aid Measures | |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists.[1][4][5] |
| Skin Contact | Wash the affected area immediately with plenty of soap and water. Remove any contaminated clothing.[1][4][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][4][5] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek medical attention if a significant amount is ingested or if symptoms develop.[1][4][5] |
| Handling and Storage | |
| Handling | Handle in a well-ventilated area to minimize dust inhalation. Avoid contact with eyes, skin, and clothing.[1][3] Use appropriate PPE as outlined above. |
| Storage | Store in a tightly sealed container in a cool, dry place.[2] For long-term stability, storage in a freezer is recommended.[1] |
| Disposal Plan | |
| Spill Cleanup | For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1][6] The area can then be cleaned with water. |
| Waste Disposal | Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.[3] For small quantities, disposal with household waste may be permissible in some regions, but it is crucial to consult local guidelines.[7] |
Operational Workflow for Safe Handling
To ensure a systematic and safe approach to working with this compound, the following workflow should be followed.
Experimental Protocol: In Vitro Assay for AMP Detection
This protocol outlines a general procedure for the detection and quantification of Adenosine 5'-monophosphate in biological samples using a commercially available assay kit. This method is often employed in studies of cellular metabolism and signal transduction.
Methodology:
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer by diluting the provided 10X stock solution with deionized water.
-
Reconstitute lyophilized reagents (e.g., enzymes, probes) with the 1X Assay Buffer as per the kit's instructions. Keep all reconstituted components on ice.
-
-
Standard Curve Preparation:
-
Prepare a series of AMP standards by diluting the provided stock solution in 1X Assay Buffer to create a standard curve. This allows for the quantification of AMP in the unknown samples.
-
-
Sample Preparation:
-
Collect biological samples (e.g., cell lysates, tissue homogenates, plasma).
-
Deproteinate the samples, if necessary, using methods such as spin filtration to prevent interference with the assay.
-
Dilute the samples in 1X Assay Buffer to ensure the AMP concentration falls within the range of the standard curve.
-
-
Assay Procedure:
-
Add a specific volume (e.g., 50 µL) of each standard and unknown sample to the wells of a 96-well microtiter plate.
-
For each unknown sample, prepare a paired well that will serve as a background control.
-
Prepare a Reaction Mix containing the necessary enzymes and a fluorometric probe.
-
Add the Reaction Mix to the standard and sample wells.
-
Add a Negative Control Mix (lacking a key enzyme) to the background control wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.
-
Subtract the fluorescence reading of the background control from the corresponding sample reading to obtain the net fluorescence.
-
Plot the net fluorescence of the standards against their known concentrations to generate a standard curve.
-
Determine the AMP concentration in the unknown samples by interpolating their net fluorescence values on the standard curve.
-
The Role of AMP in Cellular Signaling
Adenosine 5'-monophosphate is a precursor to cyclic AMP (cAMP), a critical second messenger in numerous signal transduction pathways.[8] The cAMP signaling cascade is initiated by the activation of G protein-coupled receptors (GPCRs), leading to a wide range of cellular responses.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Adenosine 5'-monophosphate Disodium
Essential safety protocols, operational procedures, and disposal plans for the secure and effective use of Adenosine 5'-monophosphate disodium in the laboratory. This guide is designed for researchers, scientists, and drug development professionals, providing immediate, actionable information to ensure a safe and efficient workflow.
Immediate Safety and Handling at a Glance
Adenosine 5'-monophosphate (AMP) disodium salt is a crucial reagent in various biochemical and cellular studies. While it is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), adherence to good laboratory practices is paramount to ensure personnel safety and experimental integrity.[1] The primary concerns involve potential irritation upon contact and the generation of dust during handling.
The following tables provide a summarized overview of the essential safety and logistical information for handling this compound.
| Personal Protective Equipment (PPE) Requirements | |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles are required to prevent eye contact with dust particles.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.[1][3] |
| Body Protection | A standard laboratory coat is recommended to protect against incidental contact.[1][3] |
| Respiratory Protection | Under normal handling conditions with adequate ventilation, respiratory protection is not typically required.[1][3] If dust generation is unavoidable, a NIOSH-approved N95 (or higher) particulate respirator should be used. |
| First Aid Measures | |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists.[1][4][5] |
| Skin Contact | Wash the affected area immediately with plenty of soap and water. Remove any contaminated clothing.[1][4][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][4][5] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek medical attention if a significant amount is ingested or if symptoms develop.[1][4][5] |
| Handling and Storage | |
| Handling | Handle in a well-ventilated area to minimize dust inhalation. Avoid contact with eyes, skin, and clothing.[1][3] Use appropriate PPE as outlined above. |
| Storage | Store in a tightly sealed container in a cool, dry place.[2] For long-term stability, storage in a freezer is recommended.[1] |
| Disposal Plan | |
| Spill Cleanup | For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1][6] The area can then be cleaned with water. |
| Waste Disposal | Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.[3] For small quantities, disposal with household waste may be permissible in some regions, but it is crucial to consult local guidelines.[7] |
Operational Workflow for Safe Handling
To ensure a systematic and safe approach to working with this compound, the following workflow should be followed.
Experimental Protocol: In Vitro Assay for AMP Detection
This protocol outlines a general procedure for the detection and quantification of Adenosine 5'-monophosphate in biological samples using a commercially available assay kit. This method is often employed in studies of cellular metabolism and signal transduction.
Methodology:
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer by diluting the provided 10X stock solution with deionized water.
-
Reconstitute lyophilized reagents (e.g., enzymes, probes) with the 1X Assay Buffer as per the kit's instructions. Keep all reconstituted components on ice.
-
-
Standard Curve Preparation:
-
Prepare a series of AMP standards by diluting the provided stock solution in 1X Assay Buffer to create a standard curve. This allows for the quantification of AMP in the unknown samples.
-
-
Sample Preparation:
-
Collect biological samples (e.g., cell lysates, tissue homogenates, plasma).
-
Deproteinate the samples, if necessary, using methods such as spin filtration to prevent interference with the assay.
-
Dilute the samples in 1X Assay Buffer to ensure the AMP concentration falls within the range of the standard curve.
-
-
Assay Procedure:
-
Add a specific volume (e.g., 50 µL) of each standard and unknown sample to the wells of a 96-well microtiter plate.
-
For each unknown sample, prepare a paired well that will serve as a background control.
-
Prepare a Reaction Mix containing the necessary enzymes and a fluorometric probe.
-
Add the Reaction Mix to the standard and sample wells.
-
Add a Negative Control Mix (lacking a key enzyme) to the background control wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.
-
Subtract the fluorescence reading of the background control from the corresponding sample reading to obtain the net fluorescence.
-
Plot the net fluorescence of the standards against their known concentrations to generate a standard curve.
-
Determine the AMP concentration in the unknown samples by interpolating their net fluorescence values on the standard curve.
-
The Role of AMP in Cellular Signaling
Adenosine 5'-monophosphate is a precursor to cyclic AMP (cAMP), a critical second messenger in numerous signal transduction pathways.[8] The cAMP signaling cascade is initiated by the activation of G protein-coupled receptors (GPCRs), leading to a wide range of cellular responses.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
